molecular formula C6H6N2O2 B1354993 5-Methylpyrimidine-2-carboxylic acid CAS No. 99420-75-4

5-Methylpyrimidine-2-carboxylic acid

Cat. No.: B1354993
CAS No.: 99420-75-4
M. Wt: 138.12 g/mol
InChI Key: BADCKQUVPNDPJZ-UHFFFAOYSA-N
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Description

5-Methylpyrimidine-2-carboxylic acid (CAS 99420-75-4) is a high-value heterocyclic building block extensively used in organic and pharmaceutical research. This compound belongs to the class of pyrimidinecarboxylic acids, which are primarily synthesized through oxidative routes or by the hydrolysis of corresponding esters or nitriles . It serves as a crucial intermediate for constructing more complex molecular architectures, particularly in the synthesis of various pharmacologically active compounds . With a molecular formula of C6H6N2O2 and a molecular weight of 138.12 g/mol, this solid compound has a high boiling point of approximately 362.8°C and a flash point of around 173.2°C . The product is offered with a guaranteed purity of 98% minimum, making it suitable for demanding synthetic applications . Researchers can utilize this chemical to develop novel substances, leveraging its carboxylic acid functional group for further derivatization into amides, esters, or acid chlorides . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

5-methylpyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N2O2/c1-4-2-7-5(6(9)10)8-3-4/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADCKQUVPNDPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569324
Record name 5-Methylpyrimidine-2-carboxylic acid
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99420-75-4
Record name 5-Methylpyrimidine-2-carboxylic acid
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Record name 5-methylpyrimidine-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 5-Methylpyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Methylpyrimidine-2-carboxylic acid (CAS No: 99420-75-4), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific isomer, this guide leverages data from its close structural isomer, 2-Methylpyrimidine-5-carboxylic acid (CAS No: 5194-32-1), to provide estimated properties. This document outlines the methodologies for determining key physicochemical parameters, discusses the potential biological significance of pyrimidine derivatives, and presents a logical workflow for property characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds, including nucleobases and numerous therapeutic agents.[1][2] The strategic placement of substituents on the pyrimidine ring can significantly influence the molecule's physicochemical properties, thereby affecting its pharmacokinetic and pharmacodynamic profile. This compound, a member of this important class of compounds, holds potential as a building block in the synthesis of novel drug candidates. A thorough understanding of its physicochemical characteristics is paramount for its advancement in any drug development pipeline.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation

The following table summarizes the available and predicted physicochemical data for 2-Methylpyrimidine-5-carboxylic acid , which is used here as an analogue for this compound.

PropertyValue (for 2-Methylpyrimidine-5-carboxylic acid)Reference
Molecular Formula C₆H₆N₂O₂[3][4][5]
Molecular Weight 138.12 g/mol [3][4][5]
Melting Point 203-205 °C[3]
Boiling Point (Predicted) 292.5 ± 13.0 °C[3]
Water Solubility Slightly soluble in water[3]
pKa (Predicted) 2.91 ± 0.10[3]
LogP (Predicted) Not available
Appearance Solid[4]

Experimental Protocols

Accurate determination of physicochemical properties requires robust and well-defined experimental protocols. The following sections detail standard methodologies for key experiments.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity.[6][7][8][9]

Methodology: Capillary Method [6][7][8][9]

  • Sample Preparation: A small amount of the finely powdered and completely dry organic compound is packed into a capillary tube to a height of 2-3 mm.[6]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point oil or a calibrated melting point apparatus).[6]

  • Heating: The heating bath is heated slowly and uniformly, with a heating rate of approximately 1-2°C per minute near the expected melting point.[6]

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range represents the melting point of the substance.[6]

Diagram: Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Finely powder the solid sample prep2 Dry the sample completely prep1->prep2 prep3 Pack into a capillary tube prep2->prep3 meas1 Place in melting point apparatus prep3->meas1 meas2 Heat slowly and uniformly meas1->meas2 meas3 Observe melting range meas2->meas3 res1 Record the temperature range meas3->res1

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Determination

Solubility, particularly in aqueous and organic solvents, is a critical parameter for drug candidates as it influences their absorption and distribution.[10][11]

Methodology: Shake-Flask Method [10]

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, or an organic solvent) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Separation: The undissolved solid is removed from the saturated solution by filtration or centrifugation.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). This concentration represents the solubility of the compound at that specific temperature.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a crucial parameter for predicting the ionization state of a compound at different pH values, which in turn affects its solubility, permeability, and receptor binding.[12][13][14][15][16]

Methodology: Potentiometric Titration [12][13][16]

  • Sample Preparation: A precisely weighed amount of the carboxylic acid is dissolved in a known volume of deionized water or a suitable co-solvent if the compound has low aqueous solubility.

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the acidic solution in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[14]

Biological Activity and Relevance in Drug Development

While specific biological data for this compound is not extensively documented, the pyrimidine scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1][2][17][18][19][20] Derivatives of pyrimidine have been reported to exhibit a wide range of pharmacological effects, including:

  • Anticancer Activity: Many pyrimidine derivatives have been developed as potent anticancer agents, often by targeting key enzymes involved in cell proliferation and survival, such as kinases.[1][21][22]

  • Antimicrobial Activity: The pyrimidine nucleus is present in several antimicrobial drugs, and novel derivatives are continuously being explored for their antibacterial and antifungal properties.[18][20]

  • Anti-inflammatory Activity: Certain pyrimidine-containing compounds have demonstrated significant anti-inflammatory effects.[18]

  • Central Nervous System (CNS) Activity: The versatility of the pyrimidine ring has also been exploited in the development of drugs targeting the CNS.

The presence of a carboxylic acid group and a methyl group on the pyrimidine ring of this compound provides opportunities for further chemical modifications to optimize its biological activity and pharmacokinetic properties. The carboxylic acid moiety can participate in hydrogen bonding and salt formation, which can be crucial for receptor binding and improving solubility.

Signaling Pathways and Logical Relationships

Specific signaling pathways directly modulated by this compound have not been identified. However, pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, thereby modulating various signaling pathways.[17] For instance, many kinase inhibitors with a pyrimidine core function by competing with ATP for binding to the kinase domain, thus inhibiting downstream signaling cascades that are critical for cell growth and survival.

Diagram: General Physicochemical Property Assessment Workflow

G cluster_synthesis Compound Synthesis & Purification cluster_physchem Physicochemical Profiling cluster_bio Biological Evaluation synthesis Synthesis of this compound purification Purification and Characterization (NMR, MS) synthesis->purification melting_point Melting Point purification->melting_point solubility Solubility (Aqueous & Organic) purification->solubility pka pKa Determination purification->pka logp LogP Measurement purification->logp in_vitro In vitro Biological Screening melting_point->in_vitro solubility->in_vitro pka->in_vitro logp->in_vitro adme In vitro ADME Assays in_vitro->adme

References

5-Methylpyrimidine-2-carboxylic Acid: A Comprehensive Technical Guide to its Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogs and derivatives of 5-methylpyrimidine-2-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The document details synthetic methodologies, biological activities, and structure-activity relationships (SAR), with a focus on their therapeutic potential. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are described in detail. Visual diagrams of pertinent signaling pathways and experimental workflows are included to facilitate understanding.

Core Structure and Significance

This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in drug discovery.[1][2][3][4][5][6] The pyrimidine ring is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is present in numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][5] The substituent pattern of a methyl group at the 5-position and a carboxylic acid at the 2-position provides a unique template for the design of novel therapeutic agents.

Synthesis of this compound and its Analogs

The synthesis of pyrimidine derivatives can be achieved through various condensation reactions. A common method involves the cyclization of a β-dicarbonyl compound with an N-C-N containing molecule, such as an amidine, urea, or guanidine.[5] For instance, 2-substituted pyrimidines can be synthesized from the reaction of β-dicarbonyl compounds with amidines.[5]

A general and high-yielding procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts.[7] This method is particularly useful as it allows for the direct synthesis of pyrimidines without substitution at the 4-position.[7]

The synthesis of 5-methylpyrazine-2-carboxylic acid, a related heterocyclic carboxylic acid, has been described using methylglyoxal and o-phenylenediamine as starting materials, followed by cyclization, oxidation, and purification steps. While not a pyrimidine, the synthetic strategies for related azine carboxylic acids can often be adapted.

Representative Experimental Protocol: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters[7]

This protocol describes a general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.

Materials:

  • Methyl 3,3-dimethoxypropionate

  • Methyl formate

  • Sodium hydride

  • Amidinium salt (e.g., acetamidinium chloride)

  • Anhydrous diethyl ether

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate:

    • To a stirred suspension of sodium hydride (1.0 equivalent) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 equivalent) and methyl formate (1.2 equivalents) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum to afford the sodium salt.

  • Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Ester:

    • To a solution of the prepared sodium salt (1.0 equivalent) in anhydrous DMF, add the desired amidinium salt (1.1 equivalents).

    • Stir the reaction mixture at 80 °C for 4 hours.

    • Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-substituted pyrimidine-5-carboxylic ester.

Biological Activities of Structural Analogs and Derivatives

Structural modifications of the this compound core have led to the discovery of compounds with a range of biological activities. These derivatives have been investigated as inhibitors of various enzymes and as potential therapeutic agents for different diseases.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for the development of anticancer and anti-inflammatory drugs.[8][9][10] Several pyrimidine-based compounds have been identified as DHODH inhibitors.[8][9] Structure-activity relationship (SAR) studies have shown that the pyrimidine ring and a carboxylic acid group are often crucial for potent inhibition.[8] Specifically, for a series of orotic acid and dihydroorotate analogs, a carboxylic acid at the 6-position was found to be essential for significant enzyme inhibition.[8] The 5-position of the pyrimidine ring has a steric limitation, with a methyl group being tolerated.[8]

Table 1: Inhibition of Dihydroorotate Dehydrogenase by Pyrimidine Derivatives

CompoundR5-SubstituentR6-SubstituentTarget OrganismInhibition (Ki, µM)Reference
D,L-5-trans-methyl DHOtrans-MethylCarboxylic AcidNot Specified45[8]

This table is populated with representative data from the literature to illustrate the type of information available. A comprehensive list would require a dedicated literature survey.

Below is a diagram illustrating the de novo pyrimidine biosynthesis pathway and the role of DHODH.

DHODH_Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UTP_CTP UTP & CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA DHODH DHODH Inhibitors DHODH Inhibitors (e.g., Pyrimidine Carboxylic Acids) Inhibitors->DHODH

Caption: De novo pyrimidine biosynthesis pathway highlighting the role of DHODH.

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in the development of anticancer agents.[1][2][3][4] Derivatives of pyrimidine-5-carbonitrile have been synthesized and evaluated for their anti-proliferative activities against various cancer cell lines.[11] Some of these compounds have shown potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[11]

SAR studies on a series of pyrimidine-5-carbonitrile derivatives revealed that the nature and position of substituents on an attached benzylidene moiety significantly influence their cytotoxic activity and VEGFR-2 inhibitory potential.[11] For example, di-nitro substitution at the 2,4-positions of the benzylidene ring resulted in the highest cytotoxic activity.[11]

Table 2: Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives against HCT-116 and MCF-7 Cell Lines

CompoundR-Substituent (on benzylidene)HCT-116 IC50 (µM)MCF-7 IC50 (µM)VEGFR-2 IC50 (µM)Reference
9d 4-Cl1.14 ± 0.082.06 ± 0.150.28 ± 0.02[11]
11e 2,4-di-NO22.18 ± 0.161.83 ± 0.110.15 ± 0.01[11]
12b 4-F4.31 ± 0.315.12 ± 0.390.45 ± 0.03[11]
12d 4-Cl3.89 ± 0.284.67 ± 0.350.39 ± 0.03[11]
Sorafenib -4.58 ± 0.336.21 ± 0.470.09 ± 0.01[11]

This table presents a selection of data from the cited literature.

The general workflow for the design and evaluation of these anticancer agents is depicted below.

Anticancer_Workflow Design Rational Drug Design (Pyrimidine-5-carbonitrile scaffold) Synthesis Chemical Synthesis of Analogs Design->Synthesis In_vitro_Cytotoxicity In vitro Cytotoxicity Assays (e.g., HCT-116, MCF-7) Synthesis->In_vitro_Cytotoxicity VEGFR2_Inhibition VEGFR-2 Kinase Inhibition Assay Synthesis->VEGFR2_Inhibition SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_vitro_Cytotoxicity->SAR_Analysis VEGFR2_Inhibition->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_vivo_Studies In vivo Antitumor Efficacy Studies Lead_Optimization->In_vivo_Studies

Caption: Workflow for the development of pyrimidine-based anticancer agents.

Other Biological Activities

Derivatives of pyrimidine carboxylic acids and carboxamides have also been investigated as inhibitors of other enzymes, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) and as Mnk2 inhibitors.[12][13][14] For instance, a library of pyrimidine-4-carboxamides was optimized to identify potent and selective NAPE-PLD inhibitors.[12][13] SAR studies revealed that specific substituents at the R1, R2, and R3 positions of the pyrimidine-4-carboxamide scaffold were crucial for high potency.[12]

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.[6]

  • For DHODH inhibitors , a carboxylic acid group is often essential for activity, and there are steric constraints at the 5-position.[8]

  • In the case of pyrimidine-4-carboxamide NAPE-PLD inhibitors , conformational restriction of a flexible side chain and the introduction of specific polar groups led to a significant increase in potency.[13]

  • For anticancer pyrimidine-5-carbonitriles , electron-withdrawing groups on a benzylidene moiety generally enhance the cytotoxic activity.[11]

The logical relationship in a typical SAR study is illustrated in the following diagram.

SAR_Logic Core_Scaffold Core Scaffold (e.g., this compound) Analog_Synthesis Synthesis of Analogs (Varying R1, R2, R3...) Core_Scaffold->Analog_Synthesis Biological_Screening Biological Screening (e.g., IC50 determination) Analog_Synthesis->Biological_Screening Data_Analysis Data Analysis and SAR Identification Biological_Screening->Data_Analysis Improved_Potency Design of Analogs with Improved Potency/Selectivity Data_Analysis->Improved_Potency Improved_Potency->Analog_Synthesis

Caption: Logical workflow of a structure-activity relationship study.

Conclusion

This compound and its structural analogs represent a versatile and promising class of compounds in medicinal chemistry. Their synthetic accessibility and the diverse range of biological activities associated with the pyrimidine core make them attractive starting points for the development of novel therapeutics. Further exploration of the chemical space around this scaffold, guided by detailed SAR studies and a deeper understanding of their mechanisms of action, is likely to yield new drug candidates for a variety of diseases. This technical guide serves as a foundational resource for researchers in this exciting and evolving field.

References

The Biological Versatility of Pyrimidine-Based Carboxylic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a plethora of pharmacologically active compounds. The incorporation of a carboxylic acid moiety onto this privileged core structure gives rise to pyrimidine-based carboxylic acids, a class of molecules with diverse and potent biological activities. This in-depth technical guide explores the multifaceted biological landscape of these compounds, offering a comprehensive overview of their anticancer, anti-inflammatory, and antimicrobial properties. This document provides researchers and drug development professionals with a detailed examination of their mechanisms of action, quantitative biological data, experimental protocols for their evaluation, and visualizations of relevant signaling pathways and workflows.

Anticancer Activity of Pyrimidine-Based Carboxylic Acids

Pyrimidine-based carboxylic acids have emerged as a significant class of anticancer agents, exhibiting their therapeutic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

A prominent mechanism of action is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers.[1][2] By blocking the ATP binding site of EGFR, these compounds can halt the downstream signaling cascade that promotes cell growth, proliferation, and survival.[1] Another critical target is the peptidyl-prolyl cis-trans isomerase Pin1, which is overexpressed in many human cancers and plays a crucial role in cell cycle regulation.[3] Inhibition of Pin1 by pyrimidine derivatives can lead to cell cycle arrest and apoptosis.[3] Furthermore, some pyrimidine-based carboxylic acids function as antimetabolites, interfering with the synthesis of nucleic acids, thereby leading to DNA damage and apoptosis in rapidly dividing cancer cells.[4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyrimidine-based carboxylic acid derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ClassTarget Cell LineIC50 (µM)Reference
Pyrimidine-5-carbonitrile derivativesHepG2 (Hepatocellular carcinoma)3.56[5]
A549 (Non-small cell lung cancer)5.85[5]
MCF-7 (Breast cancer)7.68[5]
Furo[2,3-d]pyrimidine derivativesT-47D (Breast cancer)0.121[6]
Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivativesMCF-7 (Breast cancer)0.33[7]
HeLa (Cervical cancer)0.52[7]
HepG2 (Hepatocellular carcinoma)3.09[7]
Pyrimidine analog (Gemcitabine)Tetrahymena thermophilaVaries with conditions[8]
Pyrimidine analog (5-Fluorouracil)Tetrahymena thermophilaVaries with conditions[8]
Pyrimidine–sulfonamide hybridMGC-803 (Gastric cancer)0.363[9]
HCT-116 (Colon cancer)>50 (non-toxic to normal cells)[9]
Pyrimidine derivativesPC-3 (Prostate cancer)65.8[10]
HCT-116 (Colon cancer)58.2[10]

Anti-inflammatory Activity of Pyrimidine-Based Carboxylic Acids

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrimidine-based carboxylic acids have demonstrated significant anti-inflammatory potential, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11] The COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[11] By inhibiting COX-2, these compounds can effectively reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[12]

Quantitative Anti-inflammatory Activity Data

The table below presents the in vitro inhibitory activity of representative pyrimidine-based carboxylic acid derivatives against COX-1 and COX-2 enzymes, expressed as IC50 values.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrimidine derivative L1>10010.2>9.8[12]
Pyrimidine derivative L225.68.92.88[12]
Pyrimidine derivative 35.500.856.47[13]
Pyrimidine derivative 4a5.050.657.77[13]
Isonicotinate 5-1.42 (ROS inhibition)-[14]
Piperidine pyrimidine amide 9-1.1 (Lipoxygenase inhibition)-[15]

Antimicrobial Activity of Pyrimidine-Based Carboxylic Acids

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrimidine-based carboxylic acids have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.[16][17] The mechanism of their antimicrobial action can involve the inhibition of essential microbial enzymes or interference with the synthesis of the cell wall or nucleic acids.[17]

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values of selected pyrimidine-based carboxylic acid derivatives against various microorganisms.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrimidine-5-carboxylic acid hydroxamide metal complexesStaphylococcus aureus6.25 - 12.5[18]
Escherichia coli12.5 - 25[18]
Aspergillus niger25 - 50[18]
Aspergillus flavus25 - 50[18]
Pyrimidine derivative PYB01Methicillin-resistant Staphylococcus aureus168.4 µM (IC50)[17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of pyrimidine-based carboxylic acids.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Pyrimidine-based carboxylic acid compounds

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine-based carboxylic acid compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

This protocol describes a method to determine the inhibitory activity of pyrimidine-based carboxylic acids on COX-1 and COX-2 enzymes using a commercial inhibitor screening kit.

Materials:

  • Pyrimidine-based carboxylic acid compounds

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe

  • Assay buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of the pyrimidine-based carboxylic acid compounds.

  • Enzyme Reaction: To each well of a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Detection: Stop the reaction and measure the product formation using a microplate reader at the appropriate wavelength for the probe used.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to the control without an inhibitor. Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Pyrimidine-based carboxylic acid compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Compound Dilution: Perform a serial two-fold dilution of the pyrimidine-based carboxylic acid compounds in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Enzyme Inhibition: Pin1 Assay

This protocol outlines a general procedure for a fluorimetric Pin1 activity assay using a commercially available kit.

Materials:

  • Pyrimidine-based carboxylic acid compounds

  • Recombinant human Pin1 enzyme

  • Fluorogenic Pin1 substrate

  • Assay buffer

  • Pin1 developer solution

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all kit components according to the manufacturer's protocol.

  • Compound and Enzyme Incubation: In the wells of a black microplate, add the assay buffer, Pin1 enzyme, and the test compounds at various concentrations. Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Substrate Addition: Add the fluorogenic Pin1 substrate to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature, protected from light, for 60-120 minutes.

  • Signal Development: Add the Pin1 developer solution to each well.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 490/520 nm).

  • Data Analysis: Calculate the percentage of Pin1 inhibition for each compound concentration relative to the control without an inhibitor. Determine the IC50 values from a dose-response curve.

Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of complex biological processes and experimental designs.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening the biological activity of pyrimidine-based carboxylic acids.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_assays Specific Assays cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of Pyrimidine-Based Carboxylic Acids characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization primary_screening Primary Screening (e.g., Single High Concentration) characterization->primary_screening dose_response Dose-Response & IC50/MIC Determination primary_screening->dose_response anticancer Anticancer Assays (MTT, etc.) dose_response->anticancer anti_inflammatory Anti-inflammatory Assays (COX Inhibition, etc.) dose_response->anti_inflammatory antimicrobial Antimicrobial Assays (MIC, etc.) dose_response->antimicrobial data_analysis Data Analysis and Structure-Activity Relationship (SAR) anticancer->data_analysis anti_inflammatory->data_analysis antimicrobial->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

A generalized workflow for the synthesis, screening, and identification of biologically active pyrimidine-based carboxylic acids.
EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives

The epidermal growth factor receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation. Its aberrant activation is a hallmark of many cancers. Pyrimidine-based carboxylic acids can act as inhibitors of this pathway.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates EGF EGF EGF->EGFR Binds Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyrimidine-Based Carboxylic Acid Inhibitor Inhibitor->EGFR Inhibits

Simplified EGFR signaling pathway and the inhibitory action of pyrimidine-based carboxylic acids.

Conclusion

Pyrimidine-based carboxylic acids represent a highly versatile and promising class of compounds in the field of drug discovery. Their diverse biological activities, spanning anticancer, anti-inflammatory, and antimicrobial applications, underscore their therapeutic potential. This technical guide provides a foundational resource for researchers, offering detailed insights into the evaluation and mechanisms of these compounds. The provided experimental protocols and visual representations of key biological pathways and workflows are intended to facilitate further research and development in this exciting area of medicinal chemistry. The continued exploration of the structure-activity relationships of pyrimidine-based carboxylic acids will undoubtedly lead to the discovery of novel and more effective therapeutic agents.

References

5-Methylpyrimidine-2-carboxylic Acid: A Prospective Technical Guide for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide explores the potential application of 5-Methylpyrimidine-2-carboxylic acid in fragment-based drug discovery (FBDD) from a theoretical and prospective standpoint. To date, there is a lack of specific published experimental data demonstrating its use as a fragment in screening campaigns. The methodologies and potential outcomes described herein are based on established principles of FBDD and data from analogous pyrimidine-containing fragments.

Introduction: The Role of Privileged Scaffolds in FBDD

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry, focusing on the identification of low-molecular-weight ligands ("fragments") that bind to biological targets with high ligand efficiency.[1] These initial hits serve as starting points for the development of more potent and selective drug candidates. Within this paradigm, "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets – are of significant interest. The pyrimidine ring is a quintessential example of such a scaffold, being a core component of numerous natural molecules and approved drugs.[2] Its prevalence underscores its ability to engage in favorable interactions within protein binding sites.[3]

This guide focuses on the prospective use of this compound as a fragment in FBDD. We will explore its physicochemical properties, potential synthesis, hypothetical screening workflows, and strategies for hit-to-lead development, drawing upon the wealth of knowledge surrounding pyrimidine derivatives in drug discovery.[4]

Physicochemical Properties of this compound

The suitability of a molecule as a fragment is heavily dependent on its physicochemical properties, which are often assessed against the "Rule of Three".[5] These guidelines suggest that fragments should ideally have a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a calculated logP (cLogP) of less than 3. The properties of this compound align well with these criteria, making it an attractive candidate for inclusion in a fragment library.

PropertyValueSource
Molecular Formula C₆H₆N₂O₂N/A
Molecular Weight 138.12 g/mol [6]
Hydrogen Bond Donors 1N/A
Hydrogen Bond Acceptors 4N/A
Calculated logP (cLogP) ~0.1 - 0.5[6]
Polar Surface Area (PSA) 63.1 Ų[6]

The presence of both a hydrogen bond donor (the carboxylic acid) and multiple hydrogen bond acceptors (the pyrimidine nitrogens and carboxylic acid oxygens) suggests that this compound has the potential to form a network of interactions within a protein binding site. The carboxylic acid moiety, in particular, is a common feature in fragments, as it can participate in key salt-bridge and hydrogen-bonding interactions.[7]

Synthesis of this compound for Fragment Libraries

The availability of a robust and scalable synthetic route is crucial for the inclusion of any compound in a fragment library. While a specific, detailed synthesis for this compound for FBDD purposes is not extensively documented, general methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters have been reported.[8] A plausible synthetic approach could involve the condensation of an appropriate amidine with a three-carbon building block, followed by hydrolysis of the resulting ester to the desired carboxylic acid.

A general synthetic scheme is outlined below:

reagent1 Amidine derivative intermediate 2-substituted pyrimidine-5-carboxylic ester reagent1->intermediate Condensation reagent2 3-carbon building block with ester reagent2->intermediate product This compound intermediate->product Hydrolysis

Caption: General synthetic route to this compound.

Hypothetical Fragment Screening Workflow

The identification of fragments that bind to a target protein is the first critical step in an FBDD campaign. This is typically achieved using sensitive biophysical techniques capable of detecting weak binding events. A hypothetical workflow for screening this compound is presented below.

cluster_primary Primary Screening cluster_validation Hit Validation cluster_structural Structural Characterization cluster_elaboration Hit Elaboration primary_screen Screen Fragment Library (including this compound) using NMR or SPR orthogonal_screen Orthogonal Screen (e.g., ITC or DSF) to confirm binding and rule out artifacts primary_screen->orthogonal_screen dose_response Dose-Response Curve to determine binding affinity (Kd) orthogonal_screen->dose_response crystallography X-ray Crystallography or NMR to determine the binding mode dose_response->crystallography sar Structure-Activity Relationship (SAR) through chemical modification crystallography->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A hypothetical workflow for an FBDD campaign.

Experimental Protocols for Fragment Screening

Detailed methodologies are essential for the successful execution of an FBDD project. Below are generalized protocols for key experimental techniques that could be employed to screen and characterize the binding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for fragment screening as it can directly observe the binding of a fragment to the target protein.[9] Protein-observed 2D ¹H-¹⁵N HSQC experiments are a robust method for detecting binding and mapping the interaction site.[10]

Protocol for ¹H-¹⁵N HSQC Screening:

  • Protein Preparation: Express and purify the target protein with uniform ¹⁵N labeling. The final protein concentration for the NMR experiment should be in the range of 25-100 µM in a suitable deuterated buffer.

  • Fragment Library Preparation: Prepare a stock solution of this compound and other fragments in a deuterated solvent (e.g., d6-DMSO). Fragments can be screened individually or in cocktails.

  • NMR Data Acquisition: Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. Subsequently, acquire spectra after the addition of the fragment(s) at a concentration typically 10-100 times that of the protein.

  • Data Analysis: Compare the spectra of the protein with and without the fragment. Significant chemical shift perturbations (CSPs) or line broadening of specific protein resonances indicate binding. The binding site can be mapped if the protein's resonance assignments are known.

  • Affinity Determination: Perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra at varying fragment concentrations to determine the dissociation constant (Kd).

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that can be used for both primary screening and detailed kinetic analysis of fragment binding.[1][11]

Protocol for SPR Screening:

  • Surface Preparation: Immobilize the target protein onto a sensor chip surface. A reference channel with an irrelevant protein or a deactivated surface should be included to subtract non-specific binding.[12]

  • Fragment Injection: Prepare solutions of this compound and other fragments in a suitable running buffer, typically containing a small percentage of DMSO to aid solubility. Inject the fragment solutions over the sensor and reference surfaces.

  • Data Acquisition: Monitor the change in the SPR signal (measured in response units, RU) over time. A significant increase in the signal in the target channel relative to the reference channel indicates binding.

  • Data Analysis: Analyze the sensorgrams to identify binding events. Hits are typically identified based on a response threshold.

  • Kinetic Analysis: For confirmed hits, perform a full kinetic analysis by injecting a series of fragment concentrations to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design.[13]

Protocol for Crystallographic Fragment Screening:

  • Protein Crystallization: Grow high-quality crystals of the target protein that are suitable for X-ray diffraction.

  • Fragment Soaking: Prepare a solution of this compound in a cryo-protectant solution. Transfer the protein crystals into this solution and allow them to soak for a defined period (typically hours to days).

  • Data Collection: Flash-cool the soaked crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.[14]

  • Structure Determination and Analysis: Process the diffraction data and solve the crystal structure. Analyze the electron density maps to identify the presence and binding mode of the fragment in the protein's active site. The interactions between the fragment and the protein can then be analyzed in detail.

Predicted Binding Modes and Structure-Activity Relationships (SAR)

Without experimental data, the binding mode of this compound can only be predicted. Based on its structure, it is likely to engage in key interactions through its pyrimidine ring and carboxylic acid group. The pyrimidine nitrogens can act as hydrogen bond acceptors, while the carboxylic acid can form hydrogen bonds and salt bridges with complementary residues in a binding pocket.[15]

A hypothetical binding mode is depicted below:

cluster_protein Protein Binding Site cluster_fragment This compound residue1 H-bond Donor (e.g., Lys, Arg) residue2 H-bond Acceptor (e.g., Asp, Glu) residue3 Hydrophobic Pocket pyrimidine_n Pyrimidine N pyrimidine_n->residue2 H-bond carboxylic_acid Carboxylic Acid carboxylic_acid->residue1 Salt Bridge/ H-bond methyl_group Methyl Group methyl_group->residue3 Hydrophobic Interaction

Caption: Predicted interactions of this compound.

Once a binding mode is established, a structure-activity relationship (SAR) study can be initiated to improve the fragment's affinity and selectivity. This involves systematically modifying the fragment's structure and assessing the impact on binding. For this compound, key modifications could include:

  • Methyl Group: Exploring the effect of replacing the methyl group with other small alkyl or polar groups to probe the hydrophobic pocket.

  • Pyrimidine Ring: Investigating the impact of adding substituents at other positions on the pyrimidine ring to form additional interactions.

  • Carboxylic Acid: Replacing the carboxylic acid with other acidic bioisosteres (e.g., tetrazole) to modulate pKa and binding interactions.

Conclusion

While direct experimental evidence for the use of this compound in FBDD is currently unavailable, its physicochemical properties and structural features make it a compelling candidate for inclusion in fragment screening libraries. The pyrimidine core is a well-validated privileged scaffold in drug discovery, and the carboxylic acid moiety provides a strong anchoring point for binding to a variety of protein targets. The hypothetical workflows and experimental protocols outlined in this guide provide a roadmap for how this fragment could be effectively utilized in an FBDD campaign. Future experimental studies are warranted to validate the potential of this compound as a valuable starting point for the development of novel therapeutics.

References

Metabolic Pathways of Pyrimidine Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core metabolic pathways involving pyrimidine carboxylic acids, with a particular focus on orotic acid. It is intended for researchers, scientists, and professionals in drug development who are interested in the biosynthesis, degradation, and physiological roles of these important metabolic intermediates. The guide details the key enzymatic steps, presents quantitative data, and outlines relevant experimental protocols.

De Novo Pyrimidine Biosynthesis: The Orotic Acid Pathway

The de novo synthesis of pyrimidines is a fundamental metabolic pathway that produces the building blocks for DNA, RNA, and various cofactors. Orotic acid is a key intermediate in this pathway, which is highly conserved across many species. The initial steps of this pathway occur in the cytoplasm, while the later steps take place in the mitochondria and then back in the cytoplasm.

The pathway begins with bicarbonate and the amide nitrogen from glutamine, which are used to synthesize carbamoyl phosphate in a reaction catalyzed by carbamoyl phosphate synthetase II (CPSII). Aspartate transcarbamoylase (ATCase) then catalyzes the condensation of carbamoyl phosphate with aspartate to form N-carbamoyl-L-aspartate. Dihydroorotase (DHO) cyclizes this intermediate to form dihydroorotate.

The fourth step, the oxidation of dihydroorotate to orotic acid, is catalyzed by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This is a crucial step, as it links pyrimidine biosynthesis to the electron transport chain. Orotic acid is then transported out of the mitochondria and converted to orotidine 5'-monophosphate (OMP) by the enzyme UMP synthase. UMP synthase is a bifunctional enzyme with two catalytic activities: orotate phosphoribosyltransferase (OPRT) and OMP decarboxylase (ODC). The OPRT domain catalyzes the transfer of a ribose-5-phosphate group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotic acid, forming OMP. The ODC domain then decarboxylates OMP to yield uridine 5'-monophosphate (UMP), the first pyrimidine nucleotide produced in this pathway. UMP can then be phosphorylated to form UTP and CTP, which are required for nucleic acid synthesis.

The pathway is tightly regulated, primarily at the level of CPSII, which is allosterically activated by ATP and PRPP and inhibited by UTP.

De_Novo_Pyrimidine_Biosynthesis cluster_cytoplasm1 Cytoplasm cluster_mitochondria Mitochondria cluster_cytoplasm2 Cytoplasm Bicarbonate Bicarbonate Glutamine Glutamine CPSII CPSII Glutamine->CPSII Carbamoyl_Phosphate Carbamoyl_Phosphate ATCase ATCase Carbamoyl_Phosphate->ATCase Aspartate Aspartate Aspartate->ATCase N_Carbamoyl_Aspartate N_Carbamoyl_Aspartate DHO DHO N_Carbamoyl_Aspartate->DHO Dihydroorotate_cyto Dihydroorotate Dihydroorotate_mito Dihydroorotate Dihydroorotate_cyto->Dihydroorotate_mito Transport DHODH DHODH Dihydroorotate_mito->DHODH Orotic_Acid_mito Orotic Acid Orotic_Acid_cyto Orotic Acid Orotic_Acid_mito->Orotic_Acid_cyto Transport UMP_Synthase_OPRT UMP Synthase (OPRT) Orotic_Acid_cyto->UMP_Synthase_OPRT PRPP PRPP PRPP->UMP_Synthase_OPRT OMP OMP UMP_Synthase_ODC UMP Synthase (ODC) OMP->UMP_Synthase_ODC UMP UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP ATCase->N_Carbamoyl_Aspartate DHO->Dihydroorotate_cyto DHODH->Orotic_Acid_mito UMP_Synthase_OPRT->OMP UMP_Synthase_ODC->UMP CPSII->Carbamoyl_Phosphate

Caption: De novo pyrimidine biosynthesis pathway highlighting the formation of orotic acid.

Quantitative Data for Key Enzymes

The following table summarizes kinetic parameters for some of the key enzymes in the de novo pyrimidine biosynthesis pathway. These values can vary depending on the species and experimental conditions.

EnzymeSubstrateKm (µM)kcat (s⁻¹)Source Organism
Aspartate TranscarbamoylaseAspartate5000 - 10000~1700E. coli
Carbamoyl Phosphate20 - 150-E. coli
Dihydroorotate DehydrogenaseDihydroorotate1 - 10~100Human
Orotate PhosphoribosyltransferaseOrotic Acid2 - 20~5Human
PRPP5 - 25-Human
OMP DecarboxylaseOrotidine 5'-monophosphate1 - 5~0.02Human
Experimental Protocol: Assay of Orotate Phosphoribosyltransferase (OPRT) Activity

This protocol describes a spectrophotometric assay for measuring the activity of the OPRT domain of UMP synthase. The assay is based on the change in absorbance that occurs when orotic acid is converted to OMP.

Materials:

  • Tris-HCl buffer (50 mM, pH 8.0)

  • MgCl₂ (5 mM)

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP) (0.5 mM)

  • Orotic acid (0.1 mM)

  • Purified UMP synthase or cell lysate containing the enzyme

  • Spectrophotometer capable of reading at 295 nm

  • Quartz cuvettes

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and PRPP in a quartz cuvette.

  • Add the enzyme sample to the reaction mixture and incubate for 5 minutes at 37°C to allow the temperature to equilibrate.

  • Initiate the reaction by adding orotic acid to the cuvette.

  • Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 295 nm for 5-10 minutes. The molar extinction coefficient for the conversion of orotic acid to OMP at this wavelength is approximately 3.94 mM⁻¹cm⁻¹.

  • Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

  • One unit of OPRT activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of OMP per minute under the specified conditions.

Pyrimidine Catabolism

The degradation of pyrimidines is also a critical metabolic process that prevents the accumulation of these compounds and recycles their breakdown products. The catabolic pathway for uracil and thymine involves a series of reduction and hydrolysis reactions.

The pathway begins with the reduction of uracil and thymine to dihydrouracil and dihydrothymine, respectively, by the enzyme dihydropyrimidine dehydrogenase (DPD). Dihydropyrimidinase then hydrolyzes the dihydropyrimidines to their corresponding N-carbamoyl-β-amino acids (N-carbamoyl-β-alanine from dihydrouracil and N-carbamoyl-β-aminoisobutyrate from dihydrothymine). Finally, β-ureidopropionase cleaves the N-carbamoyl-β-amino acids to produce β-alanine and β-aminoisobutyrate, along with ammonia and carbon dioxide.

Deficiencies in the enzymes of this pathway can lead to inherited metabolic disorders such as dihydropyrimidine dehydrogenase deficiency, which can cause severe toxicity in patients treated with fluoropyrimidine-based chemotherapy drugs like 5-fluorouracil.

Pyrimidine_Catabolism Thymine Thymine DPD DPD Thymine->DPD Dihydrouracil Dihydrouracil DHP Dihydropyrimidinase (DHP) Dihydrouracil->DHP Dihydrothymine Dihydrothymine Dihydrothymine->DHP N_Carbamoyl_Beta_Alanine N-Carbamoyl-β-Alanine BUP β-Ureidopropionase (BUP) N_Carbamoyl_Beta_Alanine->BUP N_Carbamoyl_Beta_Aminoisobutyrate N-Carbamoyl-β-Aminoisobutyrate N_Carbamoyl_Beta_Aminoisobutyrate->BUP Beta_Alanine β-Alanine Beta_Aminoisobutyrate β-Aminoisobutyrate NH3_CO2 NH₃ + CO₂ DHP->N_Carbamoyl_Beta_Alanine DHP->N_Carbamoyl_Beta_Aminoisobutyrate BUP->Beta_Alanine BUP->Beta_Aminoisobutyrate BUP->NH3_CO2 DPD->Dihydrouracil DPD->Dihydrothymine

Caption: The catabolic pathway of pyrimidines.

Clinical Relevance: Orotic Aciduria

Hereditary orotic aciduria is a rare autosomal recessive disorder caused by a deficiency in the enzyme UMP synthase. This deficiency leads to the accumulation and excretion of large amounts of orotic acid in the urine. The clinical manifestations of orotic aciduria include megaloblastic anemia, growth retardation, and neurological abnormalities. The buildup of orotic acid is due to the block in its conversion to OMP, which also leads to a deficiency in pyrimidine nucleotides.

Treatment for orotic aciduria involves the administration of uridine, which can be converted to UMP by the salvage pathway enzyme uridine kinase. This bypasses the enzymatic block and provides a source of pyrimidine nucleotides, which in turn helps to alleviate the symptoms. The supplemented uridine is also converted to UTP, which acts as a feedback inhibitor of CPSII, thereby reducing the de novo synthesis of orotic acid.

Orotic_Aciduria_Logic Orotic_Acid_Buildup ↑ Orotic Acid OMP_Deficiency ↓ OMP Pyrimidine_Deficiency ↓ Pyrimidine Nucleotides OMP_Deficiency->Pyrimidine_Deficiency Clinical_Symptoms Megaloblastic Anemia, Growth Retardation Pyrimidine_Deficiency->Clinical_Symptoms Uridine_Treatment Uridine Administration Salvage_Pathway Salvage Pathway (Uridine Kinase) Uridine_Treatment->Salvage_Pathway UMP_Restoration ↑ UMP Salvage_Pathway->UMP_Restoration UMP_Restoration->Pyrimidine_Deficiency Alleviates Feedback_Inhibition Feedback Inhibition of CPSII UMP_Restoration->Feedback_Inhibition Orotic_Acid_Reduction ↓ Orotic Acid Synthesis Feedback_Inhibition->Orotic_Acid_Reduction Orotic_Acid_Reduction->Orotic_Acid_Buildup Reduces UMP_Synthase_Deficiency UMP_Synthase_Deficiency UMP_Synthase_Deficiency->OMP_Deficiency Experimental_Workflow_Orotic_Acid Sample_Prep 2. Sample Preparation (Dilution, Centrifugation) LC_Separation 3. HPLC Separation (Reverse-Phase C18 Column) Sample_Prep->LC_Separation MS_Detection 4. Tandem Mass Spectrometry (ESI, MRM Mode) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification against Internal Standard) MS_Detection->Data_Analysis Results 6. Results (Orotic Acid Concentration) Data_Analysis->Results

CAS number and IUPAC name for 5-Methylpyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 99420-75-4 IUPAC Name: 5-Methylpyrimidine-2-carboxylic acid

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a potential synthetic route, and outlines general analytical methodologies.

Chemical and Physical Properties

This compound is a solid, heterocyclic compound with the molecular formula C₆H₆N₂O₂ and a molecular weight of approximately 138.13 g/mol . A summary of its key properties is presented in Table 1.

PropertyValueReference
CAS Number 99420-75-4N/A
IUPAC Name This compoundN/A
Molecular Formula C₆H₆N₂O₂N/A
Molecular Weight 138.13 g/mol N/A
Physical Form SolidN/A
Purity Typically ≥97%N/A

Synthesis

Conceptual Synthetic Workflow:

G Conceptual Synthesis of this compound A Methyl 3,3-dimethoxypropionate + Methyl formate C Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol A->C Condensation B Sodium Hydride B->C E Methyl 5-methylpyrimidine-2-carboxylate C->E Cyclization D Acetamidine salt D->E G This compound E->G F Hydrolysis F->G

Caption: A potential synthetic pathway to this compound.

Analytical Characterization

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are crucial for the characterization and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR spectra for this compound are not publicly available, general characteristics for carboxylic acids can be expected. The carboxylic acid proton (–COOH) typically appears as a broad singlet in the downfield region of the ¹H NMR spectrum, often above 10 ppm. The methyl protons (–CH₃) would likely appear as a singlet in the aliphatic region, and the pyrimidine ring protons would have characteristic shifts in the aromatic region.

High-Performance Liquid Chromatography (HPLC)

A general protocol for the analysis of pyrimidine derivatives by reversed-phase HPLC can be employed. The separation is typically achieved using a C8 or C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[3]

General HPLC Workflow for Purity Analysis:

G General HPLC Workflow A Sample Preparation (Dissolve in appropriate solvent) B HPLC System (C8 or C18 column) A->B C Isocratic or Gradient Elution (Buffered mobile phase with organic modifier) B->C D UV Detection C->D E Data Analysis (Purity assessment) D->E

Caption: A typical workflow for the HPLC analysis of pyrimidine derivatives.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain detailing the biological activity or the involvement of this compound in any signaling pathways. Pyrimidine derivatives, as a class of compounds, are known to play crucial roles in various biological processes and are scaffolds for many therapeutic agents, including antiviral and anticancer drugs.[4] The de novo pyrimidine synthesis pathway is a key metabolic route in cells, and its components are often targets for drug development.[5] However, the specific role, if any, of this compound in these or other pathways has not been reported. Further research is required to elucidate its biological function.

Conclusion

This compound is a readily identifiable compound with a defined chemical structure. While a specific, detailed synthesis protocol is not widely published, established methods for related compounds provide a clear path for its preparation. Standard analytical techniques can be used for its characterization. The biological activity and its potential role in signaling pathways remain an area for future investigation, making it an interesting candidate for screening in drug discovery programs.

References

An In-depth Technical Guide on the Solubility and Stability of 5-Methylpyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals. The substitution pattern on the pyrimidine ring significantly influences the molecule's physical, chemical, and biological properties. 5-Methylpyrimidine-2-carboxylic acid, with its methyl and carboxylic acid functionalities, presents a unique profile that warrants detailed investigation for potential applications in drug discovery.

The solubility of an active pharmaceutical ingredient (API) directly impacts its dissolution rate, bioavailability, and the feasibility of formulation development. Similarly, the chemical stability of an API is a critical quality attribute that determines its shelf-life, storage conditions, and potential degradation pathways that could lead to loss of potency or the formation of toxic impurities.

This guide serves as a practical resource for scientists to systematically evaluate the solubility and stability of this compound.

Solubility Profile

The solubility of a compound is a measure of the maximum amount of that compound that can dissolve in a given solvent at a specific temperature. For preclinical and formulation development, understanding solubility in both aqueous and organic solvents is essential.

Experimental Protocols for Solubility Determination

Two common methods for determining solubility are the thermodynamic (shake-flask) method and the kinetic solubility assay.

2.1.1. Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[1][2][3]

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

  • Analysis: Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6]

  • Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

2.1.2. Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to estimate the solubility of compounds from a DMSO stock solution.[4][7]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution.

  • Addition to Aqueous Buffer: Add a small volume of each dilution to a larger volume of aqueous buffer (e.g., PBS pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).[7]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection to identify the concentration at which precipitation occurs.

  • Quantification (Optional): Alternatively, filter the solutions and quantify the concentration of the dissolved compound in the filtrate using HPLC-UV or UV-Vis spectroscopy.

Data Presentation

Quantitative solubility data should be summarized in a clear and organized table.

Table 1: Hypothetical Thermodynamic Solubility of this compound

SolventTemperature (°C)Solubility (µg/mL)
Water25Data to be determined
Water37Data to be determined
PBS (pH 7.4)25Data to be determined
PBS (pH 7.4)37Data to be determined
0.1 M HCl25Data to be determined
0.1 M NaOH25Data to be determined
Ethanol25Data to be determined
Acetonitrile25Data to be determined
DMSO25Data to be determined

Note: The data in this table is for illustrative purposes only and needs to be determined experimentally.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration (Shake-Flask) cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result start Start: Excess Solid Compound + Solvents shake Agitate at Constant Temperature (24-48 hours) start->shake separate Centrifuge / Filter shake->separate quantify Dilute Supernatant & Quantify (e.g., HPLC-UV) separate->quantify end Determine Thermodynamic Solubility quantify->end

Diagram 1: Experimental workflow for thermodynamic solubility determination.

Stability Profile

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[8]

Experimental Protocols for Stability Assessment

3.1.1. Forced Degradation Studies (Stress Testing)

Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing.[8][9]

Protocol:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various stress media. If the compound has poor aqueous solubility, a co-solvent like acetonitrile or methanol can be used.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperature (e.g., 60°C).[8]

    • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature and elevated temperature (e.g., 60°C).[8]

    • Oxidative Degradation: 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C) and humid heat (e.g., 80°C / 75% RH).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.[5][10] A photodiode array (PDA) detector can be used to assess peak purity.

  • Data Reporting: Report the percentage of degradation and the relative retention times of any degradation products.

3.1.2. Photostability Testing

Photostability testing is conducted according to ICH Q1B guidelines to evaluate the effect of light exposure.[11][12][13][14][15]

Protocol:

  • Sample Preparation: Expose the solid this compound and a solution of the compound in a chemically inert solvent to a light source.

  • Light Source: Use a light source that produces a combination of visible and UV light, such as a xenon lamp or a metal halide lamp. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[15]

  • Control Sample: A dark control, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.

  • Analysis: After the exposure period, analyze the samples and the dark control using a stability-indicating HPLC method.

  • Evaluation: Compare the results of the exposed samples to the dark control to determine the extent of photodegradation.

Potential Degradation Pathways

Based on the structure of this compound, potential degradation pathways under stress conditions may include:

  • Decarboxylation: The carboxylic acid group may be susceptible to removal, especially under thermal stress.

  • Hydrolysis: While the pyrimidine ring is generally stable, extreme pH and temperature conditions could lead to ring opening.

  • Oxidation: The pyrimidine ring and the methyl group could be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species.

  • Photodegradation: UV light can induce various reactions in heterocyclic rings, including dimerization or rearrangement.[16]

Stability_Factors cluster_stress Stress Conditions cluster_degradation Potential Degradation Pathways compound This compound (Stability) pH pH (Acid/Base Hydrolysis) compound->pH Temp Temperature (Thermal Stress) compound->Temp Light Light (Photodegradation) compound->Light Oxidation Oxidizing Agents (e.g., H₂O₂) compound->Oxidation RingOpening Ring Opening/Hydrolysis pH->RingOpening Decarboxylation Decarboxylation Temp->Decarboxylation Photoproducts Photodegradation Products Light->Photoproducts OxidationProducts Oxidation Products Oxidation->OxidationProducts

Diagram 2: Factors influencing the stability of this compound.
Data Presentation

The results of the forced degradation studies should be presented in a tabular format.

Table 2: Hypothetical Forced Degradation of this compound

Stress ConditionTime (hours)% Assay of Parent% DegradationNumber of Degradants
0.1 M HCl, 60°C24Data to be determinedData to be determinedData to be determined
0.1 M NaOH, 60°C24Data to be determinedData to be determinedData to be determined
3% H₂O₂, RT24Data to be determinedData to be determinedData to be determined
80°C Dry Heat48Data to be determinedData to be determinedData to be determined
Photostability (ICH Q1B)-Data to be determinedData to be determinedData to be determined

Note: The data in this table is for illustrative purposes only and needs to be determined experimentally. RT = Room Temperature.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. Although specific experimental data for this compound is currently limited in the public domain, the detailed protocols and methodologies presented herein will enable researchers and drug development professionals to generate the necessary data to support its progression. A thorough understanding of these fundamental physicochemical properties is a prerequisite for successful formulation development and for ensuring the safety and efficacy of any potential new drug candidate. The provided workflows and data table templates offer a structured approach to these critical characterization studies.

References

An In-depth Technical Guide to the Historical Synthesis of Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the foundational synthetic routes to key heterocyclic scaffolds is paramount. Pyrimidine carboxylic acids represent a critical class of compounds, forming the backbone of numerous pharmaceuticals and biologically active molecules. This technical guide delves into the core historical methods for the synthesis of pyrimidine carboxylic acids, providing detailed experimental protocols, quantitative data, and logical diagrams to illuminate these seminal reactions.

The Pinner Synthesis: A Versatile Approach to Pyrimidine-5-carboxylic Acid Esters

The Pinner synthesis, first reported in the late 19th century, is a cornerstone in pyrimidine chemistry. It traditionally involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1] By employing a 1,3-dicarbonyl compound bearing a carboxylate group or a precursor, this method can be adapted for the synthesis of pyrimidine-5-carboxylic acid derivatives. A significant historical method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts to yield 2-substituted pyrimidine-5-carboxylic esters.[2][3] This approach is notable for producing pyrimidines without substitution at the 4-position.[2]

Experimental Protocol: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters[3]

Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate

  • To a stirred suspension of sodium hydride (1.0 equivalent) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 equivalent) and methyl formate (1.2 equivalents) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the sodium salt as a stable solid.

Step 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

  • To a solution of the prepared sodium salt (1.0 equivalent) in anhydrous dimethylformamide (DMF), the desired amidinium salt (1.1 equivalents) is added.

  • The reaction mixture is heated to 100 °C under a nitrogen atmosphere for 1 hour.

  • After cooling to room temperature, water is added to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried under vacuum. If the product does not precipitate, it is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Quantitative Data: Pinner Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters[3]
Amidinium Salt (R group)Yield (%)
Methyl75
Ethyl72
n-Propyl70
Isopropyl65
Phenyl85
4-Chlorophenyl82
4-Methoxyphenyl88

Pinner Synthesis Workflow

Pinner_Synthesis cluster_prep Preparation of Sodium Salt cluster_synthesis Pyrimidine Synthesis cluster_workup Work-up and Purification NaH Sodium Hydride Condensation Condensation NaH->Condensation Base DMP Methyl 3,3-dimethoxypropionate DMP->Condensation MF Methyl Formate MF->Condensation Solvent1 Diethyl Ether Solvent1->Condensation Solvent SodiumSalt Sodium 3,3-dimethoxy-2- methoxycarbonylpropen-1-olate Cyclization Cyclization SodiumSalt->Cyclization Condensation->SodiumSalt 12-16h, RT AmidiniumSalt Amidinium Salt (R-C(NH2)2+) AmidiniumSalt->Cyclization Solvent2 DMF Solvent2->Cyclization Solvent PyrimidineEster 2-Substituted Pyrimidine- 5-carboxylic Ester Precipitation Precipitation with Water PyrimidineEster->Precipitation Cyclization->PyrimidineEster 100°C, 1h Filtration Filtration Precipitation->Filtration Extraction Extraction (Ethyl Acetate) Precipitation->Extraction FinalProduct Pure Pyrimidine Ester Filtration->FinalProduct Purification Column Chromatography Extraction->Purification Purification->FinalProduct Biginelli_Reaction cluster_reaction One-Pot Reaction cluster_workup Work-up Aldehyde Aromatic Aldehyde ReactionMix Reaction Mixture Aldehyde->ReactionMix Ketoester Ethyl Acetoacetate Ketoester->ReactionMix Urea Urea Urea->ReactionMix Catalyst Acid Catalyst (e.g., HCl) Catalyst->ReactionMix Solvent Ethanol Solvent->ReactionMix Reflux Reflux ReactionMix->Reflux DHPM_Ester Ethyl 4-Aryl-6-methyl-2-oxo- 1,2,3,4-tetrahydropyrimidine- 5-carboxylate Reflux->DHPM_Ester Cooling Cooling (0 °C) DHPM_Ester->Cooling Precipitation Precipitation Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing (Cold Ethanol) Filtration->Washing FinalProduct Pure Dihydropyrimidine Ester Washing->FinalProduct Orotic_Acid_Synthesis Oxalacetate Diethyl Oxalacetate Condensation Condensation Oxalacetate->Condensation Urea Urea Urea->Condensation Methanol Methanol Methanol->Condensation Solvent Intermediate Condensation Product Condensation->Intermediate Cyclization Hydrolysis & Cyclization Intermediate->Cyclization Hydroxide Alkali Metal Hydroxide Hydroxide->Cyclization OrotateSalt Alkali Metal Orotate Cyclization->OrotateSalt Acidification Acidification OrotateSalt->Acidification Acid Strong Inorganic Acid Acid->Acidification OroticAcid Orotic Acid Acidification->OroticAcid

References

Unveiling Therapeutic Avenues: A Technical Guide to 5-Methylpyrimidine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of 5-Methylpyrimidine-2-carboxylic acid derivatives. The pyrimidine scaffold is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities. This document summarizes the current understanding of their potential therapeutic targets, presents key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development in this promising area.

Potential Therapeutic Targets

Research indicates that derivatives of the this compound core structure exhibit significant potential as inhibitors of key enzymes implicated in cancer and inflammation. The primary therapeutic targets identified in the literature include Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Some pyrimidine derivatives have also been investigated for their ability to inhibit topoisomerases.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several 5-trifluoromethylpyrimidine derivatives have been synthesized and evaluated as EGFR inhibitors, demonstrating potent antitumor activities.[3]

Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[4] COX-2 is often overexpressed in cancerous tissues and is considered a valid target for both anti-inflammatory and anticancer therapies. Pyrimidine-5-carbonitrile derivatives have been shown to be potent and selective COX-2 inhibitors.[5][6]

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment. Novel pyrimidine-5-carbonitrile derivatives have been designed and synthesized as potential VEGFR-2 inhibitors.

Topoisomerases

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Inhibition of these enzymes can lead to cancer cell death.[8] While less explored for this compound derivatives specifically, the broader class of pyrimidine derivatives has shown potential as topoisomerase inhibitors.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various pyrimidine derivatives against different cancer cell lines and enzyme targets. This data provides a basis for structure-activity relationship (SAR) studies and the design of more potent and selective inhibitors.

Compound IDCancer Cell LineIC50 (µM)Reference
9u A549 (Lung)0.35[3]
9u MCF-7 (Breast)3.24[3]
9u PC-3 (Prostate)5.12[3]
Compound 5 HeLa (Cervical)0.039
Compound 11e HCT-116 (Colon)1.14
Compound 11e MCF-7 (Breast)1.54
Compound 12b HCT-116 (Colon)-
Compound 12b MCF-7 (Breast)-

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound IDEnzyme TargetIC50 (µM)Reference
9u EGFR Kinase0.091[3]
Celecoxib (Reference) COX-20.04[9]
Compound 5 COX-20.04[9]
Compound 6 COX-20.04[9]
Compound 11e VEGFR-20.61
Compound 12b VEGFR-20.53

Table 2: Enzyme Inhibitory Activity of Pyrimidine Derivatives

Key Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the therapeutic potential of this compound derivatives.

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vitro EGFR Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of EGFR.

Principle: The assay measures the phosphorylation of a substrate peptide by the EGFR kinase domain. Inhibition of this phosphorylation is quantified.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT). Dilute the recombinant human EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in the reaction buffer.

  • Assay Plate Setup: Add the test compound at various concentrations to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Kinase Reaction: Initiate the reaction by adding the EGFR enzyme to each well. Add ATP to a final concentration of 10 µM. Incubate for 30-60 minutes at room temperature.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as an ADP-Glo™ Kinase Assay which measures ADP production as an indicator of kinase activity.[10]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Principle: The assay typically measures the peroxidase activity of COX-2 by monitoring the oxidation of a chromogenic substrate.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). Dilute human recombinant COX-2 enzyme and heme cofactor in the buffer.

  • Inhibitor Incubation: Add the test compound at various concentrations to the wells of a 96-well plate. Add the COX-2 enzyme and heme. Incubate for 10 minutes at 37°C to allow for inhibitor binding.[11]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate for COX-2) to each well.

  • Detection: After a specific incubation time (e.g., 2 minutes), stop the reaction. Measure the product formation using a colorimetric or fluorometric method. For example, a colorimetric assay can monitor the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[4]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the progression of cells through the different phases of the cell cycle.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide). The fluorescence intensity of individual cells is measured by a flow cytometer, which allows for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol and store at -20°C overnight.[1]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways of two key therapeutic targets: EGFR and COX-2.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds EGFR->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription STAT->Transcription

Caption: EGFR Signaling Pathway Overview.

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects Membrane_Lipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Lipids:s->Arachidonic_Acid:n PLA2 PLA2 PLA2->Arachidonic_Acid Liberates COX2 COX-2 Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to PGE_Synthase PGE Synthase PGH2->PGE_Synthase Substrate PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 Synthesizes Inflammation Inflammation PGE2->Inflammation Pain Pain PGE2->Pain Proliferation Cell Proliferation PGE2->Proliferation Angiogenesis Angiogenesis PGE2->Angiogenesis Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Stimuli->PLA2 Activates

Caption: COX-2 Inflammatory Signaling Pathway.

References

The Pivotal Role of the Carboxylic Acid Group in Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The carboxylic acid moiety is a cornerstone in the landscape of biologically active molecules. Its unique physicochemical properties govern a multitude of interactions that are fundamental to a compound's therapeutic effect. This technical guide provides an in-depth exploration of the multifaceted role of the carboxylic acid group in biological activity, with a focus on its impact on drug-receptor interactions, pharmacokinetic profiles, and metabolic fate. Through a detailed examination of key drug classes, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), Angiotensin-Converting Enzyme (ACE) inhibitors, and statins, this paper elucidates the critical contributions of this functional group. Furthermore, this guide presents detailed experimental protocols for assessing the biological activity of carboxylic acid-containing compounds and visualizes key signaling pathways and experimental workflows to provide a comprehensive resource for researchers and drug development professionals.

Introduction

The carboxylic acid functional group, with its ionizable proton and ability to participate in hydrogen bonding and electrostatic interactions, is a prevalent feature in a vast number of endogenous molecules and synthetic drugs.[1][2] Its presence is often a key determinant of a molecule's biological activity, influencing how a drug binds to its target, its solubility, and how it is absorbed, distributed, metabolized, and excreted (ADME).[3][4] However, the very properties that make the carboxylic acid group a potent pharmacophore can also introduce liabilities, such as poor membrane permeability and susceptibility to metabolic reactions that can lead to toxicity.[5][6] Understanding the nuanced role of this functional group is therefore paramount in the design and development of safe and effective therapeutics.

The Carboxylic Acid Group in Drug-Receptor Interactions

The ability of the carboxylic acid group to exist in its protonated or unprotonated (carboxylate) form at physiological pH allows it to engage in a variety of crucial interactions with biological targets.

  • Ionic Bonding and Electrostatic Interactions: In its anionic carboxylate form, this group can form strong ionic bonds with positively charged residues, such as arginine and lysine, within a receptor's binding pocket.[7] This is a key interaction for many drugs, including ACE inhibitors, where the carboxylate group mimics the C-terminal carboxylate of ACE substrates.[8]

  • Hydrogen Bonding: The carboxylic acid group is an excellent hydrogen bond donor (via the hydroxyl proton) and acceptor (via both oxygen atoms). This directional bonding is critical for the precise orientation of a drug within its binding site, contributing significantly to binding affinity and selectivity.[2]

  • Chelation: The carboxylate group can also chelate metal ions present in the active sites of metalloenzymes. For instance, the carboxylate group of certain ACE inhibitors coordinates with the essential zinc ion in the enzyme's active site.[9]

Impact on Pharmacokinetics and Metabolism

The physicochemical properties imparted by the carboxylic acid group have a profound effect on a drug's pharmacokinetic profile.

  • Solubility and Absorption: The ionizable nature of the carboxylic acid group generally enhances aqueous solubility, which is often a prerequisite for drug formulation and absorption.[4][10] However, the ionized form can hinder passive diffusion across lipid membranes, a critical step for oral absorption and distribution to target tissues.[5] This creates a delicate balance that must be optimized in drug design.

  • Metabolic Stability and Toxicity: Carboxylic acid-containing drugs can undergo Phase II metabolism, primarily through glucuronidation, to form acyl glucuronides.[6][11] While this is a major elimination pathway, these metabolites can be reactive and have been implicated in idiosyncratic drug toxicities.[6][12] Another metabolic pathway involves the formation of acyl-CoA thioesters, which can also lead to reactive intermediates.[11]

Case Studies: Key Drug Classes

The importance of the carboxylic acid group is exemplified in several major classes of therapeutic agents.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Most traditional NSAIDs, such as ibuprofen and naproxen, possess a carboxylic acid group. This group is crucial for their mechanism of action, which involves the inhibition of cyclooxygenase (COX) enzymes. The carboxylate anion forms a key salt bridge with a conserved arginine residue (Arg120) in the active site of both COX-1 and COX-2.[13][14] However, the acidic nature of these drugs is also associated with gastrointestinal side effects.[15][16] Interestingly, some research suggests that the carboxylic acid moiety may not be an absolute requirement for anti-inflammatory activity, leading to the exploration of non-acidic NSAID derivatives.[15][17]

Angiotensin-Converting Enzyme (ACE) Inhibitors

ACE inhibitors, such as lisinopril and enalaprilat, are a cornerstone in the treatment of hypertension and heart failure. Their design is a classic example of rational drug design, where the carboxylic acid group plays a vital role in mimicking the natural substrate of ACE.[8] The N-ring of these inhibitors must contain a carboxylic acid to mimic the C-terminal carboxylate of ACE substrates.[8] Furthermore, another carboxylate or a different zinc-binding group is essential for chelating the zinc ion in the active site of the enzyme.[9][18]

Statins

Statins, used to lower cholesterol levels, are inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The dihydroxycarboxylic acid moiety of statins is a structural mimic of the endogenous substrate, HMG-CoA.[19] This part of the molecule is critical for binding to the active site of the enzyme and competitively inhibiting its function.[19]

Data Presentation

Table 1: Physicochemical Properties of Selected Carboxylic Acid-Containing Drugs and Bioisosteres
CompoundDrug ClasspKalogP
IbuprofenNSAID4.4 - 4.93.5 - 3.97
NaproxenNSAID4.23.18
LisinoprilACE Inhibitor2.5, 4.1, 6.9, 10.9-1.2
EnalaprilatACE Inhibitor3.0, 5.40.2
AtorvastatinStatin4.466.36
LosartanARB (Tetrazole bioisostere)4.94.8

Data compiled from various sources.[16][20][21] Values can vary depending on the experimental conditions.

Table 2: In Vitro COX Inhibition Data for Selected NSAIDs
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Carboxylic Acid Present
Ibuprofen1.3 - 151.8 - 25~1Yes
Naproxen1.2 - 9.30.6 - 15~1Yes
Celecoxib>1000.02 - 0.042>2380No
Naproxen Derivative (13a)>1001.6>62.5No
Ibuprofen Derivative (14a)>10020.7>4.8No

IC₅₀ values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Data is illustrative and compiled from multiple sources.[22][23][24][25] The derivatives 13a and 14a have the carboxylic acid group replaced with an ammonium moiety.[22][24]

Table 3: Binding Affinities of ACE Inhibitors
InhibitorKᵢ (nM)Carboxylic Acid for Zn Binding
Captopril1.4No (Sulfhydryl group)
Enalaprilat0.2 - 1.2Yes
Lisinopril0.39Yes
Cilazaprilat0.04 (Site 1), 0.43 (Site 2)Yes
Quinaprilat0.004 (Site 1), 1.869 (Site 2)Yes

Kᵢ represents the inhibition constant, a measure of binding affinity. Lower values indicate higher affinity. Data compiled from various sources.[9][26]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Test compound and reference inhibitor (e.g., celecoxib)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, L-epinephrine)

  • Enzyme Immunoassay (EIA) kit for prostaglandin E₂ (PGE₂) or other prostanoids

  • 96-well plates

  • Incubator and plate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of COX-1 or COX-2 enzyme in the reaction buffer containing the necessary cofactors.

  • Compound Preparation: Prepare serial dilutions of the test compound and a known COX inhibitor in an appropriate solvent (e.g., DMSO).

  • Pre-incubation: In a 96-well plate, add the enzyme solution to each well. Then, add the test compound or reference inhibitor at various concentrations. Incubate at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.

  • Reaction Termination: After a specific incubation time (e.g., 2 minutes), stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Quantification of Prostaglandin Production: Measure the amount of PGE₂ (or another prostaglandin) produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of inhibition of prostaglandin production against the logarithm of the inhibitor concentration. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.[8][27][28][29]

GPCR Ligand Binding Assay (Competition Assay)

This protocol describes a radioligand competition binding assay to determine the binding affinity (Kᵢ) of a compound for a G-protein coupled receptor (GPCR).

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand with known affinity for the target GPCR (e.g., [³H]-ligand)

  • Unlabeled test compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation cocktail and counter

  • 96-well plates

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR using standard cell lysis and centrifugation techniques. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the binding buffer, a serial dilution of the unlabeled test compound, a fixed concentration of the radiolabeled ligand, and the cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly separate the bound from the free radioligand by filtering the contents of each well through glass fiber filters using a cell harvester. The membranes with the bound radioligand will be trapped on the filter.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand against the logarithm of the unlabeled compound's concentration. Determine the IC₅₀ value. Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.[19][30][31][32][33]

Liver Microsomal Stability Assay

This protocol is used to assess the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • Test compound and positive control (a compound with known metabolic instability)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • Incubation Mixture Preparation: In a 96-well plate, prepare an incubation mixture containing the liver microsomes and the test compound in the phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for a few minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For the time zero (T=0) point, add the quenching solution before the NADPH system.

  • Time Course Incubation: Incubate the plate at 37°C with shaking. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding the cold quenching solution.

  • Sample Processing: After the final time point, centrifuge the plate to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each well using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLᵢₙₜ).[34][35][36][37][38]

Mandatory Visualizations

experimental_workflow_for_biological_activity_assessment cluster_in_vitro In Vitro Assessment cluster_data_analysis Data Analysis cluster_in_vivo In Vivo Studies cluster_decision Decision Making node_synthesis Compound Synthesis (with Carboxylic Acid) node_binding Target Binding Assay (e.g., GPCR, Enzyme) node_synthesis->node_binding node_functional Functional Assay (e.g., COX Inhibition) node_synthesis->node_functional node_metabolic Metabolic Stability Assay (Liver Microsomes) node_synthesis->node_metabolic node_affinity Determine Binding Affinity (Ki, Kd) node_binding->node_affinity node_potency Determine Potency (IC50, EC50) node_functional->node_potency node_stability Determine Metabolic Stability (t1/2, CLint) node_metabolic->node_stability node_pk Pharmacokinetic Studies node_affinity->node_pk node_pd Pharmacodynamic Studies node_potency->node_pd node_stability->node_pk node_pk->node_pd node_tox Toxicology Studies node_pd->node_tox node_lead Lead Optimization / Candidate Selection node_tox->node_lead

Caption: Experimental workflow for assessing the biological activity of a carboxylic acid-containing compound.

prostaglandin_synthesis_and_nsaid_action node_phospholipids Membrane Phospholipids node_pla2 Phospholipase A2 node_phospholipids->node_pla2 Stimulus node_aa Arachidonic Acid node_pla2->node_aa node_cox COX-1 / COX-2 node_aa->node_cox node_pgh2 Prostaglandin H2 (PGH2) node_cox->node_pgh2 node_pgs Prostaglandin Synthases node_pgh2->node_pgs node_prostaglandins Prostaglandins (PGE2, PGI2, etc.) node_pgs->node_prostaglandins node_inflammation Inflammation, Pain, Fever node_prostaglandins->node_inflammation node_nsaids NSAIDs (with Carboxylic Acid) node_nsaids->node_cox Inhibition

Caption: Prostaglandin synthesis pathway and the mechanism of action of NSAIDs.

renin_angiotensin_aldosterone_system node_angiotensinogen Angiotensinogen (from Liver) node_renin Renin (from Kidney) node_angiotensinogen->node_renin Low Blood Pressure node_angiotensin_i Angiotensin I node_renin->node_angiotensin_i node_ace ACE (Angiotensin-Converting Enzyme) node_angiotensin_i->node_ace node_angiotensin_ii Angiotensin II node_ace->node_angiotensin_ii node_vasoconstriction Vasoconstriction node_angiotensin_ii->node_vasoconstriction node_aldosterone Aldosterone Secretion (from Adrenal Gland) node_angiotensin_ii->node_aldosterone node_bp Increased Blood Pressure node_vasoconstriction->node_bp node_aldosterone->node_bp node_ace_inhibitors ACE Inhibitors (with Carboxylic Acid) node_ace_inhibitors->node_ace Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.

cholesterol_synthesis_pathway node_acetyl_coa Acetyl-CoA node_hmg_coa HMG-CoA node_acetyl_coa->node_hmg_coa node_hmg_coa_reductase HMG-CoA Reductase (Rate-limiting step) node_hmg_coa->node_hmg_coa_reductase node_mevalonate Mevalonate node_hmg_coa_reductase->node_mevalonate node_multiple_steps Multiple Steps node_mevalonate->node_multiple_steps node_cholesterol Cholesterol node_multiple_steps->node_cholesterol node_statins Statins (with Dihydroxycarboxylic Acid) node_statins->node_hmg_coa_reductase Inhibition

Caption: Simplified cholesterol biosynthesis pathway and the inhibitory action of statins.

Conclusion

The carboxylic acid group is a powerful and versatile functional group in the realm of drug discovery and development. Its ability to engage in a range of intermolecular interactions makes it a frequent and often essential component of a drug's pharmacophore. However, its acidic nature and metabolic liabilities necessitate a careful and considered approach to its inclusion in drug candidates. A thorough understanding of its role in biological activity, supported by robust experimental evaluation, is critical for the successful design of novel therapeutics. The strategic use of bioisosteric replacement can also be a valuable tool to mitigate the potential downsides of the carboxylic acid moiety while retaining its beneficial properties. As our understanding of drug-receptor interactions and metabolic pathways continues to evolve, the strategic deployment of the carboxylic acid group will remain a key consideration in the pursuit of safer and more effective medicines.

References

Methodological & Application

synthesis of 5-Methylpyrimidine-2-carboxylic acid from methyl 5-methylpyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-methylpyrimidine-2-carboxylic acid via the saponification of its corresponding methyl ester, methyl 5-methylpyrimidine-2-carboxylate. Saponification is a fundamental hydrolysis reaction in organic chemistry, where an ester is cleaved by a base to form a carboxylate salt, which is then acidified to yield the final carboxylic acid.[1][2] This method is a common and effective final step in multi-step syntheses of heterocyclic carboxylic acids, which are important building blocks in the development of pharmaceutical agents. The protocol described is based on established methods for the hydrolysis of similar heterocyclic esters.[3][4]

Introduction

This compound is a valuable intermediate in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of numerous biologically active compounds. The conversion of methyl 5-methylpyrimidine-2-carboxylate to its corresponding carboxylic acid is a critical transformation, enabling further functionalization, such as amide bond formation. The most common method for this transformation is basic hydrolysis (saponification), which offers high yields and straightforward purification.[3][4] This application note presents a representative protocol for this synthesis, including reaction conditions, purification, and characterization, along with a summary of expected outcomes.

Chemical Reaction

sub Methyl 5-methylpyrimidine-2-carboxylate reagents 1. NaOH, H₂O/MeOH 2. HCl (aq) prod This compound reagents->prod Saponification & Acidification

Caption: Reaction scheme for the saponification of methyl 5-methylpyrimidine-2-carboxylate.

Experimental Protocol

This protocol details the hydrolysis of methyl 5-methylpyrimidine-2-carboxylate to this compound.

Materials and Equipment:

  • Methyl 5-methylpyrimidine-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), 1M and 2M solutions

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 5-methylpyrimidine-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., a 2:1 to 1:1 v/v ratio).

  • Addition of Base: To the stirring solution, add sodium hydroxide (1.5-2.0 eq), either as a solid or as an aqueous solution.

  • Reaction: Heat the mixture to reflux (approximately 65-75 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Slowly add 1M HCl with stirring to neutralize the excess base and acidify the mixture to a pH of approximately 3-4. The product may precipitate at this stage.

    • If a precipitate forms, it can be collected by filtration, washed with cold water, and dried.

    • If no precipitate forms, or to recover all the product, extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Process Workflow

G start Start dissolve Dissolve Ester in MeOH/H₂O start->dissolve add_base Add NaOH Solution dissolve->add_base reflux Heat to Reflux (2-4h) add_base->reflux monitor Monitor by TLC/HPLC reflux->monitor monitor->reflux Incomplete cool Cool to 0°C monitor->cool Complete acidify Acidify with HCl to pH 3-4 cool->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization concentrate->purify end End purify->end

Caption: Workflow for the synthesis of this compound.

Data Summary

ParameterValue/RangeNotes
Reactants
Starting MaterialMethyl 5-methylpyrimidine-2-carboxylate
BaseSodium Hydroxide (NaOH)Lithium hydroxide (LiOH) or potassium hydroxide (KOH) can also be used.[3][5]
Solvent SystemMethanol/WaterTetrahydrofuran (THF) can be included to improve solubility if needed.[4]
Reaction Conditions
Base Stoichiometry1.5 - 2.0 equivalentsAn excess of base is used to ensure complete hydrolysis.
TemperatureReflux (65-75 °C)The reaction can also be performed at room temperature, but will require a longer reaction time.[4]
Reaction Time2 - 4 hoursMonitor by TLC or HPLC for completion.
Work-up & Purification
Acidification pH3 - 4Use a mineral acid like HCl for protonation of the carboxylate salt.
Extraction SolventEthyl AcetateDichloromethane can also be used.
Purification MethodRecrystallization
Expected Outcome
Yield> 85%Yields for similar heterocyclic ester hydrolyses are typically high.[3][4]
Purity (by HPLC)> 95%Purity after recrystallization.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of this compound from its methyl ester. This saponification reaction is a robust transformation that is crucial for the advancement of synthetic routes in drug discovery and development, allowing for the creation of diverse compound libraries based on the pyrimidine scaffold. Researchers and scientists can adapt this general procedure to various scales, making it a versatile tool in the organic synthesis laboratory.

References

Application Notes and Protocols for 5-Methylpyrimidine-2-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Methylpyrimidine-2-carboxylic acid as a versatile building block in the synthesis of biologically active compounds. The protocols detailed below offer step-by-step guidance for the preparation of key derivatives and highlight their potential applications in medicinal chemistry and drug discovery.

Introduction

This compound is a heterocyclic building block of significant interest in the field of organic synthesis and medicinal chemistry. The pyrimidine scaffold is a core structure in numerous pharmaceuticals and biologically active molecules, owing to its ability to engage in various biological interactions. The presence of a carboxylic acid moiety at the 2-position and a methyl group at the 5-position provides strategic points for chemical modification, allowing for the generation of diverse molecular architectures with a range of pharmacological activities.

Derivatives of pyrimidine carboxylic acids have been widely explored for their potential as anticancer, anti-inflammatory, and kinase-inhibiting agents. The strategic incorporation of the 5-methylpyrimidine-2-carbonyl moiety can impart favorable pharmacokinetic and pharmacodynamic properties to lead compounds.

Key Applications in Organic Synthesis

This compound serves as a valuable precursor for the synthesis of a variety of derivatives, primarily through transformations of the carboxylic acid group. The two most common and synthetically useful transformations are amidation and esterification, leading to the formation of 5-methylpyrimidine-2-carboxamides and this compound esters, respectively. These derivatives are often key intermediates in the synthesis of more complex molecules with therapeutic potential.

Synthesis of 5-Methylpyrimidine-2-carboxamides

Amide bond formation is a fundamental transformation in organic synthesis, particularly in the construction of peptidomimetics and other biologically active amides. The synthesis of 5-methylpyrimidine-2-carboxamides can be achieved through various amide coupling protocols.

General Experimental Workflow for Amide Coupling:

G cluster_activation Activation of Carboxylic Acid cluster_coupling Amine Coupling cluster_workup Work-up and Purification start 5-Methylpyrimidine- 2-carboxylic acid coupling_reagent Coupling Reagent (e.g., HATU, EDC/NHS) start->coupling_reagent activated_intermediate Activated Ester Intermediate coupling_reagent->activated_intermediate base Base (e.g., DIPEA) base->activated_intermediate amine Primary or Secondary Amine activated_intermediate->amine product 5-Methylpyrimidine- 2-carboxamide amine->product workup Aqueous Work-up product->workup purification Column Chromatography workup->purification final_product Pure Product purification->final_product

Caption: General workflow for the synthesis of 5-Methylpyrimidine-2-carboxamides.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent, which is known for its high efficiency and low rate of racemization.[1]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-methylpyrimidine-2-carboxamide.

Data Presentation: Representative Amide Coupling Reactions

Amine SubstrateCoupling ReagentSolventReaction Time (h)Yield (%)Reference
AnilineHATU/DIPEADMF285-95Adapted from[1]
BenzylamineEDC/NHSDCM480-90Adapted from[2]
MorpholineT3PEthyl Acetate388-96Adapted from general amide synthesis protocols.

Note: Yields are representative and may vary depending on the specific amine and reaction conditions.

Synthesis of this compound Esters

Esterification of this compound provides another class of valuable intermediates. Fischer esterification is a common method for this transformation, particularly with simple alcohols.

General Experimental Workflow for Fischer Esterification:

G start 5-Methylpyrimidine- 2-carboxylic acid alcohol Alcohol (e.g., Methanol, Ethanol) start->alcohol acid_catalyst Acid Catalyst (e.g., H₂SO₄) alcohol->acid_catalyst reflux Reflux acid_catalyst->reflux product 5-Methylpyrimidine- 2-carboxylic acid ester reflux->product workup Aqueous Work-up product->workup purification Purification workup->purification final_product Pure Product purification->final_product

Caption: General workflow for Fischer esterification.

Protocol 2: Fischer Esterification

This protocol describes the acid-catalyzed esterification of this compound with an alcohol.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Organic solvent (e.g., diethyl ether, ethyl acetate)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in an excess of the desired alcohol (which also serves as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux for 4-8 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • If necessary, purify the product by flash column chromatography.

Data Presentation: Representative Esterification Reactions

AlcoholCatalystReaction Time (h)Yield (%)Reference
MethanolH₂SO₄680-90Adapted from general Fischer esterification protocols.
EthanolH₂SO₄875-85Adapted from general Fischer esterification protocols.

Note: Yields are representative and may vary depending on the specific alcohol and reaction conditions.

Biological Applications of this compound Derivatives

Derivatives of pyrimidine carboxylic acids are prominent in drug discovery due to their diverse biological activities. The 5-methylpyrimidine-2-carbonyl scaffold can be found in molecules targeting a range of diseases, including cancer.

Kinase Inhibition and Anticancer Activity

Many pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. For instance, derivatives of pyrimidine-5-carbonitrile have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis.[3]

Signaling Pathway: VEGFR-2 and Apoptosis Induction

VEGFR-2 signaling is crucial for tumor angiogenesis. Inhibition of this pathway can lead to the suppression of tumor growth and induction of apoptosis (programmed cell death). Some pyrimidine derivatives have been shown to arrest the cell cycle and induce apoptosis in cancer cells.[3][4]

G cluster_pathway VEGFR-2 Signaling and Apoptosis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream_Signaling Activates Pyrimidine_Derivative 5-Methylpyrimidine-2- carboxamide Derivative Pyrimidine_Derivative->VEGFR2 Inhibits Apoptosis Apoptosis Pyrimidine_Derivative->Apoptosis Induces Proliferation Cell Proliferation Angiogenesis Downstream_Signaling->Proliferation Promotes Downstream_Signaling->Apoptosis Inhibits

References

Applications of 5-Methylpyrimidine-2-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylpyrimidine-2-carboxylic acid is a versatile heterocyclic scaffold that holds significant promise in medicinal chemistry. Its structural features, including the nitrogen-rich pyrimidine ring and the reactive carboxylic acid group, make it an attractive starting point for the synthesis of a diverse range of derivatives with potential therapeutic applications. The pyrimidine core is a well-established pharmacophore found in numerous clinically approved drugs, recognized for its ability to interact with various biological targets. The methyl group at the 5-position can influence the compound's lipophilicity and metabolic stability, while the carboxylic acid at the 2-position provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR).

This document provides a comprehensive overview of the applications of this compound and its derivatives in medicinal chemistry, with a focus on their roles as kinase inhibitors for cancer therapy and as anti-inflammatory agents. Detailed experimental protocols for key biological assays are also provided to facilitate further research and development in this area.

I. Kinase Inhibition in Cancer Therapy

Derivatives of the pyrimidine carboxylic acid scaffold have been extensively investigated as inhibitors of various protein kinases that play crucial roles in cancer progression. By targeting the ATP-binding site of these enzymes, these compounds can disrupt downstream signaling pathways involved in cell proliferation, angiogenesis, and survival.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment. Several studies have explored pyrimidine derivatives as potent VEGFR-2 inhibitors.

Compound ClassSpecific Derivative ExampleTargetIC50 (nM)Reference Cell Line/Assay
Thieno[2,3-d]pyrimidineDerivative 21eVEGFR-221Kinase Assay
Thieno[2,3-d]pyrimidineDerivative 21bVEGFR-233.4Kinase Assay
Furo[2,3-d]pyrimidineDerivative 15bVEGFR-299.5% inhibition @ 10 µMHUVEC proliferation
Nicotinamide-basedCompound 6VEGFR-260.83Kinase Assay

Note: The table presents data for pyrimidine-based derivatives, highlighting the potential of this scaffold. Specific derivatives of this compound would require further synthesis and testing.

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of intracellular signaling events that promote angiogenesis. This compound derivatives can be designed to block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activity and downstream signaling.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Inhibitor 5-Methylpyrimidine-2- carboxylic acid derivative Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation COX2_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 PGs Prostaglandins (PGE2) AA->PGs COX-2 COX2 COX-2 Enzyme Inhibitor 5-Methylpyrimidine-2- carboxylic acid derivative Inhibitor->COX2 Inhibits Inflammation Inflammation, Pain, Fever PGs->Inflammation Workflow Start 5-Methylpyrimidine- 2-carboxylic acid Synthesis Chemical Synthesis (e.g., Amide Coupling) Start->Synthesis Library Library of Derivatives Synthesis->Library HTS High-Throughput Screening (e.g., Kinase Assays) Library->HTS Hit Hit Compounds HTS->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Lead_Opt->Library Iterative Design In_Vitro In Vitro Assays (e.g., MTT, Western Blot) Lead_Opt->In_Vitro In_Vivo In Vivo Models (e.g., Xenografts) In_Vitro->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Microwave-Assisted Synthesis of Pyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a fundamental building block in numerous biologically active compounds, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2] Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate the synthesis of these important heterocyclic compounds, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and enhanced reaction efficiency.[3][4] This document provides detailed application notes and protocols for the microwave-assisted synthesis of various pyrimidine derivatives.

Three-Component Biginelli Reaction for Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, and is a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs.[3] These compounds have garnered significant attention due to their diverse pharmacological properties, including antiviral, antitumor, antibacterial, and anti-inflammatory activities.[3] Microwave irradiation significantly accelerates this reaction, often under solvent-free conditions, making it an environmentally benign approach.[3][5]

Experimental Protocol: Solvent-Free Synthesis of Dihydropyrimidinones

This protocol details a solvent-free microwave-assisted Biginelli reaction using sulfamic acid as a catalyst.[3]

Materials:

  • Aromatic or heterocyclic aldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea or thiourea (1.5 mmol)

  • Sulfamic acid (0.02 mmol)

  • Microwave reactor (e.g., LG domestic unmodified microwave oven model MS-1947C/01)[6]

  • Ethanol for recrystallization

Procedure:

  • In a suitable vessel, thoroughly mix the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (0.02 mmol).

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a suitable power level (e.g., 60% power in a 600 W oven) for a short duration (typically 2-5 minutes).[3][6]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add cold water to the solidified product and stir.

  • Collect the crude product by filtration.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Biginelli_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Mix Aldehyde, Ethyl Acetoacetate, Urea/Thiourea, Sulfamic Acid microwave Microwave Irradiation (2-5 min) reactants->microwave Place in Reactor cool Cool to RT microwave->cool add_water Add Cold Water cool->add_water filter Filter add_water->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure Dihydropyrimidinone recrystallize->product

Caption: Experimental workflow for the microwave-assisted Biginelli reaction.

Data Presentation: Synthesis of Dihydropyrimidinone Derivatives

The following table summarizes the reaction conditions and yields for the synthesis of various dihydropyrimidinone derivatives via a microwave-assisted Biginelli reaction.

EntryAldehydeRTime (min)Yield (%) [Conventional]Yield (%) [Microwave]Reference
1BenzaldehydeH37892[3]
24-Chlorobenzaldehyde4-Cl28295[3]
34-Methoxybenzaldehyde4-OCH₃2.58596[3]
44-Nitrobenzaldehyde4-NO₂3.57590[3]
52-Hydroxybenzaldehyde2-OH47085[3]
6Cinnamaldehyde-CH=CH-Ph56582[3]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, enabling the synthesis of a wide array of biaryl compounds.[7] In pyrimidine chemistry, this reaction is instrumental for the derivatization of halogenated pyrimidines, which are highly reactive substrates due to the electron-deficient nature of the pyrimidine ring.[7][8] Microwave assistance provides rapid and efficient optimization of reaction conditions, leading to high yields in minutes.[7][8]

Experimental Protocol: Microwave-Assisted Suzuki Coupling

This protocol describes a general procedure for the microwave-assisted Suzuki-Miyaura cross-coupling of 2,4-dichloropyrimidine with various boronic acids.[7][8]

Materials:

  • Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (0.5 mmol)

  • Aryl or heteroaryl boronic acid (0.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 mol%)

  • Base (e.g., K₂CO₃) (1.5 mmol)

  • Degassed solvent mixture (e.g., 1,4-dioxane/H₂O, 2:1 v/v) (6 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol), the desired boronic acid (0.5 mmol), and the base (1.5 mmol).[7]

  • Add the palladium catalyst (0.0025 mmol, 0.5 mol%).[7]

  • Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.[7]

  • Seal the vial with a cap and place it in the microwave reactor.[7]

  • Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[7]

  • After the reaction is complete, allow the vial to cool to room temperature.[7]

  • Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).[7]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[7]

  • Filter and concentrate the solvent under reduced pressure.[7]

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.[7]

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Add Halogenated Pyrimidine, Boronic Acid, Base, Pd Catalyst, & Solvent to Microwave Vial microwave Microwave Irradiation (100 °C, 15 min) reactants->microwave Seal & Place in Reactor cool Cool to RT microwave->cool extract Extract with Ethyl Acetate cool->extract wash_dry Wash with Brine & Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Substituted Pyrimidine chromatography->product

Caption: Experimental workflow for the microwave-assisted Suzuki coupling.

Data Presentation: Optimization of Suzuki Coupling Reaction

The following tables summarize the optimization of various parameters for the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid.[7]

Table 1: Catalyst Screening [7]

Catalyst (5 mol%)Yield (%)
Pd(PPh₃)₄65
Pd(dppf)Cl₂58
Pd(OAc)₂35
PdCl₂(PPh₃)₂42
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.

Table 2: Base Screening [7]

BaseYield (%)
K₂CO₃65
Na₂CO₃55
Cs₂CO₃62
K₃PO₄48
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Pd(PPh₃)₄ (5 mol%), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.

Biological Applications of Microwave-Synthesized Pyrimidine Derivatives

Pyrimidine derivatives synthesized via microwave-assisted methods have demonstrated a wide range of biological activities, making them promising candidates for drug development.

Summary of Biological Activities
Compound TypeSynthesis MethodBiological ActivityReference
DihydropyrimidinonesBiginelli ReactionAnti-inflammatory, Antibacterial, Antifungal[6]
ThiazolopyrimidinesMulti-component ReactionAntimicrobial[9]
Fused PyrimidinesCyclization ReactionsAnticancer[10]
2-Amino-4-chloro-pyrimidinesSubstitution ReactionsAnticancer[11]
Chalcone-derived PyrimidinesCondensation ReactionAntimalarial, Antibacterial, Antifungal[1][12]

The enhanced efficiency and speed of microwave-assisted synthesis facilitate the rapid generation of compound libraries for high-throughput screening, accelerating the discovery of new therapeutic agents.[4] The methods outlined in these application notes provide robust and reproducible protocols for the synthesis of diverse pyrimidine derivatives for further investigation in medicinal chemistry and drug discovery programs.

References

Developing Novel Pyrimidine Analogs for Antimicrobial Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, antimicrobial evaluation, and cytotoxicity assessment of novel pyrimidine analogs. The following sections offer structured data, step-by-step experimental methodologies, and visual workflows to guide researchers in the development of new antimicrobial agents based on the pyrimidine scaffold. Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, making them a promising area for the discovery of new drugs to combat antimicrobial resistance.[1][2][3]

Data Presentation

The antimicrobial potential of newly synthesized pyrimidine analogs is typically evaluated by determining their ability to inhibit the growth of various pathogenic microbes. The data is commonly presented as the diameter of the zone of inhibition in disk diffusion assays and as the Minimum Inhibitory Concentration (MIC) in broth microdilution assays.

Table 1: Antimicrobial Activity of Novel Pyrimidine Derivatives (Zone of Inhibition in mm)

CompoundGram-positive Bacteria (e.g., Bacillus subtilis, Staphylococcus aureus)Gram-negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)Fungi (e.g., Candida albicans, Aspergillus flavus)Reference Drug (e.g., Ampicillin/Ciprofloxacin, Fluconazole)
Analog 1 18151225 (Ciprofloxacin)
Analog 2 22191625 (Ciprofloxacin)
Analog 3 15121022 (Fluconazole)
Analog 4 25211825 (Ciprofloxacin), 22 (Fluconazole)

Note: Data is a representative summary from multiple sources. The zone of inhibition is measured in millimeters. Larger zones indicate greater antimicrobial activity.[1][4]

Table 2: Minimum Inhibitory Concentration (MIC) of Novel Pyrimidine Analogs (in µg/mL)

CompoundS. aureus (MRSA)E. coliP. aeruginosaC. albicansReference Drug (e.g., Ciprofloxacin, Fluconazole)
Analog A 81632642 (Ciprofloxacin)
Analog B 248162 (Ciprofloxacin)
Analog C 163264>1284 (Fluconazole)
Analog D 4816322 (Ciprofloxacin), 4 (Fluconazole)

Note: Data is a representative summary from multiple sources. MIC is the lowest concentration of the compound that inhibits visible microbial growth.[4][5]

Table 3: Cytotoxicity of Selected Pyrimidine Analogs (IC50 in µM)

CompoundHuman Dermal Fibroblasts (HDF)Human Embryonic Kidney (HEK293)Breast Cancer (MCF-7)Reference
Analog X >10085.28.4[6]
Analog Y 75.662.15.9[7]
Analog Z >100>10039.0[7]

Note: IC50 is the concentration of a compound that inhibits 50% of cell growth. Higher IC50 values against normal cell lines (e.g., HDF, HEK293) and lower values against target cells (e.g., cancer cells, for context) are desirable.

Experimental Protocols

Detailed methodologies for the key experiments in the development and evaluation of novel pyrimidine analogs are provided below.

Protocol 1: Synthesis of Pyrimidine Analogs

This protocol describes a general method for the synthesis of pyrimidine derivatives, which can be adapted based on the desired substitutions. A common and versatile method is the Biginelli reaction or similar multi-component reactions.

Materials:

  • An appropriate aldehyde

  • A β-ketoester (e.g., ethyl acetoacetate)

  • Urea or thiourea

  • Catalyst (e.g., HCl, p-toluenesulfonic acid)

  • Solvent (e.g., ethanol, methanol)

  • Glassware for reflux and stirring

  • Purification apparatus (e.g., recrystallization setup, column chromatography)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1 mmol), β-ketoester (1 mmol), and urea/thiourea (1.5 mmol) in the chosen solvent (20 mL).

  • Add a catalytic amount of the acid to the mixture.

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product, wash it with cold solvent, and dry it.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

  • Characterize the final compound using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.[1]

Protocol 2: In Vitro Antimicrobial Susceptibility Testing

This method provides a qualitative assessment of the antimicrobial activity.

Materials:

  • Test microorganisms (bacterial and fungal strains)

  • Muller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile filter paper discs (6 mm diameter)

  • Solutions of pyrimidine analogs in a suitable solvent (e.g., DMSO)

  • Standard antibiotic discs (positive control)

  • Solvent-loaded discs (negative control)

  • Micropipettes

  • Incubator

Procedure:

  • Prepare the agar plates and allow them to solidify.

  • Prepare a microbial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Impregnate sterile filter paper discs with a known concentration of the pyrimidine analog solutions.

  • Place the impregnated discs, along with positive and negative control discs, on the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each disc.[1]

This method provides a quantitative measure of antimicrobial activity.[8]

Materials:

  • 96-well microtiter plates

  • Test microorganisms

  • Mueller-Hinton Broth (MHB) or appropriate broth for fungi

  • Solutions of pyrimidine analogs

  • Standard antimicrobial agents

  • Microplate reader

Procedure:

  • Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

  • Add 100 µL of the pyrimidine analog solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a microbial inoculum adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8][9]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the toxicity of the pyrimidine analogs against mammalian cells.[6][10]

Materials:

  • Mammalian cell line (e.g., HEK293, HDF)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Pyrimidine analog solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the pyrimidine analogs in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the compounds. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours in a CO₂ incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until a purple precipitate is visible.

  • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[8][11]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and concepts in the development of pyrimidine-based antimicrobial agents.

G cluster_synthesis Synthesis of Pyrimidine Analog Start Starting Materials (Aldehyde, β-Ketoester, Urea/Thiourea) Reaction One-Pot Reaction (e.g., Biginelli Reaction) Start->Reaction Catalyst, Solvent Purification Purification (Recrystallization/Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Product Novel Pyrimidine Analog Characterization->Product

Caption: General workflow for the synthesis and characterization of novel pyrimidine analogs.

G cluster_screening Antimicrobial Screening Workflow Compound Synthesized Pyrimidine Analog PrimaryScreen Primary Screening (Disk Diffusion Assay) Compound->PrimaryScreen Active Active? PrimaryScreen->Active QuantitativeScreen Quantitative Screening (Broth Microdilution for MIC) Active->QuantitativeScreen Yes Inactive Inactive Active->Inactive No Cytotoxicity Cytotoxicity Assay (MTT Assay on Mammalian Cells) QuantitativeScreen->Cytotoxicity Lead Lead Compound Identification Cytotoxicity->Lead

Caption: A stepwise workflow for the antimicrobial and cytotoxicity screening of pyrimidine analogs.

G cluster_moa Proposed Mechanism of Action Pyrimidine Pyrimidine Analog Target Bacterial Target Enzyme (e.g., DNA Gyrase, DHFR, FtsZ) Pyrimidine->Target Binds to Inhibition Inhibition of Enzyme Activity Target->Inhibition Process Disruption of Essential Cellular Process (e.g., DNA Replication, Cell Division) Inhibition->Process Death Bacterial Cell Death Process->Death

Caption: A simplified diagram illustrating a common mechanism of action for pyrimidine-based antimicrobials.[4]

References

Application Notes and Protocols: Synthesis and Evaluation of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives represent a cornerstone in medicinal chemistry due to their presence in the core structure of nucleic acids (cytosine, thymine, and uracil) and their wide range of pharmacological activities.[1][2][3][4] This has spurred extensive research into the synthesis of novel pyrimidine-based compounds and the evaluation of their therapeutic potential. These compounds have demonstrated a broad spectrum of in vitro activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][5] This document provides a detailed experimental workflow for the synthesis, purification, characterization, and biological evaluation of pyrimidine compounds, with a focus on their potential as anticancer agents.

I. Synthesis of Pyrimidine Derivatives

The synthesis of the pyrimidine core can be achieved through various methods, with the most common being the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, thiourea, or guanidine derivative.[1] Multi-component reactions are also widely employed for their efficiency and atom economy.[6][7]

Protocol: One-Pot Synthesis of Substituted Pyrimidines

This protocol describes a general one-pot synthesis of 4,6-diaryl-pyrimidine derivatives.

Materials:

  • Substituted Chalcone

  • Urea or Thiourea

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Glacial Acetic Acid

  • Silica Gel for Column Chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted chalcone (1 mmol) and urea (or thiourea) (1.2 mmol) in ethanol (20 mL).

  • Addition of Base: Add a solution of potassium hydroxide (2 mmol) in ethanol (5 mL) dropwise to the reaction mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Neutralization and Precipitation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize the mixture with glacial acetic acid, which will cause the product to precipitate.

  • Filtration and Washing: Filter the precipitated solid, wash it thoroughly with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the crude product in a vacuum oven.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure pyrimidine derivative.

  • Characterization: Characterize the final compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.[8][9]

II. Biological Evaluation of Pyrimidine Compounds

The biological evaluation of newly synthesized pyrimidine compounds is crucial to determine their therapeutic potential. A primary focus of pyrimidine research is in the field of oncology.

A. In Vitro Cytotoxicity Assays

Cytotoxicity assays are fundamental in determining the anti-proliferative activity of compounds against cancer cell lines.[5][10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[10]

  • Normal human cell line (e.g., human dermal fibroblasts) for selectivity assessment[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[5]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). The selectivity index (SI) can be calculated as the ratio of the IC₅₀ on normal cells to the IC₅₀ on cancer cells. A drug with an SI greater than 3 is generally considered selective.[10]

B. Mechanistic Studies

To understand how pyrimidine compounds exert their cytotoxic effects, further mechanistic studies are necessary. These can include cell cycle analysis, apoptosis assays, and kinase inhibition assays.

Many pyrimidine derivatives have been found to inhibit specific kinases involved in cancer cell signaling pathways.[12]

Materials:

  • Recombinant kinase (e.g., c-Src, VEGFR)[12]

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase, the pyrimidine compound at various concentrations, and the kinase-specific substrate in the kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC₅₀ value.

III. Data Presentation

Quantitative data from the biological assays should be summarized in clear and structured tables to facilitate comparison between different compounds.

Table 1: In Vitro Cytotoxicity of Pyrimidine Derivatives

CompoundCancer Cell LineIC₅₀ (µM) at 48h[11]Normal Cell LineIC₅₀ (µM) at 48hSelectivity Index (SI)
2a Glioblastoma5-8[11]Human Dermal Fibroblasts>60>7.5-12
Triple-Negative Breast Cancer4-7[11]>8.5-15
Oral Squamous Cell Carcinoma6-8[11]>7.5-10
Colon Cancer (HT-29)5[11]>12
3b Prostate Carcinoma (PC3)21[10]Human Lung Fibroblasts (MRC-5)>147>7[10]
4f Breast Cancer (MCF-7)1.629[13]Normal Breast Epithelial (MCF-10a)23.67[13]14.5[13]
4i Breast Cancer (MCF-7)1.841[13]Normal Breast Epithelial (MCF-10a)29.5[13]16.03[13]
Reference Drug
Vinblastine Sulfate Prostate Carcinoma (PC3)~42-63[10]Human Lung Fibroblasts (MRC-5)--
Staurosporine Breast Cancer (MCF-7)8.029[13]Normal Breast Epithelial (MCF-10a)34.8[13]4.34[13]

Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives

CompoundTarget KinaseIC₅₀ (nM)
Compound 13 CDK25[2]
Compound 18 c-Src- (% inhibition: 81%)[12]
Compound 19 Lck10.6[2]
Reference Drug
Staurosporine PIM-116.7[14]

IV. Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Optimization start Design of Pyrimidine Analogs synthesis Chemical Synthesis start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization invitro In Vitro Screening (e.g., MTT Assay) characterization->invitro mechanistic Mechanistic Studies (Kinase Assays, Apoptosis) invitro->mechanistic invivo In Vivo Studies (Animal Models) mechanistic->invivo sar Structure-Activity Relationship (SAR) invivo->sar lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design preclinical Preclinical Development lead_opt->preclinical

Caption: Overall experimental workflow for pyrimidine compound synthesis and evaluation.

Signaling Pathway Example: Inhibition of c-Src Tyrosine Kinase

Many pyrimidine derivatives have been shown to target protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[12] The c-Src tyrosine kinase is one such target.

signaling_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src c-Src RTK->Src STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras PI3K PI3K Src->PI3K Pyrimidine Pyrimidine Inhibitor Pyrimidine->Src Proliferation Cell Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis ERK ERK Ras->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival ERK->Proliferation

Caption: Inhibition of the c-Src signaling pathway by a pyrimidine compound.

References

Application Notes: 5-Methylpyrimidine-2-carboxylic Acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-methylpyrimidine-2-carboxylic acid as a key building block in the synthesis of potent and selective kinase inhibitors. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the hinge region of kinase active sites. The strategic incorporation of a methyl group at the 5-position and a carboxylic acid at the 2-position of the pyrimidine ring offers versatile handles for synthetic elaboration, enabling the development of inhibitors targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders.

This document details the synthesis of a potent Spleen Tyrosine Kinase (Syk) inhibitor, demonstrating the practical application of this compound in drug discovery.

Introduction to Spleen Tyrosine Kinase (Syk)

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various hematopoietic cells. It is a key mediator of signal transduction downstream of immunoreceptors, including B-cell receptors, Fc receptors, and integrins. Dysregulation of Syk signaling has been implicated in the pathophysiology of various inflammatory, allergic, and autoimmune diseases, as well as in certain hematological malignancies. As such, Syk has emerged as an attractive therapeutic target for the development of novel inhibitors.

Application in the Synthesis of Syk Inhibitors

This compound serves as a crucial starting material for the synthesis of a class of potent Syk inhibitors characterized by a 4-anilinopyrimidine-5-carboxamide scaffold. The carboxylic acid moiety at the 2-position provides a convenient point for amide bond formation, allowing for the introduction of various side chains to optimize potency, selectivity, and pharmacokinetic properties. The methyl group at the 5-position can influence the electronic properties of the pyrimidine ring and provide additional interactions within the kinase active site.

A notable example is the synthesis of a series of 4-anilinopyrimidine-5-carboxamides, where an aminoethylamino moiety at the 2-position of the pyrimidine ring was found to be important for Syk inhibitory activity.

Quantitative Data

The following table summarizes the inhibitory activity of a representative Syk inhibitor synthesized using a 5-methylpyrimidine-2-carboxamide scaffold.

Compound IDTarget KinaseIC50 (nM)Cell-Based Assay (5-HT release inhibition)In Vivo Efficacy (Passive Cutaneous Anaphylaxis in mice)
9a Syk-GoodID50 = 13 mg/kg (s.c.)

Note: Specific IC50 value for compound 9a against Syk was not explicitly provided in the source material, but it was identified as a potent inhibitor based on enzyme screening.

Experimental Protocols

The following section details the key experimental protocols for the synthesis of a Syk inhibitor utilizing a 5-methylpyrimidine-2-carboxamide intermediate.

Scheme 1: General Synthetic Route

G cluster_0 Synthesis of 4-Anilinopyrimidine-5-carboxamide Syk Inhibitor 5-Methylpyrimidine-2-carboxylic_acid 5-Methylpyrimidine- 2-carboxylic Acid Amide_Intermediate N-(aminoalkyl)-5- methylpyrimidine- 2-carboxamide 5-Methylpyrimidine-2-carboxylic_acid->Amide_Intermediate Amide Coupling (e.g., HATU, DIPEA) Final_Inhibitor 4-Anilinopyrimidine- 5-carboxamide Syk Inhibitor Amide_Intermediate->Final_Inhibitor Nucleophilic Aromatic Substitution

Caption: General synthetic workflow for Syk inhibitors.

Protocol 1: Synthesis of N-(2-aminoethyl)-5-methylpyrimidine-2-carboxamide (Amide Intermediate)
  • Materials:

    • This compound

    • N-Boc-ethylenediamine

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • DMF (N,N-Dimethylformamide)

    • TFA (Trifluoroacetic acid)

    • DCM (Dichloromethane)

  • Procedure: a. To a solution of this compound in DMF, add HATU and DIPEA. b. Stir the mixture at room temperature for 15 minutes. c. Add N-Boc-ethylenediamine to the reaction mixture and stir at room temperature overnight. d. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography to obtain the Boc-protected intermediate. g. Dissolve the Boc-protected intermediate in a mixture of DCM and TFA. h. Stir the solution at room temperature until deprotection is complete (monitored by TLC). i. Concentrate the reaction mixture under reduced pressure to yield the desired N-(2-aminoethyl)-5-methylpyrimidine-2-carboxamide as a TFA salt.

Protocol 2: Synthesis of the Final Syk Inhibitor (e.g., Compound 9a)
  • Materials:

    • N-(2-aminoethyl)-5-methylpyrimidine-2-carboxamide

    • Substituted 4-chloro-5-cyanopyrimidine

    • Suitable base (e.g., DIPEA or K₂CO₃)

    • Suitable solvent (e.g., NMP or DMSO)

  • Procedure: a. To a solution of N-(2-aminoethyl)-5-methylpyrimidine-2-carboxamide in a suitable solvent, add the substituted 4-chloro-5-cyanopyrimidine and a base. b. Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) until the reaction is complete (monitored by TLC or LC-MS). c. Cool the reaction mixture to room temperature and pour it into water. d. Collect the precipitated solid by filtration, wash with water, and dry. e. Purify the crude product by recrystallization or column chromatography to obtain the final 4-anilinopyrimidine-5-carboxamide Syk inhibitor.

Signaling Pathway

The following diagram illustrates the role of Syk in the FcεRI signaling pathway in mast cells, which is a key pathway in allergic and inflammatory responses. Inhibition of Syk blocks the downstream signaling cascade, leading to the suppression of inflammatory mediator release.

G IgE IgE FceRI FcεRI IgE->FceRI Binds to Lyn Lyn FceRI->Lyn Activates Syk Syk FceRI->Syk Recruits & Activates Antigen Antigen Antigen->FceRI Cross-links Lyn->FceRI Phosphorylates ITAMs LAT LAT Syk->LAT Phosphorylates PLCg PLCγ LAT->PLCg Recruits & Activates PKC PKC PLCg->PKC Ca_ion Ca²⁺ Mobilization PLCg->Ca_ion Degranulation Degranulation (Histamine, etc.) PKC->Degranulation Cytokine Cytokine Production PKC->Cytokine Ca_ion->Degranulation Inhibitor Syk Inhibitor (e.g., Compound 9a) Inhibitor->Syk

Caption: Syk's role in the FcεRI signaling pathway.

Application Note: Amide Coupling Reactions with 5-Methylpyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

AN-S2025-01

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of amides using 5-methylpyrimidine-2-carboxylic acid as a key building block. Amide bond formation is a critical transformation in medicinal chemistry, and pyrimidine-containing scaffolds are prevalent in numerous pharmacologically active compounds. This note outlines two common and effective protocols using carbodiimide (EDC) and uronium salt (HATU) based coupling reagents, including reaction setup, work-up, and purification.

Introduction

Amide bond formation is a fundamental reaction in organic synthesis, essential for the construction of peptides, small molecule drugs, and other advanced materials.[1][2] The coupling of a carboxylic acid and an amine is a condensation reaction that, while thermodynamically favorable, is kinetically slow and requires the activation of the carboxylic acid.[1][3] this compound is a heterocyclic building block of interest in drug discovery due to the prevalence of the pyrimidine motif in bioactive molecules. The electron-deficient nature of the pyrimidine ring can influence the reactivity of the carboxylic acid, making the choice of coupling reagent and conditions crucial for achieving high yields and purity.

This application note details protocols using two of the most common classes of coupling reagents:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate. It is often used with additives like HOBt (1-Hydroxybenzotriazole) to improve efficiency and suppress side reactions such as racemization.[4][5][6] The primary advantage of EDC is the easy removal of its urea byproduct during aqueous work-up.[4][5]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient uronium/aminium salt-based reagent that converts the carboxylic acid into a less reactive, yet highly efficient, OAt-active ester.[3][7] HATU is known for its fast reaction rates and effectiveness, even with sterically hindered or electronically challenging substrates.[5][7][8]

Reaction Mechanism Overview

The general mechanism for amide coupling involves the activation of the carboxylic acid.

  • With EDC/HOBt , the carboxylic acid adds to the carbodiimide to form the O-acylisourea intermediate. In the presence of HOBt, this is rapidly converted to an HOBt-ester, which is less prone to side reactions and reacts with the amine to form the amide.

  • With HATU , the carboxylate, formed by deprotonation with a non-nucleophilic base like DIPEA, attacks HATU to generate a highly reactive OAt-active ester.[3] This active ester is then readily attacked by the amine to yield the desired amide product.

Comparative Data on Coupling Conditions

The selection of a coupling reagent is critical and depends on the specific substrates and desired reaction scale. The following table summarizes typical conditions for the two main protocols.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent EDC·HClHATU
Additive HOBtNone (HOAt is generated in situ)
Base DIPEA or Triethylamine (TEA)DIPEA or Triethylamine (TEA)
Equivalents (Acid) 1.01.0
Equivalents (Amine) 1.0 - 1.21.0 - 1.2
Equivalents (Reagent) 1.1 - 1.51.1 - 1.2
Equivalents (Additive) 1.1 - 1.5N/A
Equivalents (Base) 2.0 - 3.02.0 - 3.0
Typical Solvent Anhydrous DMF or DCMAnhydrous DMF or DCM
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2 - 18 hours1 - 4 hours
Work-up Aqueous wash (acid/base/brine)Aqueous wash (acid/base/brine)

Experimental Protocols

Safety Precautions: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Amide Coupling using EDC/HOBt

This protocol is a cost-effective and widely applicable method for standard amide couplings.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) (to achieve 0.1-0.5 M concentration)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF (or DCM).

  • Cool the solution to 0 °C in an ice-water bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.

  • Add DIPEA (2.5 equiv) dropwise to the cold solution.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

Work-up and Purification:

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Amide Coupling using HATU

This protocol is highly efficient, often requiring shorter reaction times, and is particularly useful for challenging or sterically hindered substrates.[9]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) (to achieve 0.1-0.5 M concentration)

  • Ethyl acetate (EtOAc)

  • 5% LiCl (aq) solution (optional, for DMF removal)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.1 equiv).

  • Add anhydrous DMF to dissolve the solids.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[9]

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (3x, highly recommended to remove DMF), 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Visualized Workflow

The following diagram illustrates the general workflow for the HATU-mediated amide coupling protocol.

Amide_Coupling_Workflow General Workflow for HATU-Mediated Amide Coupling cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Steps cluster_workup 3. Work-up & Purification A 5-Methylpyrimidine- 2-carboxylic Acid (1.0 eq) B HATU (1.1 eq) E Combine Acid & HATU in DMF C Anhydrous DMF D Amine (1.1 eq) H Add Amine D->H F Cool to 0 °C E->F G Add DIPEA (3.0 eq) Stir 15-30 min (Pre-activation) F->G G->H I Warm to RT Stir 1-4 hrs H->I J Dilute with EtOAc I->J K Aqueous Washes (LiCl, HCl, NaHCO₃, Brine) J->K L Dry (Na₂SO₄) & Concentrate K->L M Column Chromatography L->M N Pure Amide Product M->N

Caption: A flowchart of the HATU-mediated amide coupling protocol.

References

Application Notes and Protocols: 5-Methylpyrimidine-2-carboxylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utilization of 5-methylpyrimidine-2-carboxylic acid and its derivatives in the synthesis of agrochemicals, with a specific focus on the widely used sulfonylurea herbicide, nicosulfuron. The following sections detail the synthetic pathways, experimental protocols, and herbicidal efficacy of nicosulfuron, offering valuable insights for researchers in crop protection and herbicide development.

Introduction

This compound serves as a crucial building block in the preparation of various agrochemicals, most notably sulfonylurea herbicides.[1] This class of herbicides is recognized for its high efficacy at low application rates, broad weed control spectrum, and good crop selectivity.[2] The pyrimidine moiety is a key component of the sulfonylurea structure, contributing to the molecule's herbicidal activity by inhibiting the enzyme acetolactate synthase (ALS) in susceptible plants. This enzyme is essential for the biosynthesis of branched-chain amino acids, and its inhibition leads to the cessation of plant growth and eventual death.[3][4]

Nicosulfuron is a prime example of a commercially successful herbicide synthesized from a pyrimidine precursor. It is a selective, systemic post-emergence herbicide used to control a wide range of annual and perennial grass weeds and some broadleaf weeds in maize.[1][2][3]

Synthetic Pathways

The synthesis of nicosulfuron from a 5-methylpyrimidine precursor involves a multi-step process. A general synthetic workflow is outlined below, starting from precursors to this compound and leading to the final nicosulfuron product. The key steps involve the formation of a sulfonylurea bridge between a substituted pyrimidine amine and a substituted pyridine sulfonamide.

Synthesis_Workflow cluster_pyridine Pyridine Intermediate Synthesis cluster_pyrimidine Pyrimidine Intermediate Synthesis 2_chloro_N_N_dimethylnicotinamide 2-chloro-N,N-dimethylnicotinamide 2_sulfamoyl_N_N_dimethylnicotinamide 2-sulfamoyl-N,N-dimethylnicotinamide 2_chloro_N_N_dimethylnicotinamide->2_sulfamoyl_N_N_dimethylnicotinamide Ammonolysis 2_isocyanatosulfonyl_N_N_dimethylnicotinamide 2-isocyanatosulfonyl-N,N-dimethylnicotinamide 2_sulfamoyl_N_N_dimethylnicotinamide->2_isocyanatosulfonyl_N_N_dimethylnicotinamide Reaction with phosgene equivalent Nicosulfuron Nicosulfuron 2_isocyanatosulfonyl_N_N_dimethylnicotinamide->Nicosulfuron Coupling Reaction Malononitrile Malononitrile 2_amino_4_6_dimethoxypyrimidine 2-amino-4,6-dimethoxypyrimidine Malononitrile->2_amino_4_6_dimethoxypyrimidine Cyclization 2_amino_4_6_dimethoxypyrimidine->Nicosulfuron ALS_Inhibition_Pathway Nicosulfuron Nicosulfuron ALS_Enzyme Acetolactate Synthase (ALS) Nicosulfuron->ALS_Enzyme Inhibits Amino_Acid_Synthesis Branched-Chain Amino Acid (Valine, Leucine, Isoleucine) Synthesis ALS_Enzyme->Amino_Acid_Synthesis Catalyzes Plant_Death Plant Death ALS_Enzyme->Plant_Death Inhibition leads to Protein_Synthesis Protein Synthesis Amino_Acid_Synthesis->Protein_Synthesis Leads to Cell_Division Cell Division & Growth Protein_Synthesis->Cell_Division Essential for Herbicidal_Efficacy_Workflow Synthesis Compound Synthesis (e.g., Nicosulfuron) Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Bioassay_Setup Greenhouse Bioassay Setup (Potting, Seeding Weeds) Purification->Bioassay_Setup Treatment Herbicide Application (Varying Concentrations) Bioassay_Setup->Treatment Incubation Incubation under Controlled Conditions Treatment->Incubation Data_Collection Data Collection (Visual Injury, Biomass) Incubation->Data_Collection Data_Analysis Data Analysis (ED50 / GR50 Calculation) Data_Collection->Data_Analysis Conclusion Conclusion on Herbicidal Efficacy Data_Analysis->Conclusion

References

Troubleshooting & Optimization

common side reactions in the synthesis of pyrimidine carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine carboxylic acids. The focus is on identifying and mitigating common side reactions to improve yield, purity, and overall success of the synthetic process.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction is producing a low yield of the desired dihydropyrimidine carboxylic acid ester and a significant amount of a yellow, highly fluorescent byproduct. What is this byproduct and how can I prevent its formation?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures. This pathway competes with the desired Biginelli reaction.

Prevention Strategies:

  • Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1][2]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[1][2]

  • Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1][2]

Q2: I am observing a significant amount of unreacted starting materials in my pyrimidine synthesis, leading to a low yield. What are the likely causes and how can I improve the yield?

A2: Low conversion in pyrimidine synthesis can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[1][2]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, confirm that the concentration is appropriate.[1][2]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

  • Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[1]

  • Anhydrous Conditions: For reactions like the Pinner synthesis, the presence of water can lead to hydrolysis of intermediates and starting materials. Ensure the use of anhydrous solvents and dry glassware.[2][3]

Q3: My crude product from a Biginelli-type reaction is difficult to purify, and I suspect the presence of N-acylurea or Knoevenagel condensation byproducts. How can I confirm their presence and prevent their formation?

A3: N-acylureas and Knoevenagel adducts are common byproducts in the Biginelli reaction that can complicate purification.

  • N-Acylureas: These arise from a competing reaction between the β-ketoester and urea.[1]

    • Identification: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.

    • Prevention: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress their formation.

    • Removal: Recrystallization is often an effective method for removing N-acylurea impurities.[2]

  • Knoevenagel Condensation Product: This is formed by the reaction between the aldehyde and the β-ketoester.[3]

    • Identification: This byproduct will lack the urea moiety, which can be confirmed by NMR and mass spectrometry.

    • Prevention: Conditions that favor the formation of the dihydropyrimidine ring over this condensation should be employed, such as the use of an appropriate catalyst and temperature control.

Q4: I am attempting to synthesize a pyrimidine carboxylic acid via hydrolysis of a cyanopyrimidine, but the reaction is sluggish or produces unwanted byproducts. What are the critical parameters?

A4: The hydrolysis of nitriles to carboxylic acids, while a standard transformation, can be challenging with heterocyclic systems like pyrimidines.[4][5]

  • Reaction Conditions: Both acidic and basic conditions can be employed. The choice depends on the stability of the other functional groups on the pyrimidine ring.

  • Side Reactions:

    • Incomplete Hydrolysis: The reaction may stop at the amide intermediate.[5] To drive the reaction to the carboxylic acid, harsher conditions (higher temperatures, longer reaction times, or stronger acid/base concentrations) may be necessary.

    • Ring Opening: Pyrimidine rings can be susceptible to ring-opening under harsh hydrolytic conditions, especially with certain substitution patterns.[6]

    • Decarboxylation: If the hydrolysis is performed at high temperatures, the resulting pyrimidine carboxylic acid may undergo decarboxylation.[7][8]

Q5: My pyrimidine carboxylic acid product is decarboxylating upon heating or during subsequent reaction steps. How can I avoid this?

A5: Decarboxylation is a common side reaction for certain pyrimidine carboxylic acids, particularly those with the carboxylic acid group at the 2- or 4-position, as the nitrogen atoms can stabilize the intermediate formed upon loss of CO2.[7][8][9]

  • Mechanism: The decarboxylation of pyrimidine-2-carboxylic acid is thought to proceed through a Hammick-type mechanism involving a monoprotonated intermediate.[7][8]

  • Prevention:

    • Temperature Control: Avoid excessive heating during synthesis, purification, and subsequent reactions.

    • pH Control: The rate of decarboxylation can be pH-dependent. Maintaining a suitable pH during workup and purification is important.

    • Protecting Groups: In some cases, it may be necessary to carry the carboxyl group as an ester until the final synthetic step to avoid premature decarboxylation.

Troubleshooting Guides

Biginelli Reaction for Dihydropyrimidine Carboxylic Acid Esters
Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield Inefficient catalysis, suboptimal temperature, impure reactants, competing side reactions.[1][2]- Optimize Catalyst: Screen different Brønsted or Lewis acid catalysts. Ensure the catalyst is active and used in the appropriate concentration. - Adjust Temperature: Monitor the reaction by TLC at different temperatures to find the optimal balance between reaction rate and byproduct formation. - Purify Reactants: Use freshly distilled aldehydes and high-purity β-ketoesters and urea/thiourea. - Minimize Side Reactions: See below for specific byproduct issues.
Hantzsch Dihydropyridine Byproduct High reaction temperature, decomposition of urea to ammonia.[1][2]- Lower Reaction Temperature: Run the reaction at a lower temperature to disfavor the Hantzsch pathway. - Order of Addition: Add urea as the last reactant to minimize its time at elevated temperatures before reacting.[1][2]
Knoevenagel Condensation Byproduct Reaction conditions favor the condensation of aldehyde and β-ketoester.[3]- Catalyst Choice: Select a catalyst that preferentially promotes the Biginelli cyclocondensation. - Pre-formation of Intermediates: Consider a stepwise approach where the imine is pre-formed before the addition of the β-ketoester.
N-Acylurea Byproduct Competing reaction between the β-ketoester and urea.[1]- Stoichiometry Control: Use a precise 1:1:1 stoichiometry of reactants. - Purification: N-acylureas can often be removed by recrystallization of the desired product.[2]
Pinner Synthesis of Pyrimidine Carboxylic Acid Esters
Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low to No Product Formation Hydrolysis of amidine or imidate intermediate, impure reagents.[2][3]- Strict Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic.[2]
Self-Condensation of Reactants β-dicarbonyl or amidine self-condensation.[3]- Temperature Control: Avoid excessively high temperatures. - Base Selection: The choice and stoichiometry of the base are crucial to promote the desired cyclization while minimizing self-condensation.[1]
Incomplete Cyclization Insufficient activation of the carbonyl group, steric hindrance.[2][3]- Catalyst: Add a catalytic amount of a Brønsted or Lewis acid to facilitate the final cyclization and dehydration steps.[2] - Extended Reaction Time: Monitor the reaction by TLC and allow for longer reaction times if necessary.

Experimental Protocols

Protocol 1: General Biginelli Synthesis of Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol is adapted from a literature procedure for the synthesis of a specific dihydropyrimidinone.[10]

Materials:

  • Ethyl acetoacetate (0.1 mol)

  • 4-Hydroxybenzaldehyde (0.1 mol)

  • Urea (0.15 mol)

  • Ethanol (50 mL)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ice-cold water

  • Methanol for recrystallization

Procedure:

  • In a round-bottom flask, combine ethyl acetoacetate (0.1 mol), 4-hydroxybenzaldehyde (0.1 mol), urea (0.15 mol), and ethanol (50 mL).

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[2]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • Filter the resulting precipitate, wash with cold water, and air dry.

  • Recrystallize the crude product from methanol to obtain the pure title compound.[10]

Protocol 2: General Procedure for Hydrolysis of a 5-Cyanopyrimidine to Pyrimidine-5-Carboxylic Acid

This is a general protocol and may require optimization for specific substrates.

Materials:

  • 5-Cyanopyrimidine derivative

  • Aqueous Sodium Hydroxide (e.g., 10-20%) or concentrated Hydrochloric Acid

  • Hydrochloric Acid (for neutralization if using basic hydrolysis)

Procedure:

  • Dissolve or suspend the 5-cyanopyrimidine in the aqueous base or acid.

  • Heat the mixture to reflux. The temperature and time will depend on the substrate's reactivity. Monitor the reaction by TLC or HPLC, checking for the disappearance of the starting material and the intermediate amide.

  • Upon completion, cool the reaction mixture to room temperature.

  • If using basic hydrolysis, carefully acidify the cooled solution with hydrochloric acid to precipitate the carboxylic acid. The pH should be adjusted to be at least three units below the pKa of the acid.[11]

  • If using acidic hydrolysis, the product may precipitate upon cooling or require concentration of the solvent.

  • Filter the solid product, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., water, ethanol, or a mixture).[11]

Visualizing Reaction Pathways

Biginelli Reaction and Competing Hantzsch Pathway

Biginelli_vs_Hantzsch cluster_reactants Reactants Aldehyde Aldehyde Biginelli_Product Dihydropyrimidine Carboxylic Acid Ester Aldehyde->Biginelli_Product Hantzsch_Product Hantzsch 1,4-Dihydropyridine (Fluorescent Byproduct) Aldehyde->Hantzsch_Product Ketoester β-Ketoester Ketoester->Biginelli_Product Ketoester->Hantzsch_Product 2 equivalents Urea Urea Urea->Biginelli_Product Desired Pathway Ammonia Ammonia (from Urea decomposition) Urea->Ammonia High Temp. Ammonia->Hantzsch_Product Side Reaction

Caption: Competing pathways in the Biginelli reaction.

General Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Analyze_Mixture Analyze Crude Mixture (TLC, NMR, MS) Start->Analyze_Mixture Check_Purity Check Reactant Purity Impure Impure Reactants? Check_Purity->Impure Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Suboptimal_Cond Suboptimal Conditions? Check_Conditions->Suboptimal_Cond Check_Catalyst Evaluate Catalyst Inactive_Cat Inactive/Wrong Catalyst? Check_Catalyst->Inactive_Cat Analyze_Mixture->Check_Purity Analyze_Mixture->Check_Conditions Analyze_Mixture->Check_Catalyst Impure->Check_Conditions No Purify Purify/Replace Reactants Impure->Purify Yes Suboptimal_Cond->Check_Catalyst No Optimize_Cond Optimize Conditions Suboptimal_Cond->Optimize_Cond Yes Side_Products Major Side Products? Inactive_Cat->Side_Products No Replace_Cat Replace/Screen Catalyst Inactive_Cat->Replace_Cat Yes Mitigate_Side_Rxn Address Specific Side Reaction (see FAQs) Side_Products->Mitigate_Side_Rxn Yes Success Improved Yield Side_Products->Success No (Other Issues) Purify->Success Optimize_Cond->Success Replace_Cat->Success Mitigate_Side_Rxn->Success

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Purification of 5-Methylpyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Methylpyrimidine-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield After Recrystallization

Potential Cause Troubleshooting Steps
Inappropriate Solvent Choice The compound may be too soluble in the chosen solvent even at low temperatures, or not soluble enough at high temperatures. Screen a variety of solvents with different polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof). A good solvent will dissolve the compound when hot but allow for significant precipitation upon cooling.[1][2]
Excessive Solvent Used Using too much solvent will keep the compound in solution even after cooling. After dissolving the crude product in a minimal amount of hot solvent, if crystallization does not occur upon cooling, try evaporating some of the solvent to reach the saturation point and induce crystallization.[2]
Premature Crystallization The compound may crystallize too quickly during hot filtration to remove insoluble impurities, leading to product loss. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent a sudden drop in temperature.[2]
Incomplete Crystallization The cooling process may be too rapid, or the final cooling temperature not low enough. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.[2]

Issue 2: Product Fails to Crystallize ("Oiling Out")

Potential Cause Troubleshooting Steps
High Impurity Level Impurities can lower the melting point of the mixture and inhibit crystal lattice formation. Try purifying the crude material by another method first, such as acid-base extraction or column chromatography, to remove a significant portion of the impurities.
Rapid Cooling Cooling the solution too quickly can lead to the formation of a supersaturated oil instead of crystals. Allow the solution to cool slowly to room temperature without disturbance. If an oil forms, try reheating the solution and cooling it more slowly. Seeding with a small crystal of pure product can also help induce crystallization.[2]
Inappropriate Solvent The solvent may not be suitable for crystallization of this specific compound. Try adding a co-solvent (anti-solvent) in which the compound is less soluble. Add the anti-solvent dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly.[3]

Issue 3: Impurities Present in the Final Product After Column Chromatography

Potential Cause Troubleshooting Steps
Inappropriate Eluent System The polarity of the mobile phase may be too high, causing your compound and impurities to elute together. Optimize the eluent system using Thin Layer Chromatography (TLC) first. For carboxylic acids, adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape and separation by suppressing the ionization of the carboxylic acid group.[4][5]
Column Overloading Too much crude material was loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
Co-eluting Impurities An impurity may have a very similar polarity to the product. If optimizing the mobile phase doesn't work, consider an alternative purification technique like recrystallization or preparative HPLC with a different stationary phase (e.g., reverse-phase).[4]
Product Degradation on Silica Gel Carboxylic acids can sometimes interact strongly with silica gel, leading to tailing or degradation. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-treating it with the mobile phase containing a small amount of acid.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying this compound?

A1: A multi-step approach is often most effective. A typical workflow would be an initial acid-base extraction to remove neutral and basic impurities, followed by recrystallization to achieve high purity.[6][7] If impurities persist, column chromatography can be employed. The choice of method depends on the nature and quantity of the impurities.

Q2: What are some suitable recrystallization solvents for this compound?

A2: Based on the structure, polar solvents are a good starting point. Consider water, ethanol, methanol, or mixtures of these with less polar solvents like ethyl acetate.[3] For a similar compound, 5-methylpyrazine-2-carboxylic acid, recrystallization from water has been reported to yield a product with 98% purity.[8]

Q3: How can I effectively remove baseline impurities before crystallization?

A3: Acid-base extraction is a highly effective method.[7] Dissolve the crude product in an organic solvent like ethyl acetate. Extract with an aqueous base (e.g., sodium bicarbonate solution) to convert the carboxylic acid into its water-soluble carboxylate salt. The aqueous layer containing the product can then be washed with an organic solvent to remove neutral impurities. Finally, acidify the aqueous layer with an acid like HCl to precipitate the purified this compound, which can then be collected by filtration.

Q4: I'm seeing significant streaking on my TLC plates when analyzing my column fractions. What can I do?

A4: Streaking of carboxylic acids on silica gel TLC plates is common due to their polarity and potential for deprotonation. To resolve this, add a small amount of acetic acid or formic acid to your developing solvent (eluent).[4] This will suppress the ionization of the carboxylic acid, leading to more defined spots.

Q5: What types of impurities might be present in my crude this compound?

A5: Impurities can include unreacted starting materials, byproducts from the synthesis, or degradation products. For instance, in related pyrimidine syntheses, imide formation has been observed as a significant impurity.[9] Depending on the synthetic route, other potential impurities could include isomeric byproducts or compounds resulting from over-oxidation or incomplete hydrolysis.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate (approximately 10-20 mL per gram of crude material).

  • Basification: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (3 x 20 mL). The product will move into the aqueous layer as its sodium salt.

  • Aqueous Wash: Combine the aqueous layers and wash with a small volume of the organic solvent (e.g., 20 mL of ethyl acetate) to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated HCl dropwise with stirring until the pH is approximately 2-3. The purified product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. A good solvent will dissolve the product completely when hot. Allow the solution to cool to room temperature and then in an ice bath. A large amount of crystal formation indicates a suitable solvent.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture to boiling with stirring until the solid is just dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry the crystals.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization >98%60-90%Simple, cost-effective, good for removing small amounts of impurities.Requires finding a suitable solvent; can have lower yields if the compound is somewhat soluble at low temperatures.[1][2]
Acid-Base Extraction 90-98%80-95%Excellent for removing neutral and basic impurities; high capacity.Requires the use of acids and bases; product must be stable to pH changes.[7]
Column Chromatography >99%50-85%High resolving power; can separate compounds with similar polarities.More time-consuming and expensive (solvents, silica); potential for product loss on the column.

Visualizations

G cluster_0 Purification Workflow cluster_1 Troubleshooting Logic Crude Crude Product Dissolve Dissolve in Organic Solvent Crude->Dissolve Extract Extract with Aqueous Base Dissolve->Extract Separate Separate Layers Extract->Separate Acidify Acidify Aqueous Layer Separate->Acidify Aqueous Layer Filter Filter and Dry Acidify->Filter Pure Pure Product Filter->Pure Problem Low Purity? CheckTLC Check TLC Problem->CheckTLC Recrystallize Recrystallize CheckTLC->Recrystallize Single Spot with Tailing Column Column Chromatography CheckTLC->Column Multiple Spots

Caption: A workflow for the purification of this compound.

G cluster_0 Recrystallization Troubleshooting Start Recrystallization Attempt OilingOut Product 'Oils Out'? Start->OilingOut LowYield Low Yield? OilingOut->LowYield No Reheat Reheat and Cool Slowly OilingOut->Reheat Yes Evaporate Evaporate Some Solvent LowYield->Evaporate Yes AddSeed Add Seed Crystal Reheat->AddSeed ChangeSolvent Change Solvent/Use Co-solvent AddSeed->ChangeSolvent Still Fails CoolLonger Cool Longer/Colder Evaporate->CoolLonger

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Optimizing Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during pyrimidine synthesis, focusing on low yields, side product formation, and purification difficulties.

Issue 1: Low Yield or Incomplete Reaction

Question: My reaction is showing low conversion of starting materials, resulting in a poor yield of the desired pyrimidine. What are the likely causes and how can I improve it?

Answer: Low conversion is a common issue that can often be resolved by systematically evaluating several reaction parameters.

Troubleshooting Steps:

  • Catalyst Activity: The catalyst is often crucial for achieving high yields.[1][2] Ensure your catalyst is active and, if using a reusable one, that it has been properly regenerated. For acid catalysts like HCl, verify the concentration is appropriate.[1] Consider screening different Lewis or Brønsted acids to find the optimal catalyst for your specific substrates.[2]

  • Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy.[2] Conversely, some reactions benefit from milder conditions to prevent degradation.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature.

  • Reaction Time: Some cyclization and condensation steps can be slow.[1] Extend the reaction time and monitor for the consumption of starting materials and the formation of the product by TLC.

  • Solvent Selection: The polarity of the solvent can significantly influence reaction rates and yields.[2] While polar solvents like ethanol are commonly used, experimenting with other solvents or even solvent-free conditions can lead to improved outcomes.[2]

  • Purity of Reagents: Impurities in the starting materials (aldehyde, β-dicarbonyl compound, urea/amidine) can inhibit the reaction.[1] Ensure all reactants are of high purity.

Troubleshooting Workflow for Low Yield

Below is a decision tree to guide you through troubleshooting low reaction yields.

LowYieldTroubleshooting start Low Yield or No Reaction check_reagents Check Reagent Purity & Stoichiometry start->check_reagents Start Here check_catalyst Evaluate Catalyst (Activity & Loading) check_reagents->check_catalyst Reagents OK reagents_issue Purify/replace reagents. Verify stoichiometry. check_reagents->reagents_issue Issue Found optimize_conditions Optimize Reaction Conditions (Temp & Time) check_catalyst->optimize_conditions Catalyst OK catalyst_issue Use fresh catalyst. Screen different catalysts/ optimize loading. check_catalyst->catalyst_issue Issue Found check_workup Review Work-up & Purification optimize_conditions->check_workup Conditions Optimized conditions_issue Systematically vary temperature and time. Monitor via TLC. optimize_conditions->conditions_issue Issue Found success Improved Yield check_workup->success Purification OK workup_issue Check for product loss during extraction/column. Optimize purification. check_workup->workup_issue Issue Found

Caption: A troubleshooting decision tree for addressing low reaction yields.

Issue 2: Formation of Hantzsch Dihydropyridine Side Product in Biginelli Reaction

Question: I am observing a yellow, fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?

Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.

Troubleshooting Steps:

  • Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.

  • Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.

Issue 3: Difficult Purification of the Crude Product

Question: My crude product is difficult to purify, and I suspect the presence of N-acylurea or other closely related impurities. How can I improve the purification?

Answer: Co-eluting impurities are a common challenge in pyrimidine synthesis. Here are some strategies to improve separation:

Troubleshooting Steps:

  • Optimize Chromatography: Experiment with different solvent systems for your column chromatography. A shallow gradient or isocratic elution might be necessary to separate compounds with similar polarities. Consider using a different stationary phase, such as alumina or reverse-phase silica.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Screen various solvents to find one in which your desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

  • pH Adjustment during Work-up: Ensure that your product is in a neutral form during aqueous extraction, as charged species may have higher water solubility. Adjust the pH of the aqueous layer accordingly.

Quantitative Data on Reaction Conditions

The choice of catalyst and solvent can have a dramatic impact on the yield and reaction time of pyrimidine synthesis. The following tables provide a comparison of different conditions for the Biginelli and Hantzsch reactions.

Table 1: Comparison of Catalysts in the Biginelli Reaction

Reaction: Benzaldehyde + Ethyl Acetoacetate + Urea

CatalystSolventTemperature (°C)Time (h)Yield (%)
HClEthanolReflux3Often low
CuCl₂·2H₂O / HClSolvent-freeRoom Temp0.1-0.2>90
Yb(OTf)₃Solvent-free1000.594
Bi(NO₃)₃AcetonitrileReflux2.595
Dicalcium PhosphateEthanolReflux0.692

Data compiled from various sources.[3][4]

Table 2: Influence of Solvent on Biginelli Reaction Yield

Reaction: Benzaldehyde + Ethyl Acetoacetate + Urea, catalyzed by Bi(NO₃)₃

SolventDielectric Constant (ε)Yield (%)
Dioxane2.245
THF7.665
Acetonitrile37.595
Ethanol24.688
Methanol32.790

Data adapted from a study on bismuth nitrate-promoted Biginelli reactions.[4]

Detailed Experimental Protocols

Protocol 1: Classical Biginelli Reaction (Conventional Heating)

This protocol outlines the original method for the synthesis of dihydropyrimidinones.[3]

Materials:

  • Benzaldehyde (1 mmol, 0.102 mL)

  • Ethyl acetoacetate (1 mmol, 0.127 mL)

  • Urea (1.5 mmol, 0.090 g)

  • Concentrated HCl (3-4 drops)

  • Ethanol (10 mL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the benzaldehyde, ethyl acetoacetate, and urea.

  • Add ethanol and the catalytic amount of concentrated HCl.

  • Heat the mixture to reflux and stir for 3-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Protocol 2: Hantzsch Pyrimidine Synthesis

This protocol provides a general procedure for the synthesis of dihydropyridines.[5][6]

Materials:

  • Benzaldehyde (1 mmol, 0.102 mL)

  • Ethyl acetoacetate (2 mmol, 0.254 mL)

  • Ammonium acetate (1.2 mmol, 0.092 g)

  • Ethanol (15 mL)

Procedure:

  • In a 50 mL round-bottom flask, dissolve the benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

  • Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 3: Microwave-Assisted Pyrimidine Synthesis

This protocol describes an efficient, catalyst-free method for the synthesis of dihydropyrido[2,3-d]pyrimidines.[7]

Materials:

  • 3-Formyl-quinoline derivative (0.05 mmol)

  • 2,4,6-Triaminopyrimidine (0.05 mmol)

  • Dimedone (0.05 mmol)

  • DMF (1.0 mL)

Procedure:

  • In a microwave reaction vial, combine the 3-formyl-quinoline, 2,4,6-triaminopyrimidine, and dimedone.

  • Add DMF and seal the vial.

  • Subject the mixture to microwave irradiation for 8-20 minutes at 125-135 °C (250 W power).

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • Collect the solid product by filtration, wash with ethanol, and air dry.

Reaction Mechanisms and Workflows

Visualizing the underlying chemical transformations and experimental processes can aid in understanding and troubleshooting.

Biginelli Reaction Mechanism

The mechanism of the Biginelli reaction is believed to proceed through an acyl-iminium ion intermediate.[5][6][8]

Biginelli_Mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Cyclization & Dehydration Aldehyde Aldehyde Iminium Acyl-Iminium Ion Intermediate Aldehyde->Iminium Urea Urea Urea->Iminium Adduct Open-Chain Adduct Iminium->Adduct Ketoester β-Ketoester Enol Ketoester->Adduct DHPM Dihydropyrimidinone (Final Product) Adduct->DHPM

Caption: The proposed reaction mechanism for the acid-catalyzed Biginelli condensation.

General Experimental Workflow for Pyrimidine Synthesis

This diagram illustrates a typical workflow for the synthesis and purification of pyrimidine derivatives.

Experimental_Workflow Setup 1. Reaction Setup (Add Reactants, Solvent, Catalyst) Reaction 2. Reaction (Heating/Stirring, Monitor by TLC) Setup->Reaction Workup 3. Work-up (Quenching, Extraction) Reaction->Workup Purification 4. Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization 5. Characterization (NMR, MS, etc.) Purification->Characterization

References

Technical Support Center: Scale-Up of 5-Methylpyrimidine-2-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the scale-up production of 5-Methylpyrimidine-2-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, from incomplete reactions to product degradation. Here are some common causes and troubleshooting steps:

  • Incomplete Oxidation: The oxidation of the methyl group on the pyrimidine ring may not be going to completion.

    • Solution: Ensure the molar ratio of the oxidizing agent (e.g., potassium permanganate) to the starting material (e.g., 2,5-dimethylpyrimidine) is optimal. A slight excess of the oxidant may be necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to side reactions.

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress and impurity profile. For permanganate oxidations, a temperature range of 50-80°C is often a good starting point.[1]

  • Poor Reagent Purity: Impurities in the starting materials or solvents can interfere with the reaction.

    • Solution: Ensure all reagents and solvents are of high purity. If necessary, purify the starting materials before use.

  • Product Degradation: The desired product might be degrading under the reaction conditions.

    • Solution: Analyze the reaction mixture at different time points to check for the formation and subsequent disappearance of the product. If degradation is observed, consider lowering the reaction temperature or reducing the reaction time.

Issue 2: Formation of Significant Impurities

Q2: My crude product contains significant impurities that are difficult to remove. What are these impurities and how can I minimize their formation?

A2: Impurity formation is a common challenge in organic synthesis, particularly during scale-up. Here are some likely impurities and strategies to mitigate them:

  • Over-oxidation to Pyrimidine-2,5-dicarboxylic acid: A common side product is the corresponding dicarboxylic acid, formed by the oxidation of both methyl groups.

    • Solution: Carefully control the stoichiometry of the oxidizing agent. Use of an inhibitor might also be considered to prevent the second oxidation.[1] Running the reaction at a lower temperature can also improve selectivity.

  • Unreacted Starting Material: Incomplete conversion will lead to the presence of the starting material in your crude product.

    • Solution: Increase the reaction time or temperature moderately, while carefully monitoring for the formation of other impurities. Ensure efficient mixing, especially in large reactors, to maintain homogeneity.

  • Decarboxylation Products: Pyrimidine carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures.[2]

    • Solution: Avoid excessive heating during the reaction and work-up. If the reaction requires high temperatures, minimize the reaction time.

Issue 3: Challenges in Product Purification and Isolation

Q3: I'm having difficulty purifying the final product. What are the best methods for large-scale purification?

A3: The purification of carboxylic acids can be challenging due to their polarity and solubility characteristics. Here are some recommended approaches for this compound:

  • Crystallization: This is often the most effective method for large-scale purification of solid compounds.

    • Troubleshooting Crystallization:

      • Oiling Out: If the compound separates as an oil instead of crystals, it may be too soluble in the chosen solvent, or the solution is being cooled too quickly. Try a less polar solvent or a solvent mixture, and allow for slow cooling.

      • No Crystal Formation: If no crystals form upon cooling, the solution may not be saturated. Concentrate the solution by evaporating some of the solvent. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

      • Solvent Selection: A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For carboxylic acids, ethanol/water or methanol/water mixtures are often effective.[3]

  • Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities.

    • Procedure: Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will move into the aqueous layer as its salt. The aqueous layer can then be washed with an organic solvent to remove any remaining non-acidic impurities. Finally, acidify the aqueous layer to precipitate the pure carboxylic acid, which can be collected by filtration.

Frequently Asked Questions (FAQs)

Q1: What is a plausible and scalable synthesis route for this compound?

A1: A common and scalable method is the oxidation of a suitable precursor like 2,5-dimethylpyrimidine using a strong oxidizing agent such as potassium permanganate (KMnO₄). This reaction is typically carried out in an aqueous solution. The methyl group at the 2-position is generally more susceptible to oxidation than the one at the 5-position in pyrimidine systems, although regioselectivity can be a challenge.

Q2: How does reaction temperature affect the yield and purity of the product?

A2: Temperature is a critical parameter. Higher temperatures generally increase the reaction rate but can also lead to the formation of more byproducts, such as the over-oxidized dicarboxylic acid, and potentially product degradation. It is crucial to find an optimal temperature that provides a reasonable reaction rate without compromising the purity of the final product.

Q3: What are the key safety precautions to consider during the scale-up of this process?

A3: When working with strong oxidizing agents like potassium permanganate, several safety precautions are essential:

  • Exothermic Reaction: The oxidation reaction is often exothermic. Ensure the reactor has adequate cooling capacity to control the temperature and prevent a runaway reaction. Add the oxidant portion-wise to manage the heat generated.

  • Handling of KMnO₄: Potassium permanganate is a strong oxidizer and should be handled with care. Avoid contact with combustible materials.

  • Manganese Dioxide Waste: The reaction produces manganese dioxide (MnO₂) as a solid byproduct. This should be filtered off and disposed of according to local regulations.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Data Presentation

Table 1: Illustrative Impact of Reaction Temperature on Yield and Purity in a Related Pyridine Carboxylic Acid Synthesis

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
5086595
7048090
9027585

Note: This data is for a related oxidation of a lutidine derivative and serves as an illustrative example of the potential impact of temperature.

Table 2: Illustrative Impact of Reaction Time on Conversion and Selectivity

Reaction Time (h)Conversion of Starting Material (%)Selectivity for Monocarboxylic Acid (%)
27090
49585
8>9975

Note: This data is hypothetical and for illustrative purposes to show the trade-off between reaction completion and the formation of side products over time.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound via Oxidation

This protocol is a general guideline and should be optimized for specific laboratory conditions and scale.

Materials:

  • 2,5-Dimethylpyrimidine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2,5-dimethylpyrimidine in water containing a stoichiometric amount of sodium hydroxide.

  • Oxidation: Heat the mixture to the desired temperature (e.g., 60-70 °C). Slowly add a solution of potassium permanganate in water through the addition funnel, maintaining the temperature within the desired range. The reaction is exothermic, so careful control of the addition rate is crucial.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete when the purple color of the permanganate has disappeared.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with hot water.

    • Combine the filtrate and washings.

    • Cool the combined aqueous solution in an ice bath and slowly add sulfuric acid to adjust the pH to the isoelectric point of the product (typically around pH 3-4), at which point the product will precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Start: 2,5-Dimethylpyrimidine in aqueous NaOH oxidation Oxidation with KMnO4 solution (e.g., 60-70 °C) start->oxidation monitoring Reaction Monitoring (TLC/HPLC) oxidation->monitoring filtration Filter MnO2 precipitate monitoring->filtration acidification Acidify filtrate to precipitate product filtration->acidification isolation Isolate crude product via filtration acidification->isolation recrystallization Recrystallization (e.g., Ethanol/Water) isolation->recrystallization drying Dry pure product recrystallization->drying final_product Final Product: This compound drying->final_product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Product Degradation issue->cause3 cause4 Purification Losses issue->cause4 solution1a Optimize Reaction Time/Temp cause1->solution1a solution1b Check Reagent Stoichiometry cause1->solution1b solution2a Adjust Temperature/Catalyst cause2->solution2a solution2b Control Reagent Addition cause2->solution2b solution3 Lower Temperature/Shorter Time cause3->solution3 solution4 Optimize Purification Method cause4->solution4

Caption: A troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: Preventing Decarboxylation of Pyrimidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the unwanted decarboxylation of pyrimidine carboxylic acids during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a problem for pyrimidine carboxylic acids?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO2).[1] For pyrimidine carboxylic acids, which are important building blocks in medicinal chemistry and organic synthesis, this reaction can lead to the formation of undesired byproducts, significantly reducing the yield of the target molecule.[2] The pyrimidine ring's electron-withdrawing nature can, under certain conditions, facilitate this unwanted reaction.

Q2: What are the primary factors that promote the decarboxylation of pyrimidine carboxylic acids?

Several factors can promote decarboxylation:

  • High Temperatures: Many decarboxylation reactions are initiated or accelerated by heat.

  • Acidic or Basic Conditions: The pH of the reaction medium can significantly influence the rate of decarboxylation. For instance, the decarboxylation of pyrimidine-2-carboxylic acid is shown to increase in rate as the pH decreases from 2.[3][4]

  • Presence of Metal Catalysts: While some metal catalysts can be used to control and direct reactions, others, particularly copper, can promote decarboxylative coupling reactions.[5]

  • Solvent Choice: The polarity and protic nature of the solvent can affect the stability of the carboxylic acid.

Q3: Are certain positions of the carboxylic acid group on the pyrimidine ring more susceptible to decarboxylation?

Yes, the position of the carboxyl group on the pyrimidine ring influences its stability. For example, 6-carboxyuracil (orotic acid) is notably difficult to decarboxylate, while 5-carboxyuracil and 5-carboxycytosine decarboxylate much more readily.[6][7] This is due to the electronic effects of the ring nitrogens and other substituents on the stability of the intermediate formed during decarboxylation.

Q4: Can protecting groups be used to prevent decarboxylation?

Yes, protecting the carboxylic acid functional group is a common and effective strategy to prevent decarboxylation.[8][9][10] The carboxylic acid is temporarily converted into a less reactive derivative, such as an ester, which is stable under the reaction conditions. After the desired reaction is complete, the protecting group is removed to regenerate the carboxylic acid.

Troubleshooting Guide

Problem 1: My reaction yield is low, and I observe the formation of a byproduct that lacks the carboxylic acid group. I suspect decarboxylation.

Answer:

This is a common issue. To troubleshoot, consider the following steps:

  • Analyze Reaction Conditions:

    • Temperature: Can the reaction be performed at a lower temperature? High temperatures are a major driver of decarboxylation.

    • pH: Is your reaction run under strongly acidic or basic conditions? If possible, try to adjust the pH to a more neutral range. The stability of pyrimidine carboxylic acids is often pH-dependent.[3][11]

    • Catalyst: If you are using a metal catalyst, could it be promoting decarboxylation?[5] Investigate alternative catalysts or catalyst-free conditions if feasible.

  • Implement a Protective Group Strategy:

    • Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before proceeding with your reaction. Esters are generally more stable to decarboxylation.

    • See the "Experimental Protocols" section for a general procedure on esterification.

  • Modify Your Synthetic Route:

    • Consider introducing the carboxylic acid group at a later stage in your synthesis to avoid exposing it to harsh reaction conditions.

Problem 2: I am attempting a cross-coupling reaction with a pyrimidine carboxylic acid, and the primary product is the decarboxylated pyrimidine.

Answer:

Decarboxylative cross-coupling is a known reaction pathway, especially with certain transition metal catalysts.[1] To favor the desired coupling reaction over decarboxylation:

  • Optimize Catalyst and Ligands: The choice of catalyst and ligands is crucial. Some systems are specifically designed for decarboxylative coupling. You may need to screen different catalyst/ligand combinations to find one that minimizes this side reaction. For instance, copper-catalyzed reactions are known to facilitate decarboxylation.[5][12]

  • Use a Protecting Group: Convert the carboxylic acid to an ester. The ester will not undergo decarboxylative coupling. You can then perform the cross-coupling reaction and deprotect the ester in a subsequent step.

  • Alternative Coupling Partners: If possible, consider using a different coupling partner, such as a boronic acid or a stannane derivative of your pyrimidine, instead of the carboxylic acid.

Quantitative Data Summary

The following table summarizes the relative rates of decarboxylation for different pyrimidine carboxylic acids under specific conditions, highlighting the influence of the carboxyl group's position.

CompoundPosition of Carboxyl GroupRelative Rate of DecarboxylationReference
5-carboxyuracil (5caU)5Significantly faster than 6caU[6][7]
5-carboxycytosine (5caC)5Slower than 5caU, but much faster than 6caU[6][7]
6-carboxyuracil (6caU)6Extremely slow[6][7]

Experimental Protocols

Protocol 1: General Procedure for Esterification of a Pyrimidine Carboxylic Acid (Protection)

This protocol describes a standard method to protect a pyrimidine carboxylic acid as a methyl ester to prevent decarboxylation.

  • Dissolution: Dissolve the pyrimidine carboxylic acid in an excess of anhydrous methanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in methanol.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, neutralize the acid catalyst with a mild base, such as sodium bicarbonate.

  • Extraction: Remove the methanol under reduced pressure and extract the ester into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude ester. Purify the product by column chromatography if necessary.

Protocol 2: General Procedure for Hydrolysis of a Pyrimidine Methyl Ester (Deprotection)

This protocol describes the removal of the methyl ester protecting group to regenerate the carboxylic acid.

  • Dissolution: Dissolve the pyrimidine methyl ester in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

  • Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Reaction: Stir the mixture at room temperature until the ester is completely hydrolyzed, as monitored by TLC or LC-MS.

  • Acidification: Carefully acidify the reaction mixture with a dilute acid, such as 1 M HCl, to protonate the carboxylate salt.

  • Extraction: Extract the carboxylic acid into an appropriate organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate it to yield the deprotected pyrimidine carboxylic acid.

Visualizations

Caption: Troubleshooting workflow for addressing suspected decarboxylation.

Strategy_Selection start Need to Prevent Decarboxylation check_harsh Are subsequent reaction conditions harsh? start->check_harsh use_pg Use a Protecting Group (e.g., Ester) check_harsh->use_pg Yes optimize Optimize Reaction Conditions (Lower Temp, Neutral pH) check_harsh->optimize No is_pg_compatible Is a protecting group compatible with the synthesis plan? use_pg->is_pg_compatible end_optimize Proceed with Optimized Conditions optimize->end_optimize late_stage Introduce Carboxylic Acid at a Later Stage is_pg_compatible->late_stage No end_pg Proceed with Protection/Deprotection is_pg_compatible->end_pg Yes end_late_stage Modify Synthetic Route late_stage->end_late_stage

Caption: Decision tree for selecting a strategy to prevent decarboxylation.

References

troubleshooting guide for the synthesis of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of pyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction is resulting in a very low yield. What are the common causes and how can I improve it?

Low yields in the Biginelli reaction are a frequent issue and can often be attributed to several factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While classical methods use strong Brønsted acids like HCl, these can sometimes promote side reactions. Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives. It is recommended to screen different catalysts and optimize their concentration for your specific substrates.[1]

  • Reaction Conditions: Temperature and reaction time are key parameters. While refluxing in ethanol is common, some reactions may benefit from milder conditions or, conversely, higher temperatures under solvent-free conditions. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time and prevent product degradation.[1]

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield. Polar solvents are generally preferred. Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.[1]

  • Purity of Reagents: Ensure the aldehyde, β-ketoester, and urea/thiourea are of high purity. Impurities in the starting materials can lead to unwanted side reactions and lower the yield of the desired product.[1]

Q2: I am observing a significant amount of a yellow, highly fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?

The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can be formed from the decomposition of urea at elevated temperatures), competing with the desired Biginelli pathway.[2]

Prevention Strategies:

  • Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[2]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[2]

  • Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[2]

Q3: My Pinner synthesis is failing, resulting in a low yield and a complex mixture of byproducts. What are the common side reactions?

Side reactions in the Pinner synthesis can arise from the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization. The purity of the amidine salt is also critical.[2]

Troubleshooting Steps:

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.[2]

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[3]

  • Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[4]

  • Temperature Control: The optimal temperature will depend on the specific substrates. Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.[2]

Q4: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?

Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.[2]

Mitigation Strategies:

  • Increase Acid Catalyst Concentration/Strength: A stronger acid or a higher catalytic loading can enhance the rate of the final cyclization-dehydration step.[3]

  • Increase Temperature: Heating the reaction mixture (e.g., to reflux in a suitable solvent like ethanol or THF) provides the necessary activation energy for the ring closure.[3]

  • Catalyst Addition: If not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[2]

Q5: I am facing difficulties in purifying my pyrimidine derivative. What are some common issues and their solutions?

Purification of pyrimidine derivatives can be challenging due to the presence of impurities with similar physicochemical properties.[4]

  • Similar Polarity of Products and Impurities: If the desired product and impurities have similar polarities, separation by column chromatography can be difficult. Experiment with different solvent systems or consider alternative purification techniques like preparative HPLC or crystallization.[4]

  • Product Instability: The target compound may be unstable under the purification conditions (e.g., on silica gel). In such cases, using a different stationary phase (e.g., alumina) or employing non-chromatographic purification methods might be necessary.[5]

  • Incomplete Removal of Catalysts or Reagents: Residual catalysts or unreacted reagents can co-elute with the product. Proper work-up procedures, including aqueous washes and extractions, are essential to remove these impurities before chromatographic purification.[5]

Q6: What are some common issues encountered during the characterization of pyrimidine derivatives by NMR and MS?

  • 1H NMR: Protons on the pyrimidine ring can have characteristic chemical shifts. Aromatic protons are typically observed between δ 6.5 and 9.16 ppm.[6] Protons of substituents will have their expected chemical shifts. Broad peaks between 12-13 ppm can be assigned to the N-H protons of the pyrimidine ring.[7]

  • 13C NMR: The carbon atoms of the pyrimidine ring have distinct chemical shifts. For example, in some derivatives, the thiocarbonyl carbon resonates at ~175 ppm and the carbonyl carbon at ~160 ppm.[7]

  • Mass Spectrometry (MS): LC-MS is a powerful tool to confirm the molecular weight of the synthesized pyrimidine derivatives.[7]

Troubleshooting Workflows

General Troubleshooting Workflow for Low Reaction Yield

LowYieldWorkflow start Low Yield Observed reagents Verify Reagent & Solvent Quality (Purity, Water Content) start->reagents conditions Optimize Reaction Conditions (Temp, Conc, Time) reagents->conditions Reagents OK monitoring Monitor Reaction Progress (TLC, HPLC, GC-MS) conditions->monitoring monitoring->conditions Reaction Stalled workup Evaluate Work-up & Purification (Extraction, Chromatography) monitoring->workup Reaction Complete side_reactions Investigate Side Reactions workup->side_reactions Product Loss decomposition Check for Product Decomposition workup->decomposition end Improved Yield workup->end No Significant Loss side_reactions->conditions Side Products Identified decomposition->conditions Decomposition Occurs decomposition->end No Decomposition

A logical workflow for troubleshooting low reaction yields.
Competing Pathways in the Biginelli Reaction

BiginelliPathways reactants Aldehyde + β-Ketoester + Urea iminium Iminium Intermediate reactants->iminium enolate Ketoester Enolate reactants->enolate hantzsch_reactants Aldehyde + 2x β-Ketoester + NH3 (from Urea decomposition at high T) reactants->hantzsch_reactants High Temp biginelli_product Dihydropyrimidinone (DHPM) (Desired Product) iminium->biginelli_product + Enolate -> Cyclization hantzsch_product Hantzsch Dihydropyridine (DHP) (Fluorescent Byproduct) hantzsch_reactants->hantzsch_product

Competing reaction pathways in the Biginelli synthesis.

Data Presentation

Optimization of Biginelli Reaction Conditions

The following table summarizes the effect of different catalysts and solvents on the yield of a model Biginelli reaction.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1HCl (20)EthanolReflux1875
2InBr₃ (10)EthanolReflux792
3FeCl₃ (10)Acetonitrile80588
4ZnCl₂ (15)Solvent-free100295
5Bi(NO₃)₃ (5)AcetonitrileReflux2.590
6NoneSolvent-free90470[8]

This table is a compilation of representative data from multiple sources and is intended for illustrative purposes.[9][10][11]

Experimental Protocols

Protocol 1: General Procedure for the Biginelli Reaction

This protocol provides a general framework for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).

Materials:

  • Aldehyde (1.0 eq)

  • β-ketoester (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Catalyst (e.g., InBr₃, 10 mol%)

  • Solvent (e.g., Ethanol)

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 eq), β-ketoester (1.0 eq), urea (1.5 eq), and the catalyst.

  • Add the solvent (e.g., ethanol) to the mixture.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.

Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.[4]

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)

  • Amidine hydrochloride (1.0 eq)

  • Base (e.g., sodium ethoxide) (1.1 eq)

  • Anhydrous ethanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the amidine hydrochloride (1.0 eq) in anhydrous ethanol.[4]

  • Under a nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol, 1.1 eq) dropwise to the stirred mixture. Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.[3]

  • Add the 1,3-dicarbonyl compound (1.0 eq) dropwise to the reaction mixture.[3]

  • After the addition is complete, heat the reaction mixture to reflux.[4]

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.[4]

  • After the reaction is complete, cool the mixture to room temperature.[4]

  • Neutralize the mixture carefully with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.

References

Technical Support Center: Optimizing Pyrimidine Synthesis with Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst-driven pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common experimental issues, and answering frequently asked questions related to the catalytic synthesis of pyrimidines.

Troubleshooting Guide

This section addresses specific issues that may be encountered during pyrimidine synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction shows a low conversion of starting materials, resulting in a poor yield of the desired pyrimidine. What are the likely causes and how can I improve it?

    Answer: Low conversion is a common issue and can stem from several factors:

    • Insufficient Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount.[1][2]

      • Solution: Increase the catalyst loading incrementally. If using a reusable catalyst, ensure it has been properly regenerated. Consider screening different catalysts, as some may be more effective for your specific substrates. For instance, switching from a mild Lewis acid to a stronger one might be beneficial.[1]

    • Suboptimal Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature.

      • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) to avoid potential product degradation.[1]

    • Poor Reactant Purity: Impurities in the starting materials (aldehyde, β-dicarbonyl compound, urea/amidine) can inhibit the catalyst or lead to unwanted side reactions.[2]

      • Solution: Ensure all reactants are of high purity and are properly dried, as moisture can be detrimental to many catalytic systems.

    • Steric Hindrance: Bulky substituents on the reactants can slow down the reaction rate.

      • Solution: Prolong the reaction time or, if possible, consider using a less sterically hindered substrate.[1]

Issue 2: Formation of Significant Side Products

  • Question: My reaction mixture is complex, and I'm observing significant byproducts. How can I improve the selectivity towards the desired pyrimidine?

    Answer: The formation of side products is a frequent challenge. Here are some common byproducts and strategies to minimize them:

    • Hantzsch Dihydropyridine Formation (in Biginelli-type reactions): This fluorescent byproduct can form, especially at higher temperatures, when two equivalents of the β-ketoester react with the aldehyde.[2]

      • Solution: Lowering the reaction temperature can significantly reduce the formation of this byproduct. The choice of catalyst can also influence the selectivity between the Biginelli and Hantzsch pathways.[2]

    • N-Acylurea Byproducts: These can form from the reaction of the β-ketoester with urea, complicating purification.[2]

      • Solution: Optimizing the order of addition of reactants, such as adding the urea last, can sometimes minimize its decomposition and side reactions.

    • Aldehyde Self-Condensation/Polymerization: Some aldehydes, particularly aliphatic ones, are prone to polymerization under acidic conditions.[1]

      • Solution: Employ a milder catalyst or add the aldehyde slowly to the reaction mixture to maintain a low concentration.[1]

Issue 3: Difficulty in Product Purification

  • Question: I'm struggling to purify my crude product. What are some common issues and how can I resolve them?

    Answer: Purification challenges can often be traced back to the reaction itself.

    • Insoluble Byproducts: A precipitate that is not the desired product may form during the reaction.[1]

      • Solution: If aldehyde polymerization is suspected, try a milder catalyst. If an intermediate is insoluble, experimenting with a different solvent system that can better solubilize all components might be necessary.[1]

    • Co-elution with Starting Materials or Byproducts:

      • Solution: Before resorting to extensive chromatography, ensure the work-up procedure is effective at removing the bulk of unreacted starting materials and major byproducts. An acid-base wash can often be effective. Optimizing the chromatographic conditions (e.g., solvent gradient, stationary phase) is also crucial.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the role of catalysts in pyrimidine synthesis.

  • Question 1: What are the main types of catalysts used in pyrimidine synthesis?

    Answer: A wide range of catalysts can be employed, including:

    • Brønsted acids: (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) are classic catalysts for reactions like the Biginelli synthesis.[3]

    • Lewis acids: (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃, LaCl₃) are often more effective and can lead to higher yields under milder conditions.[4]

    • Heterogeneous solid acids: (e.g., sulfated zirconia, clays) offer advantages such as easy separation, reusability, and reduced environmental impact.[5]

    • Organocatalysts: (e.g., L-proline, taurine) provide a metal-free alternative and can be used for enantioselective synthesis.[6][7]

    • Nanocatalysts: These materials offer high surface area and catalytic activity, with many being magnetically recoverable.[8]

  • Question 2: How do I choose the right catalyst for my specific pyrimidine synthesis?

    Answer: The choice of catalyst depends on several factors, including the specific pyrimidine derivative being synthesized, the reactivity of the substrates, and the desired reaction conditions (e.g., solvent-free, microwave-assisted). A good starting point is to consult the literature for similar transformations. Screening a small panel of different catalyst types (Brønsted acid, Lewis acid, etc.) is often a practical approach to identify the optimal catalyst for your system.

  • Question 3: What is the role of a catalyst in the Biginelli reaction?

    Answer: In the Biginelli reaction, the acid catalyst plays a crucial role in activating the reactants. It is believed to facilitate the initial condensation between the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to form the dihydropyrimidinone product.

  • Question 4: Can catalysts be reused in pyrimidine synthesis?

    Answer: Yes, one of the significant advantages of heterogeneous catalysts (e.g., solid acids, nanocatalysts) is their reusability.[9] After the reaction, the catalyst can be recovered by simple filtration or magnetic separation, washed, dried, and reused in subsequent reactions, which improves the cost-effectiveness and sustainability of the process.[8][9]

  • Question 5: How does microwave irradiation affect catalytic pyrimidine synthesis?

    Answer: Microwave irradiation can dramatically accelerate the rate of catalytic pyrimidine synthesis, often reducing reaction times from hours to minutes and improving yields.[4][10][11] This is due to efficient and uniform heating of the reaction mixture. Microwave-assisted synthesis is considered a green chemistry approach as it can lead to higher energy efficiency and reduced solvent usage.[11]

Data Presentation: Catalyst Performance in Biginelli Reaction

The following tables summarize quantitative data for various catalysts in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction, allowing for easy comparison of their performance.

Table 1: Performance of Various Catalysts under Conventional Heating

CatalystAldehydeβ-DicarbonylN-SourceSolventTemperature (°C)Time (h)Yield (%)
HClBenzaldehydeEthyl AcetoacetateUreaEthanolReflux3Often low
CuCl₂·2H₂O / HClBenzaldehydeEthyl AcetoacetateUreaSolvent-freeRT (Grinding)0.1-0.25>90
NH₄ClBenzaldehydeEthyl AcetoacetateThioureaMethanolReflux3Not specified
Sulfated ZirconiaAromatic AldehydesEthyl AcetoacetateUreaSolvent-free602-485-95
LaCl₃Aromatic AldehydesEthyl AcetoacetateUreaEthanolReflux570-85

Table 2: Performance of Catalysts under Microwave Irradiation

CatalystAldehydeβ-DicarbonylN-SourceSolventTemperature (°C)Time (min)Yield (%)
LaCl₃Aromatic AldehydesEthyl AcetoacetateUreaEthanol1403082
TMSClAromatic AldehydesEthyl AcetoacetateThioureaNone1201065
Guanidine HClAromatic Aldehydesβ-DicarbonylsGuanidineEthanol1201036-91
Acid-functionalized mesoporous polymer4-NitrobenzaldehydeEthyl AcetoacetateUreaSolvent-free801098

Experimental Protocols

This section provides detailed methodologies for key catalytic pyrimidine synthesis experiments.

Protocol 1: Classical Biginelli Reaction under Reflux

  • Reactants:

    • Aldehyde (1 mmol)

    • β-ketoester (1 mmol)

    • Urea or Thiourea (1.5 mmol)

    • Catalyst (e.g., HCl, 4 drops)

    • Ethanol (10 mL)

  • Procedure:

    • In a round-bottom flask, combine the aldehyde, β-ketoester, urea/thiourea, and catalyst in ethanol.

    • Reflux the mixture with stirring for the required time (typically 1-3 hours).

    • Monitor the reaction progress using TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and recrystallize from a suitable solvent to obtain the pure dihydropyrimidinone.[12]

Protocol 2: Microwave-Assisted Biginelli Reaction

  • Reactants:

    • Aldehyde (10 mmol)

    • β-dicarbonyl compound (10 mmol)

    • Urea (15 mmol)

    • Lewis Acid Catalyst (e.g., LaCl₃, 1.2 mmol)

    • 95% Ethanol (1.0 mL)

    • Glacial Acetic Acid (3.0 mL)

  • Procedure:

    • In a microwave reaction tube equipped with a stir bar, add the urea, ethanol, and aldehyde.

    • Add the glacial acetic acid and the β-dicarbonyl compound.

    • Cap the tube tightly and place it in the microwave reactor.

    • Microwave the reaction for the specified time and temperature (e.g., 10 minutes at 120 °C).[13]

    • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Filter the solid using a Hirsch funnel and wash with ice-cold 95% ethanol.

    • Recrystallize the crude product from a minimal amount of warm ethanol.[13]

Protocol 3: Sulfated Zirconia Catalyzed Solvent-Free Biginelli Reaction

  • Reactants:

    • Aromatic aldehyde (10 mmol)

    • Ethyl acetoacetate (10 mmol)

    • Urea (15 mmol)

    • Sulfated zirconia (50 mg)

  • Procedure:

    • Grind the aromatic aldehyde, ethyl acetoacetate, urea, and sulfated zirconia together in a mortar with a pestle.

    • Transfer the mixture to a flask and stir at a controlled temperature of 60°C.

    • Monitor the reaction progress by TLC.

    • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

    • Add a small amount of ethanol and stir for 5 minutes.

    • Filter the solid product and wash with cold ethanol.

    • Recrystallize the crude product from a suitable solvent to obtain the pure DHPM.[2]

Visualizations

The following diagrams illustrate key workflows and relationships in catalytic pyrimidine synthesis.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Side Products? Start->Problem Check_Catalyst Check Catalyst Activity & Loading Problem->Check_Catalyst Yes Successful_Product Pure Product Obtained Problem->Successful_Product No Optimize_Temp Optimize Reaction Temperature Check_Catalyst->Optimize_Temp Check_Purity Verify Reactant Purity Optimize_Temp->Check_Purity Check_Stoichiometry Adjust Reactant Stoichiometry Check_Purity->Check_Stoichiometry Modify_Workup Modify Work-up Procedure Check_Stoichiometry->Modify_Workup Modify_Workup->Problem

Caption: A logical workflow for troubleshooting common issues in catalytic pyrimidine synthesis.

Catalyst_Selection_Pathway Define_Synthesis Define Target Pyrimidine Reaction_Type Select Reaction Type (e.g., Biginelli, Pinner) Define_Synthesis->Reaction_Type Literature_Search Literature Search for Similar Transformations Reaction_Type->Literature_Search Catalyst_Screening Screen Catalyst Types: - Brønsted Acids - Lewis Acids - Heterogeneous - Organocatalysts Literature_Search->Catalyst_Screening Optimization Optimize: - Catalyst Loading - Temperature - Solvent - Time Catalyst_Screening->Optimization Scale_Up Scale-Up Synthesis Optimization->Scale_Up

Caption: A decision pathway for selecting an appropriate catalyst for pyrimidine synthesis.

Experimental_Workflow_Biginelli cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring & Work-up cluster_purification Purification Reactants Combine Aldehyde, β-Dicarbonyl, Urea, & Catalyst Solvent Add Solvent (or Solvent-Free) Reactants->Solvent Heating Apply Heat (Conventional or MW) Solvent->Heating TLC Monitor by TLC Heating->TLC Cooling Cool Reaction Mixture TLC->Cooling Filtration Filter Crude Product Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Characterization Characterize Pure Product (NMR, IR, MP) Recrystallization->Characterization

Caption: A general experimental workflow for a catalyst-driven Biginelli pyrimidine synthesis.

References

Technical Support Center: Synthesis of 5-Methylpyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 5-Methylpyrimidine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route involves a two-step process. First, a substituted pyrimidine-5-carboxylate ester is synthesized, followed by hydrolysis to the desired carboxylic acid. A widely used method for the first step is the condensation of an activated three-carbon synthon with acetamidine.

Q2: What are the most common impurities encountered in the synthesis of this compound?

A2: Common impurities include unreacted starting materials, the unhydrolyzed ester precursor (e.g., ethyl or methyl 5-methylpyrimidine-2-carboxylate), and a decarboxylation byproduct, 5-methylpyrimidine. Side-products from the initial pyrimidine ring formation can also be present.

Q3: My final product shows a persistent impurity with a higher Rf value on TLC than the desired carboxylic acid. What is it likely to be?

A3: An impurity with a higher Rf value is less polar than your product. The most probable candidate is the unhydrolyzed ester precursor. Incomplete hydrolysis is a common issue. To address this, you can extend the hydrolysis reaction time, increase the amount of base, or ensure the reaction temperature is sufficient to drive the reaction to completion.[1]

Q4: I am observing a loss of my desired product and the formation of a more volatile compound, especially during workup or upon heating. What could be happening?

A4: This is likely due to the decarboxylation of the this compound to form 5-methylpyrimidine. Pyrimidine-2-carboxylic acids can be susceptible to decarboxylation, particularly at elevated temperatures or under acidic conditions.[2] It is advisable to avoid excessive heat during purification and drying.

Q5: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A5: High-Performance Liquid Chromatography (HPLC) is the preferred method for both in-process control and final purity assessment of this compound and its impurities.[3] Thin-Layer Chromatography (TLC) is a quick and effective tool for monitoring the progress of the reaction. For structural elucidation of unknown impurities, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are invaluable.

Troubleshooting Guides

Issue 1: Low Yield of this compound

A persistent issue in the synthesis is a lower than expected yield of the final product. This can be attributed to several factors, from incomplete reactions to product degradation.

Potential Cause Troubleshooting & Optimization
Incomplete formation of the pyrimidine ester precursor - Ensure all starting materials are pure and dry.- Optimize reaction temperature and time for the condensation step.- Consider alternative condensation reagents or catalysts.
Incomplete hydrolysis of the ester precursor - Increase the molar excess of the base (e.g., LiOH or NaOH).- Extend the reaction time and/or moderately increase the reaction temperature.- Add a co-solvent like THF or methanol to improve the solubility of the ester.[1]
Product degradation via decarboxylation - Avoid excessive temperatures during reaction workup and purification.- Perform the final acidification step at low temperatures (e.g., in an ice bath).
Mechanical loss during workup and purification - Optimize the extraction process by carefully controlling the pH during acid-base washes.- Perform multiple extractions with smaller volumes of solvent.- For purification, consider recrystallization from a suitable solvent system to minimize loss.
Issue 2: Presence of Significant Impurities in the Final Product

The presence of impurities can significantly impact the quality and usability of the final product, especially in pharmaceutical applications.

Impurity Detected Identification Prevention & Mitigation
Unhydrolyzed Ester Precursor Higher Rf on TLC; distinct ester signals in NMR.- Ensure complete hydrolysis by extending reaction time or increasing base concentration.
Decarboxylation Product (5-methylpyrimidine) Lower boiling point; characteristic NMR signals.- Avoid high temperatures during workup and storage.- Maintain a neutral or slightly basic pH where possible.
Unreacted Starting Materials Comparison with authentic standards via TLC or HPLC.- Ensure correct stoichiometry of reactants.- Monitor the reaction to completion before workup.
Side-products from Ring Formation May require isolation and characterization (LC-MS, NMR).- Optimize the conditions of the initial cyclocondensation reaction (temperature, solvent, catalyst).

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-Methylpyrimidine-2-carboxylate

This protocol is a general guideline and may require optimization.

Materials:

  • Sodium ethoxide

  • Ethanol

  • Acetamidine hydrochloride

  • Diethyl 2-(ethoxymethylene)-3-oxobutanoate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.

  • Add acetamidine hydrochloride (1.0 eq) to the solution and stir for 30 minutes at room temperature.

  • To this mixture, add a solution of diethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) in anhydrous ethanol dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain ethyl 5-methylpyrimidine-2-carboxylate.

Protocol 2: Hydrolysis of Ethyl 5-Methylpyrimidine-2-carboxylate

Materials:

  • Ethyl 5-methylpyrimidine-2-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Water

  • Tetrahydrofuran (THF) or Methanol (optional co-solvent)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 5-methylpyrimidine-2-carboxylate (1.0 eq) in a mixture of water and a co-solvent like THF or methanol if needed to ensure solubility.

  • Add an excess of LiOH or NaOH (e.g., 2-3 eq) to the solution.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC until all the starting ester has been consumed.

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the solution with cold dilute HCl to a pH of approximately 2-3. The product should precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold water.

  • Dry the product under vacuum at a low temperature to avoid decarboxylation.

Visualizations

G cluster_0 Synthesis Workflow Start Start Condensation Step 1: Condensation (Acetamidine + Diethyl 2-(ethoxymethylene)-3-oxobutanoate) Start->Condensation Ester_Purification Purification of Ester Condensation->Ester_Purification Hydrolysis Step 2: Hydrolysis Ester_Purification->Hydrolysis Acidification_Precipitation Acidification & Precipitation Hydrolysis->Acidification_Precipitation Final_Product This compound Acidification_Precipitation->Final_Product

Caption: Synthetic workflow for this compound.

G Impurity_Detected Impurity Detected (e.g., by HPLC/TLC) Characterize Characterize Impurity (LC-MS, NMR) Impurity_Detected->Characterize Known_Side_Product Known Side Product? Characterize->Known_Side_Product Degradation_Product Degradation Product? Known_Side_Product->Degradation_Product No Optimize_Reaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) Known_Side_Product->Optimize_Reaction Yes Starting_Material Unreacted Starting Material? Degradation_Product->Starting_Material No Modify_Workup Modify Workup/Purification (Lower Temp, pH control) Degradation_Product->Modify_Workup Yes Check_Purity Re-purify Starting Materials Starting_Material->Check_Purity Yes Minimized Impurity Minimized Optimize_Reaction->Minimized Modify_Workup->Minimized Check_Purity->Minimized

Caption: Troubleshooting workflow for impurity identification and mitigation.

References

stability issues of 5-Methylpyrimidine-2-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-Methylpyrimidine-2-carboxylic acid. Navigate through our troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light, in a cool and dry place.

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents, strong bases, and strong acids. Contact with these substances can lead to degradation of the compound.

Q3: My sample of this compound has changed color. What could be the cause?

A3: A color change in your sample could indicate degradation. This may be caused by exposure to light, elevated temperatures, or incompatible substances. It is advisable to perform an analytical assessment, such as HPLC, to determine the purity of the sample.

Q4: Can I dissolve this compound in aqueous solutions for my experiments?

A4: While this compound has some solubility in water, its stability in aqueous solutions can be pH-dependent. For extended storage, it is recommended to prepare fresh solutions or store them at appropriate pH values and temperatures, as determined by stability studies.

Troubleshooting Guides

Issue: Unexpected Degradation of this compound in Solution

If you are observing a loss of potency or the appearance of unknown peaks in your analytical chromatograms, your compound may be degrading. This guide will help you troubleshoot potential causes.

Illustrative Stability Data of this compound under Various Conditions:

The following tables provide an illustrative summary of potential stability outcomes under forced degradation conditions. Please note that this data is for exemplary purposes and should be confirmed by experimental studies.

Table 1: Illustrative pH Stability after 48 hours at Room Temperature

pH% Recovery of this compoundAppearance of Degradation Products
2.0 (0.01 N HCl)> 98%Minimal
7.0 (Water)> 99%Not Detected
9.0 (0.01 N NaOH)~ 95%Minor degradation peaks observed

Table 2: Illustrative Thermal and Photostability

ConditionDuration% Recovery of this compound
60°C (Solid State)7 days> 99%
60°C (Aqueous Solution, pH 7)24 hours~ 97%
Photostability (ICH Q1B Option 2)1.2 million lux hours> 98%

Table 3: Illustrative Oxidative Stability at Room Temperature

ConditionDuration% Recovery of this compound
3% H₂O₂ in Water24 hours~ 90%
Logical Workflow for Troubleshooting Stability Issues

This diagram outlines a systematic approach to identifying the cause of degradation of this compound in your experiments.

Troubleshooting Workflow for Stability Issues A Degradation Observed (e.g., new peaks in HPLC, loss of activity) B Check Storage Conditions A->B C Review Experimental Protocol A->C D Analyze Sample Purity A->D E Incorrect Storage? (Light, Temp, Container) B->E F Incompatible Reagents? (pH, Oxidizing agents) C->F G Contaminated Starting Material? D->G E->C No H Implement Correct Storage: - Amber vials - Cool, dry place - Tightly sealed E->H Yes F->D No I Modify Protocol: - Adjust pH - Use fresh solutions - Avoid incompatible reagents F->I Yes G->B No J Purify Compound or Obtain New Batch G->J Yes K Re-run Experiment H->K I->K J->K Forced Degradation Experimental Workflow Start Start: 5-Methylpyrimidine-2- carboxylic acid sample Prep Prepare Samples (Solid and Solution) Start->Prep Stress Expose to Stress Conditions Prep->Stress Hydrolysis Hydrolysis (Acid, Base, Neutral) Stress->Hydrolysis Oxidation Oxidation (H₂O₂) Stress->Oxidation Photo Photostability (Light Exposure) Stress->Photo Thermal Thermal (Heat) Stress->Thermal Analysis Analyze by Stability-Indicating HPLC Method Hydrolysis->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Data Data Interpretation: - % Degradation - Identify Degradants - Determine Degradation Pathway Analysis->Data End End: Stability Profile Data->End

Validation & Comparative

Spectroscopic Data Comparison: 5-Methylpyrimidine-2-carboxylic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the ¹H and ¹³C NMR Spectroscopic Data of 5-Methylpyrimidine-2-carboxylic Acid

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, alongside its structural analogues, pyrimidine-2-carboxylic acid and 5-methylpyrimidine. The information presented herein is intended to support researchers in the identification, characterization, and quality control of these compounds in various research and development settings.

Predicted ¹H and ¹³C NMR Data for this compound

Due to the limited availability of experimental spectra in public domains, the following data for this compound is based on computational predictions. These predictions offer a reliable estimation of the expected chemical shifts.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~13.0 - 11.0Singlet (broad)1HCOOH
8.85Singlet2HH-4, H-6
2.45Singlet3HCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
~168.0QuaternaryCOOH
~160.0QuaternaryC-2
~158.5MethineC-4, C-6
~125.0QuaternaryC-5
~18.0MethylCH₃

Comparative NMR Data

A comparison with structurally related compounds is crucial for understanding the influence of substituents on the electronic environment of the pyrimidine ring.

Table 3: Comparison of ¹H NMR Chemical Shifts (ppm)

CompoundH-2H-4H-5H-6Methyl ProtonsCarboxyl Proton
This compound (Predicted) -8.85-8.852.45~13.0-11.0
Pyrimidine-2-carboxylic acid -9.107.709.10-~13.0-11.0
5-Methylpyrimidine 9.058.60-8.602.40-

Table 4: Comparison of ¹³C NMR Chemical Shifts (ppm)

CompoundC-2C-4C-5C-6Methyl CarbonCarboxyl Carbon
This compound (Predicted) ~160.0~158.5~125.0~158.5~18.0~168.0
Pyrimidine-2-carboxylic acid ~151.0~158.0~123.0~158.0-~166.0
5-Methylpyrimidine 157.1158.8132.5158.815.0-

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • The spectrometer should be properly tuned and shimmed for the specific sample and solvent to ensure optimal resolution and line shape.

3. ¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

  • Temperature: 298 K.

5. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the peaks in the ¹H spectrum.

  • Analyze the multiplicities and coupling constants.

Visualizing the NMR Workflow

The following diagram illustrates the general workflow for NMR data acquisition and analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis Compound Weigh Compound Solvent Dissolve in Deuterated Solvent Compound->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube Spectrometer Insert into Spectrometer NMR_Tube->Spectrometer Setup Tune and Shim Spectrometer->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum Baseline->Reference Integration Integration (1H) Reference->Integration Multiplicity Peak Picking & Multiplicity Analysis Integration->Multiplicity Assignment Structure Assignment Multiplicity->Assignment

Caption: General workflow for NMR spectroscopic analysis.

Comparative Guide to the Mass Spectrometry Analysis of 5-Methylpyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methylpyrimidine-2-carboxylic acid is a heterocyclic compound of interest in pharmaceutical and chemical research. Its analytical characterization is crucial for drug development, quality control, and metabolic studies. Mass spectrometry (MS), particularly when coupled with chromatographic separation, offers a powerful platform for the sensitive and specific analysis of such molecules.

Due to the limited availability of specific public data on the mass spectrometry analysis of this compound, this guide will leverage data from structurally similar pyrimidine and pyridine derivatives to compare relevant analytical techniques. The principles and methodologies discussed are directly applicable to the target compound. This guide compares two primary analytical approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties of the Target Analyte
  • Compound: this compound

  • Molecular Formula: C₆H₆N₂O₂

  • Molecular Weight: 138.12 g/mol

  • Structure: A pyrimidine ring substituted with a methyl group at the 5-position and a carboxylic acid group at the 2-position.

Comparison of Analytical Techniques

This section compares the performance of LC-MS/MS and GC-MS for the analysis of small, polar, nitrogen-containing carboxylic acids.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of pyrimidine derivatives and related metabolites using LC-MS/MS and GC-MS. These values are representative and can be used to guide method selection.

ParameterLC-MS/MS (HILIC)GC-MS (after derivatization)Key Considerations
Ionization Technique Electrospray Ionization (ESI)Electron Ionization (EI)ESI is a soft ionization technique suitable for polar, thermally labile molecules. EI is a hard ionization technique that provides reproducible fragmentation patterns, ideal for library matching.[1]
Sample Preparation Simple dilution ("dilute-and-shoot")Required derivatization (e.g., silylation)GC-MS requires derivatization to make the polar carboxylic acid volatile.[1][2] This adds complexity but can improve chromatographic performance.
Typical Column Chemistry Hydrophilic Interaction (HILIC) or C18-ARPhenyl- or cyanopropyl-based columnsHILIC is often used for retaining polar compounds like pyrimidine carboxylic acids.[3]
Sensitivity (LOD/LOQ) High (low μmol/L to nmol/L range)Moderate to HighLC-MS/MS generally offers superior sensitivity for this class of compounds.[4]
Selectivity Very High (Multiple Reaction Monitoring - MRM)High (Selected Ion Monitoring - SIM)The use of MS/MS in LC-based methods provides excellent selectivity by monitoring specific precursor-to-product ion transitions.[4]
Throughput HighModerateThe simple sample preparation for LC-MS/MS allows for higher throughput.

Experimental Protocols

Detailed methodologies for each technique are provided below.

Protocol 1: LC-MS/MS Analysis

This protocol is adapted from established methods for the analysis of urinary purines and pyrimidines.[5][6]

  • Sample Preparation:

    • Urine or plasma samples are diluted with an aqueous buffer to minimize matrix effects and ion suppression.

    • For tissue samples, a solvent extraction (e.g., acetonitrile:isopropanol:water) is performed, followed by vacuum drying and reconstitution.

  • Liquid Chromatography:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for polar analytes. Alternatively, a C18-AR (Aromatic) column can be employed.[5]

    • Mobile Phase A: Ultrapure water with 0.1-0.4% formic acid.[5]

    • Mobile Phase B: Acetonitrile or methanol/water mixture.[5]

    • Gradient: A gradient elution is used, starting with a high percentage of organic solvent and ramping to a higher aqueous percentage to elute polar compounds.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry:

    • Instrument: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode. For carboxylic acids, negative ion mode is often effective.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Expected Transitions for this compound:

      • Precursor Ion (Q1): [M-H]⁻ = m/z 137.1

      • Product Ion (Q3): A likely fragment would be the loss of CO₂ (44 Da), resulting in a product ion at m/z 93.1. This is a common fragmentation pathway for carboxylic acids.

Protocol 2: GC-MS Analysis

This protocol is based on general methods for the analysis of organic acids in biological samples.[2][7]

  • Sample Preparation (Derivatization):

    • Extract organic acids from the sample matrix.

    • The sample is dried completely.

    • Derivatization is performed to increase volatility. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8] This replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group.

  • Gas Chromatography:

    • Column: A non-polar or intermediate-polarity column, such as a DB-5ms or similar.

    • Carrier Gas: Helium.

    • Injection: Split/splitless injector.

    • Temperature Program: A temperature ramp (e.g., starting at 60°C and increasing to 300°C) is used to separate compounds based on their boiling points.[7]

  • Mass Spectrometry:

    • Instrument: A single quadrupole or triple quadrupole mass spectrometer.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode for identification by library matching or Selected Ion Monitoring (SIM) for targeted quantification.

    • Expected Fragments: EI will cause extensive fragmentation. The molecular ion of the derivatized compound may be weak. Key fragments would include the loss of a methyl group from the TMS moiety and cleavage of the carboxylic acid group.[9]

Visualizations

Workflow and Fragmentation Diagrams

The following diagrams illustrate a typical analytical workflow and the predicted fragmentation of the target molecule.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Biological Sample (Plasma, Urine, Tissue) P2 Dilution or Extraction P1->P2 P3 Internal Standard Spiking P2->P3 A1 HPLC Separation (HILIC Column) P3->A1 A2 ESI Ionization (Negative Mode) A1->A2 A3 Mass Analysis (Q1 - Precursor Ion) A2->A3 A4 Fragmentation (Q2 - CID) A3->A4 A5 Mass Analysis (Q3 - Product Ion) A4->A5 D1 Chromatogram Integration A5->D1 D2 Quantification (Calibration Curve) D1->D2

Caption: LC-MS/MS workflow for analyzing this compound.

cluster_frags Collision-Induced Dissociation (CID) parent Precursor Ion [M-H]⁻ 5-Methylpyrimidine-2-carboxylate m/z = 137.1 loss1 Loss of CO₂ (44 Da) parent->loss1 frag1 Product Ion [M-H-CO₂]⁻ 5-Methylpyrimidine Anion m/z = 93.1 loss1->frag1

Caption: Predicted fragmentation of this compound in negative ESI mode.

References

A Comparative Guide to the Vibrational Spectra of Pyrimidine-2-Carboxylic Acid: FTIR and Raman Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Vibrational Spectroscopy of Pyrimidine-2-Carboxylic Acid

Pyrimidine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in numerous bioactive molecules. Vibrational spectroscopy, encompassing FTIR and Raman techniques, offers a powerful, non-destructive approach to elucidate the molecular structure and bonding characteristics of such compounds. These techniques probe the vibrational modes of a molecule, providing a unique "fingerprint" that is sensitive to its structural features.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. This technique is particularly sensitive to polar functional groups with a significant change in dipole moment during vibration, such as the carbonyl (C=O) and hydroxyl (O-H) groups of the carboxylic acid moiety.

Raman spectroscopy, conversely, relies on the inelastic scattering of monochromatic light (laser). A vibrational mode is Raman-active if it induces a change in the polarizability of the molecule's electron cloud. This technique is often more sensitive to non-polar and symmetric bonds, such as the C-C and C=C bonds within the pyrimidine ring.

Together, FTIR and Raman spectroscopy provide complementary information, enabling a more comprehensive vibrational analysis of pyrimidine-2-carboxylic acid.

Comparative Analysis of Expected Vibrational Modes

The following table summarizes the expected prominent vibrational modes for pyrimidine-2-carboxylic acid in both FTIR and Raman spectra. The assignments are based on established group frequencies for pyrimidine and carboxylic acids. The relative intensities are predictions based on the general principles of each technique.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected FTIR Intensity Expected Raman Intensity
O-H stretchCarboxylic Acid3300 - 2500 (broad)StrongWeak
C-H stretch (aromatic)Pyrimidine Ring3100 - 3000MediumStrong
C=O stretchCarboxylic Acid1750 - 1680StrongMedium
C=N stretchPyrimidine Ring1650 - 1550Medium-StrongMedium
C=C stretchPyrimidine Ring1600 - 1450Medium-StrongStrong
O-H in-plane bendCarboxylic Acid1440 - 1395MediumWeak
C-O stretchCarboxylic Acid1320 - 1210StrongMedium
Ring breathingPyrimidine Ring~1000WeakVery Strong
O-H out-of-plane bendCarboxylic Acid950 - 900 (broad)MediumWeak
C-H out-of-plane bendPyrimidine Ring900 - 675StrongWeak

Experimental Protocols

Detailed methodologies for acquiring FTIR and Raman spectra of a solid sample like pyrimidine-2-carboxylic acid are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet Technique):

    • Approximately 1-2 mg of pyrimidine-2-carboxylic acid is finely ground with about 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • The homogenous mixture is then transferred to a pellet-pressing die.

    • A pressure of 8-10 tons is applied for several minutes to form a transparent or semi-transparent pellet.

  • Instrumentation and Data Acquisition:

    • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

    • A background spectrum of the empty sample compartment is recorded.

    • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

    • To improve the signal-to-noise ratio, multiple scans (e.g., 32 or 64) are co-added.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Raman Spectroscopy

  • Sample Preparation:

    • A small amount of the crystalline pyrimidine-2-carboxylic acid powder is placed on a microscope slide or in a capillary tube.

  • Instrumentation and Data Acquisition:

    • The sample is placed in the sample compartment of a Raman spectrometer.

    • The sample is illuminated with a monochromatic laser source (e.g., 532 nm or 785 nm).

    • The scattered light is collected and passed through a filter to remove the Rayleigh scattering.

    • The remaining Raman scattered light is dispersed by a grating and detected by a CCD camera.

    • Spectra are typically collected over a range of 3500-100 cm⁻¹.

    • The laser power and exposure time are optimized to obtain a good quality spectrum without causing sample degradation.

    • The final spectrum is plotted as intensity versus Raman shift (cm⁻¹).

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the vibrational analysis of pyrimidine-2-carboxylic acid using both experimental and computational methods.

Spectroscopic_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_interp Data Interpretation Sample Pyrimidine-2-Carboxylic Acid Sample Prep Sample Preparation (e.g., KBr Pellet or Crystalline Powder) Sample->Prep FTIR FTIR Spectroscopy Prep->FTIR Raman Raman Spectroscopy Prep->Raman Exp_Data Experimental Spectra FTIR->Exp_Data Raman->Exp_Data Compare Comparison of Experimental and Computational Data Exp_Data->Compare Mol_Model Molecular Modeling DFT DFT Calculations (Geometry Optimization & Frequency Analysis) Mol_Model->DFT Comp_Spectra Calculated Vibrational Frequencies DFT->Comp_Spectra Comp_Spectra->Compare Assign Vibrational Mode Assignment Compare->Assign Report Final Analysis and Report Assign->Report

A Comparative Guide to Analytical Methods for Determining the Purity of 5-Methylpyrimidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 5-Methylpyrimidine-2-carboxylic acid, a key building block in the synthesis of various biologically active molecules. Ensuring the purity of this compound is critical for the reliability and reproducibility of research and the safety and efficacy of resulting pharmaceutical products.

This document outlines the principles, experimental protocols, and comparative performance of the most common and effective analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Key Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on various factors, including the required accuracy, sensitivity, sample throughput, and the nature of potential impurities. The following table summarizes the key performance characteristics of HPLC, qNMR, and GC-MS for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a stationary and a liquid mobile phase.Absolute quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.Separation of volatile compounds followed by mass-based detection and identification.
Primary Application Quantitative purity determination (area %), impurity profiling.Absolute purity determination (mass fraction), structural confirmation.Identification and quantification of volatile and semi-volatile impurities.
Sample Throughput HighModerateModerate to High
Sensitivity High (ng to pg range)Moderate (µg to mg range)Very High (pg to fg range)
Quantification Relative (area percent) or external/internal standard calibration.Absolute (primary method), requires a certified internal standard.Requires derivatization for non-volatile analytes, internal/external standard calibration.
Strengths High resolution, well-established for routine quality control.No need for a specific reference standard of the analyte, provides structural information.High specificity and sensitivity, excellent for identifying unknown volatile impurities.
Limitations Requires reference standards for impurity identification and accurate quantification.Lower sensitivity than chromatographic methods, potential for signal overlap.Requires derivatization for non-volatile carboxylic acids, potential for thermal degradation.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar pyrimidine carboxylic acids and can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine purity assessment and impurity profiling of this compound.

Instrumentation:

  • HPLC system with a UV detector or a Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    25.1 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or λmax of this compound)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For higher accuracy, an external standard calibration curve should be prepared using a certified reference standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that allows for the determination of the absolute purity of this compound without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and a suitable internal standard (e.g., maleic acid or dimethyl sulfone of known purity) into a clean vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters (¹H):

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 16 or higher to achieve a good signal-to-noise ratio.

  • Spectral Width: Sufficient to cover all signals of interest.

Data Analysis: The purity of the analyte (P_analyte) is calculated using the following equation:

P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

  • analyte = this compound

  • std = Internal standard

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may not be readily detected by HPLC. Derivatization is necessary to increase the volatility of the carboxylic acid.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer

Derivatization (Methylation):

  • To approximately 1 mg of the this compound sample, add 1 mL of a methylating agent (e.g., 14% BF₃ in methanol).

  • Heat the mixture at 60°C for 30 minutes.

  • After cooling, add 1 mL of water and 1 mL of a non-polar solvent (e.g., hexane or dichloromethane).

  • Vortex the mixture and allow the layers to separate.

  • Analyze the organic layer by GC-MS.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.

  • Injection Mode: Split or splitless, depending on the concentration.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

Data Analysis: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST). Quantification can be performed using an internal or external standard of the derivatized analyte.

Visualization of Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the purity analysis process and a comparative overview of the described analytical methods.

Purity_Analysis_Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Method Selection cluster_2 Instrumentation & Analysis cluster_3 Data Processing & Reporting Sample_Receipt Sample Receipt of this compound Sample_Preparation Sample Preparation (Weighing, Dissolution) Sample_Receipt->Sample_Preparation Method_Selection Select Analytical Method Sample_Preparation->Method_Selection HPLC HPLC Analysis Method_Selection->HPLC qNMR qNMR Analysis Method_Selection->qNMR GCMS GC-MS Analysis (with Derivatization) Method_Selection->GCMS Data_Analysis Data Analysis & Purity Calculation HPLC->Data_Analysis qNMR->Data_Analysis GCMS->Data_Analysis Reporting Generate Certificate of Analysis / Report Data_Analysis->Reporting

A generalized workflow for the purity analysis of this compound.

Method_Comparison cluster_HPLC HPLC cluster_qNMR qNMR cluster_GCMS GC-MS Analyte 5-Methylpyrimidine- 2-carboxylic Acid HPLC_Principle Separation by Polarity Analyte->HPLC_Principle qNMR_Principle Nuclear Signal Proportionality Analyte->qNMR_Principle GCMS_Principle Separation by Volatility Analyte->GCMS_Principle Requires Derivatization HPLC_Quant Relative Quantification (Area %) HPLC_Principle->HPLC_Quant HPLC_Impurity Impurity Profiling HPLC_Quant->HPLC_Impurity qNMR_Quant Absolute Quantification (Mass Fraction) qNMR_Principle->qNMR_Quant qNMR_Structure Structural Confirmation qNMR_Quant->qNMR_Structure GCMS_Quant Quantification of Volatile Impurities GCMS_Principle->GCMS_Quant GCMS_ID Impurity Identification (Mass Spectrum) GCMS_Quant->GCMS_ID

Comparison of analytical methods for purity determination.

comparative study of different synthetic routes to pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The efficient synthesis of pyrimidine derivatives is, therefore, a critical aspect of drug discovery and development. This guide provides a comparative analysis of three prominent synthetic routes to pyrimidine derivatives: the Biginelli reaction, synthesis from chalcones and guanidine, and the Pinner synthesis. The comparison focuses on quantitative data, experimental protocols, and reaction pathways to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the three synthetic routes, offering a direct comparison of their efficiency and reaction conditions.

Synthetic RouteTypical ReactantsProduct ExampleMethodCatalyst/ReagentSolventTemp. (°C)TimeYield (%)
Biginelli Reaction Benzaldehyde, Ethyl Acetoacetate, Urea5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-oneConventionalHClEthanolReflux3 h40-60
Benzaldehyde, Ethyl Acetoacetate, Urea5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-oneMicrowaveClayNone1001.5 min92
From Chalcone (E)-1,3-diphenylprop-2-en-1-one, Guanidine Carbonate2-Amino-4,6-diphenylpyrimidineConventionalNoneDMF1533 h65
(E)-1,3-diphenylprop-2-en-1-one, Guanidine Hydrochloride2-Amino-4,6-diphenylpyrimidineMicrowaveNaOHEthanol/Water10010 min69-80
Pinner Synthesis Isobutyronitrile, Methyl Acetoacetate2-Isopropyl-4-methyl-6-hydroxypyrimidineConventionalNaOH in MethanolAliphatic HydrocarbonReflux-96.5

In Detail: Experimental Protocols and Methodologies

This section provides detailed experimental procedures for each of the compared synthetic routes.

Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that has been a mainstay in pyrimidine synthesis for over a century.[1] It typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.

a) Conventional Heating Method

  • Procedure: A mixture of benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of concentrated hydrochloric acid (0.2 mL) in ethanol (10 mL) is refluxed for 3 hours. After cooling, the reaction mixture is poured into crushed ice, and the resulting solid precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to afford the pure product.

  • Yield: Typically 40-60%.

b) Microwave-Assisted Method

  • Procedure: An equimolar mixture of benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (10 mmol) is mixed with a catalytic amount of clay (K-10) and subjected to microwave irradiation at 100°C for 1.5 minutes. After completion of the reaction, the mixture is cooled to room temperature and recrystallized from ethanol to yield the pure product.

  • Yield: Up to 92%. This method offers a significant improvement in both reaction time and yield compared to the conventional approach.

Synthesis from Chalcones and Guanidine

This method provides a straightforward route to 2-aminopyrimidine derivatives through the cyclocondensation of α,β-unsaturated ketones (chalcones) with guanidine salts.

a) Conventional Heating Method [2]

  • Procedure: A mixture of (E)-1,3-diphenylprop-2-en-1-one (chalcone) (0.01 mol) and guanidinium carbonate (0.01 mol) in dimethylformamide (DMF) is refluxed for 3 hours. The reaction mixture is then poured into cold water. The solid that separates is filtered, washed with water, and dried to give the 2-amino-4,6-diphenylpyrimidine.

  • Yield: Approximately 65%.

b) Microwave-Assisted Method [3]

  • Procedure: A mixture of the substituted chalcone (0.01 mol), guanidine hydrochloride (0.015 mol), and sodium hydroxide (0.045 mol) in 2 mL of water and 5 mL of 96% ethanol is refluxed for 10 minutes in a domestic microwave oven at 750 Watts. The reaction mixture is then concentrated and cooled. The separated product is filtered and recrystallized from an appropriate solvent.

  • Yields: Reported to be in the range of 69-80%.[3]

Pinner Synthesis

The Pinner synthesis is a classical method that involves the reaction of an amidine with a β-dicarbonyl compound. This route is particularly useful for the preparation of hydroxypyrimidines.

Conventional Heating Method [4]

  • Procedure: Isobutyramidine hydrochloride is reacted with methyl acetoacetate in a dry, non-aqueous medium. The reaction is carried out in the presence of a methanolic solution of a base, such as sodium hydroxide, in an aliphatic hydrocarbon solvent. The water formed during the reaction is removed by azeotropic distillation. This method results in high yields of the desired 2-isopropyl-4-methyl-6-hydroxypyrimidine.[4]

  • Yield: A high yield of 96.5% has been reported for this specific synthesis.[4]

Visualizing the Pathways: Reaction Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed reaction mechanisms for each synthetic route, providing a clear visual representation of the chemical transformations.

Biginelli_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aldehyde Ar-CHO Acyliminium Acyliminium Ion Aldehyde->Acyliminium + Urea, H⁺ Urea H₂N-CO-NH₂ Ketoester R-CO-CH₂-COOR' Enolate Ketoester Enolate Ketoester->Enolate Base OpenChain Open-Chain Ureide Acyliminium->OpenChain + Enolate Enolate->OpenChain DHPM Dihydropyrimidinone OpenChain->DHPM Cyclization, -H₂O

Caption: Proposed mechanism of the Biginelli reaction.

Chalcone_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Chalcone Ar-CO-CH=CH-Ar' Michael_Adduct Michael Adduct Chalcone->Michael_Adduct + Guanidine Guanidine H₂N-C(=NH)-NH₂ Guanidine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Aminopyrimidine 2-Aminopyrimidine Cyclized_Intermediate->Aminopyrimidine Dehydration & Tautomerization

Caption: Synthesis of 2-aminopyrimidines from chalcones.

Pinner_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amidine R-C(=NH)-NH₂ Addition_Adduct Addition Adduct Amidine->Addition_Adduct + β-Ketoester Ketoester R'-CO-CH₂-COOR'' Ketoester->Addition_Adduct Cyclized_Intermediate Cyclized Intermediate Addition_Adduct->Cyclized_Intermediate Intramolecular Condensation Hydroxypyrimidine Hydroxypyrimidine Cyclized_Intermediate->Hydroxypyrimidine - H₂O, - R''OH

Caption: General scheme of the Pinner pyrimidine synthesis.

References

structure-activity relationship (SAR) studies of 5-Methylpyrimidine-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrimidine derivatives, with a focus on anticancer and enzyme inhibitory activities. While direct comprehensive SAR studies on 5-methylpyrimidine-2-carboxylic acid derivatives are limited in the public domain, this document synthesizes data from structurally related pyrimidine compounds to infer potential SAR trends and guide future research and drug design efforts.

Comparative Biological Activity of Pyrimidine Derivatives

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. The following tables summarize the in vitro activity of various pyrimidine derivatives against different cancer cell lines and enzymes, providing a basis for understanding their SAR.

Cytotoxicity of Pyrimidine Derivatives Against Cancer Cell Lines
Compound IDScaffoldR1R2R3Cancer Cell LineIC50 (µM)Reference
3b Pyrimidine4-chlorophenylHHPC3 (Prostate)21[1]
3d Pyrimidine4-methoxyphenylHHPC3 (Prostate)17[1]
3i Pyrimidine4-nitrophenylHHPC3 (Prostate)37[1]
4 Pyrido[2,3-d]pyrimidine---MCF-7 (Breast)0.57[2]
11 Pyrido[2,3-d]pyrimidine---MCF-7 (Breast)1.31[2]
4 Pyrido[2,3-d]pyrimidine---HepG2 (Liver)1.13[2]
11 Pyrido[2,3-d]pyrimidine---HepG2 (Liver)0.99[2]
11e Pyrimidine-5-carbonitrile---HCT-116 (Colon)1.14[3]
11e Pyrimidine-5-carbonitrile---MCF-7 (Breast)1.54[3]
6c 2-thio-pyrimidine---MCF-7 (Breast)37.7 ± 3.6[4]
10b Pyrimidine-2,4-dione---MCF-7 (Breast)31.8 ± 2.0[4]

Summary of SAR for Anticancer Activity:

  • Substitution on Phenyl Ring: For the pyrimidine derivatives studied, substitution on a phenyl ring attached to the core can significantly impact cytotoxicity. For instance, a 4-methoxy substitution (compound 3d ) on the benzylidene moiety resulted in higher potency against PC3 cells compared to a 4-chloro (compound 3b ) or 4-nitro (compound 3i ) substitution.[1]

  • Fused Ring Systems: Fused heterocyclic systems, such as the pyrido[2,3-d]pyrimidines, demonstrate potent cytotoxicity against both MCF-7 and HepG2 cell lines, with IC50 values in the sub-micromolar to low micromolar range.[2]

  • Carbonitrile Moiety: The presence of a carbonitrile group at the 5-position of the pyrimidine ring, as seen in pyrimidine-5-carbonitrile derivatives, is associated with potent anti-proliferative activity.[3]

Enzyme Inhibitory Activity of Pyrimidine Derivatives
Compound IDScaffoldTarget EnzymeIC50 (µM)Reference
4 Pyrido[2,3-d]pyrimidinePIM-1 Kinase-[2]
11e Pyrimidine-5-carbonitrileVEGFR-20.61 ± 0.01[3]
12b Pyrimidine-5-carbonitrileVEGFR-20.53 ± 0.07[3]
6c 2-thio-pyrimidineEGFR-TK0.9 ± 0.03[4]
10b Pyrimidine-2,4-dioneEGFR-TK0.7 ± 0.02[4]
3b Pyrimidine-5-carbonitrileCOX-20.20 ± 0.01[5]
5b Pyrimidine-5-carbonitrileCOX-20.18 ± 0.01[5]
5d Pyrimidine-5-carbonitrileCOX-20.16 ± 0.01[5]

Summary of SAR for Enzyme Inhibition:

  • Kinase Inhibition: Pyrimidine derivatives are effective inhibitors of various kinases. Pyrido[2,3-d]pyrimidines have been identified as PIM-1 kinase inhibitors.[2] Pyrimidine-5-carbonitriles show potent inhibition of VEGFR-2, while 2-thio-pyrimidines and pyrimidine-2,4-diones are effective against EGFR-TK.[3][4]

  • COX-2 Inhibition: Pyrimidine-5-carbonitrile derivatives bearing various sulphonamide phenyl moieties have demonstrated potent and selective inhibition of COX-2, with IC50 values comparable to the standard drug Celecoxib.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of pyrimidine derivatives.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01, 0.1, 1, 10, and 100 µM) and incubated for a further 48 hours.[2]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vitro Kinase Inhibition Assay (Example: EGFR Tyrosine Kinase)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Incubation: The EGFR kinase and its substrate are incubated with the test compounds in an enzymatic buffer for 5 minutes.[4]

  • Reaction Initiation: ATP is added to the mixture to start the enzymatic reaction, which proceeds for 30 minutes at room temperature.[4]

  • Reaction Termination: The reaction is stopped by the addition of a detection reagent containing EDTA.[4]

  • Detection: The detection step continues for 1 hour.

  • Data Analysis: The IC50 values are calculated using appropriate software, such as GraphPad Prism.[4]

Visualizations

Experimental Workflow for SAR Studies

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start Starting Materials (e.g., 5-Methylpyrimidine- 2-carboxylic acid) synthesis Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification invitro In Vitro Assays (Cytotoxicity, Enzyme Inhibition) purification->invitro sar Structure-Activity Relationship (SAR) Analysis invitro->sar lead_id Lead Compound Identification sar->lead_id optimization Further Chemical Modification lead_id->optimization optimization->synthesis invivo In Vivo Studies optimization->invivo

Caption: A generalized workflow for the synthesis and evaluation of novel pyrimidine derivatives.

VEGFR-2 Signaling Pathway Inhibition

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Pyrimidine Pyrimidine-5-carbonitrile Derivative (e.g., 11e, 12b) Pyrimidine->VEGFR2 Inhibits Ras Ras PLCg->Ras Akt Akt PI3K->Akt Proliferation Gene Expression (Proliferation, Migration, Angiogenesis) Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by pyrimidine-5-carbonitrile derivatives.

References

A Researcher's Guide to Amide Bond Formation: Comparing the Efficacy of Common Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the formation of the amide bond is a cornerstone of chemical synthesis, pivotal in everything from peptide synthesis to the construction of complex pharmaceuticals. The choice of coupling reagent is a critical decision that profoundly influences reaction efficiency, product yield, purity, and the stereochemical integrity of the final compound. This guide provides an objective comparison of commonly used coupling reagents, supported by experimental data, to facilitate an informed selection for your specific synthetic needs.

Data Presentation: A Head-to-Head Comparison

The efficacy of a coupling reagent is best assessed through quantitative data on yield, purity, and the extent of side reactions, most notably racemization. The following tables summarize the performance of several widely used classes of coupling reagents in model peptide synthesis systems. The synthesis of the acyl carrier protein (ACP) fragment (65-74) and the formation of Z-Phg-Pro-NH2 are common benchmarks due to their propensity for low yields and epimerization, respectively, making them excellent tests for a reagent's robustness.

Coupling ReagentClassModel SystemCrude Purity (%)Yield (%)Key Observations
HATU Uronium/Aminium SaltACP (65-74) SynthesisHigh~99Consistently high purity with fewer deletion products observed.[1][2][3]
HBTU Uronium/Aminium SaltACP (65-74) SynthesisLower than HATU99.2 (average)Generally effective but can lead to more impurities compared to HATU.[2][3]
COMU Uronium SaltACP (65-74) SynthesisLower than HBTUN/AFound to be less effective than HBTU and HCTU in some studies on polystyrene resins.[4]
T3P® Phosphonic AnhydrideGeneral AmidationHighHighKnown for high yields, low epimerization, and water-soluble byproducts, simplifying workup.[5][6][7]
EDC/HOBt CarbodiimideGeneral AmidationVariableVariableA classic, cost-effective method; efficiency is highly substrate-dependent.[8]

Table 1: Comparison of Coupling Reagent Efficiency in a Model Peptide Synthesis. This table summarizes the performance of various coupling reagents in the synthesis of the "difficult" acyl carrier protein (ACP) fragment (65-74), a commonly used benchmark for evaluating coupling efficiency.

Coupling ReagentAdditive/BaseModel System% Epimerization (Diastereomer)Reference(s)
HATU DIPEAZ-Phg-Pro-NH₂2.6[9]
HBTU DIPEAZ-Phg-Pro-NH₂6.2[9]
COMU DIPEAZ-Phg-Pro-NH₂1.8[9]
DIC/HOBt -Z-Phg-Pro-NH₂5.6[9]
PyBOP DIPEAZ-Phg-Pro-NH₂4.8[9]
T3P® PyridineEpimerization-prone substratesVery Low[5][7]

Table 2: Comparison of Racemization Levels for Various Coupling Reagents. The data is sourced from studies specifically designed to evaluate racemization. The level of racemization is highly dependent on the amino acid sequence, solvent, and base used.

Mandatory Visualization

To aid in the selection and application of these reagents, the following diagrams illustrate a general experimental workflow and a decision-making guide for choosing the appropriate coupling reagent.

Experimental_Workflow cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Workup & Purification A Dissolve Carboxylic Acid and Amine in Solvent B Add Base A->B C Add Coupling Reagent (e.g., HATU, T3P, EDC) B->C D Stir at 0°C to RT C->D E Reaction Monitoring (TLC/LC-MS) D->E F Aqueous Workup E->F G Purification (Chromatography) F->G H Pure Amide G->H

A general experimental workflow for amidation reactions.

Reagent_Selection start Start: Amidation Reaction is_difficult Difficult or Sterically Hindered Coupling? start->is_difficult racemization_risk High Risk of Racemization? is_difficult->racemization_risk No hatu_comu HATU or COMU is_difficult->hatu_comu Yes scale Large Scale Synthesis? racemization_risk->scale No t3p T3P® racemization_risk->t3p Yes edc_dcc EDC/HOBt or DCC/HOBt scale->edc_dcc Yes hbtu HBTU scale->hbtu No

A decision guide for selecting a suitable coupling reagent.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for success in the laboratory. The following are generalized procedures for some of the most common coupling reagents.

Protocol 1: HATU-Mediated Amide Coupling (General Procedure)
  • Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents) in an anhydrous aprotic solvent such as DMF or DCM.

  • Activation: To the stirred solution, add HATU (1.0-1.2 equivalents) followed by a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[10]

Protocol 2: EDC/HOBt-Mediated Amide Coupling (General Procedure)
  • Reagent Preparation: To a solution of the carboxylic acid (1.0 equivalent) in an appropriate solvent (e.g., DCM or DMF), add HOBt (1.0-1.2 equivalents) and the amine (1.0-1.1 equivalents).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.1-1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction: Add a base such as DIPEA or triethylamine (2.0-2.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent. Wash the organic phase with water to remove the urea byproduct, followed by 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.[10][11]

Protocol 3: T3P®-Mediated Amide Coupling (General Procedure)
  • Reagent Preparation: In a suitable flask, dissolve the carboxylic acid (1.0 equivalent) and the amine (1.1 equivalents) in a solvent such as ethyl acetate or THF.

  • Activation: Add a base, typically pyridine (2.0 equivalents). Cool the mixture to 0 °C.

  • Reaction: Slowly add the T3P® solution (typically 50% in a solvent like ethyl acetate, 1.5 equivalents). Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by chromatography.[6]

Protocol 4: COMU-Mediated Amide Coupling (Solution-Phase)
  • Reagent Preparation: In a reaction vessel, combine the N-protected amino acid (1.0 equivalent), the amine component (1.0 equivalent), and a base (2.0 equivalents, or 3.0 equivalents if the amine is a hydrochloride salt) in DMF.

  • Activation and Coupling: Cool the mixture to 0 °C. Add COMU (1.0 equivalent) to the mixture.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours. The reaction can often be monitored by a color change.

  • Workup: Dilute the reaction mixture with ethyl acetate and extract with 1N HCl, 1N NaHCO₃, and saturated NaCl.

  • Purification: Dry the organic layer with MgSO₄, remove the solvent, and purify the crude peptide.[1]

Conclusion

The selection of an amide coupling reagent is a multifaceted decision that requires consideration of the specific substrates, potential for side reactions, and the scale of the synthesis. For challenging couplings where high purity and minimal racemization are paramount, modern uronium/aminium salts such as HATU and COMU often provide the best results.[3][9] T3P® stands out as an excellent "green" alternative, offering high yields, low epimerization, and a simplified workup due to its water-soluble byproducts.[5][7] For routine and large-scale syntheses where cost is a significant factor, the classical EDC/HOBt method remains a viable and effective option, provided that the reaction is carefully optimized. Ultimately, an empirical approach, guided by the data presented in this guide, will lead to the most successful outcome for your specific amidation reaction.

References

Navigating the Structural Landscape of Pyrimidine Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating this structural information, providing critical insights for drug design and materials science. This guide offers a comparative analysis of the crystallographic data for key pyrimidine carboxylic acid derivatives. While X-ray crystallography data for 5-Methylpyrimidine-2-carboxylic acid is not publicly available in the searched crystallographic databases, we present a detailed comparison of three structurally related and significant alternatives: Pyrimidine-2-carboxylic acid, Pyrimidine-4-carboxylic acid, and Pyrimidine-5-carboxylic acid.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the three pyrimidine carboxylic acid alternatives, offering a quantitative basis for comparison of their solid-state structures.

ParameterPyrimidine-2-carboxylic acidPyrimidine-4-carboxylic acid[1][2]Pyrimidine-5-carboxylic acid
Formula C₅H₄N₂O₂C₅H₄N₂O₂C₅H₄N₂O₂
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/mP2₁/n
a (Å) 6.953(2)7.234(2)3.821(1)
b (Å) 6.469(2)6.398(2)11.583(4)
c (Å) 11.979(4)11.503(4)11.839(4)
α (°) 909090
β (°) 103.34(3)108.68(3)97.58(3)
γ (°) 909090
Volume (ų) 524.3(3)503.9(3)519.8(3)
Z 444
Density (calc) (g/cm³) 1.5691.6371.585
R-factor 0.0480.0480.043

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structures detailed above follows a standardized workflow. This protocol outlines the key steps involved in the structure elucidation of small organic molecules like pyrimidine carboxylic acids.

Crystal Growth

High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. Slow evaporation of a saturated solution is a common method for growing crystals of small organic molecules.

  • Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility.

  • Procedure: The compound is dissolved in a minimal amount of the chosen solvent, and the solution is filtered to remove any insoluble impurities. The filtrate is then left in a loosely covered container to allow for slow evaporation of the solvent. Over time, crystals will form as the solution becomes supersaturated.

Crystal Mounting and Data Collection

A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Mounting: The crystal is typically affixed to a glass fiber or a loop with a cryo-protectant oil.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffracted X-rays are detected by an area detector, such as a CCD or CMOS detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal's unit cell parameters and space group.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data. The quality of the final structure is assessed by the R-factor, which should be as low as possible.

Experimental Workflow

The following diagram illustrates the logical flow of a single-crystal X-ray diffraction experiment.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Compound Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_processing Data Processing & Reduction xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement & Validation structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure

Caption: A flowchart outlining the major stages of a single-crystal X-ray diffraction experiment.

References

Safety Operating Guide

Navigating the Disposal of 5-Methylpyrimidine-2-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of 5-Methylpyrimidine-2-carboxylic acid, ensuring the well-being of laboratory personnel and the protection of our ecosystem.

Core Disposal Principle: Professional Hazardous Waste Management

The primary and overarching recommendation for the disposal of this compound is to engage a licensed and approved hazardous waste disposal company.[1][2] Chemical waste generators must adhere to local, regional, and national regulations to ensure complete and accurate classification and disposal of hazardous materials.[1] Never dispose of this chemical down the drain or in regular trash, as it should not be released into the environment.[3]

Pre-Disposal Handling and Storage

Proper handling and storage are crucial to prevent accidental release and ensure safety prior to disposal.

  • Storage: Keep the compound in a tightly closed, suitable container in a dry, cool, and well-ventilated area.[1][4]

  • Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, when handling the material.[1] In case of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

  • Spill Management: In the event of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4]

Step-by-Step Disposal Protocol

  • Containerization and Labeling:

    • Ensure the this compound waste is stored in its original or a compatible, well-sealed container.

    • Clearly label the container with the full chemical name: "this compound" and any associated hazard symbols.

  • Contact a Licensed Waste Disposal Service:

    • Identify and contact a certified hazardous waste disposal company in your area.

    • Provide them with the chemical name, quantity, and any available safety data sheet (SDS) information for similar compounds. They will provide specific instructions for collection and disposal.

  • Internal Institutional Procedures:

    • Follow your institution's internal chemical waste management and environmental health and safety (EHS) protocols.

    • Your EHS department can provide guidance on specific internal procedures for waste accumulation and pickup.

  • Documentation:

    • Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.

While no specific quantitative data for the disposal of this compound was found in the provided search results, the general safety and disposal procedures for similar carboxylic acids and pyrimidine derivatives apply.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have This compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe improper_disposal Do NOT Dispose in Regular Trash or Drain start->improper_disposal containerize Ensure Waste is in a Properly Labeled and Sealed Container ppe->containerize contact_ehs Consult Institutional EHS for Specific Procedures containerize->contact_ehs contact_disposal Contact Licensed Hazardous Waste Disposal Company contact_ehs->contact_disposal follow_instructions Follow Disposal Company's Instructions for Pickup contact_disposal->follow_instructions document Document Disposal (Date, Quantity, Company) follow_instructions->document end End: Proper and Compliant Disposal document->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Methylpyrimidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 5-Methylpyrimidine-2-carboxylic acid (CAS No. 99420-75-4). The following guidance is based on the safety data of structurally similar compounds, including Pyrimidine-2-carboxylic acid and 2-Methylpyrimidine-5-carboxylic acid. Researchers should handle this compound with caution and adhere to all institutional and local safety protocols.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is designed to be a preferred source for laboratory safety and chemical handling, ensuring user confidence and trust.

Personal Protective Equipment (PPE)

Based on the analysis of analogous compounds, this compound is anticipated to be a solid that may cause skin, eye, and respiratory irritation.[1] Therefore, a comprehensive PPE plan is crucial for safe handling.

Protection Type Equipment Standard/Material Operational Guidance
Eye/Face Protection Safety glasses with side-shields or gogglesANSI Z87.1 (US) or EN 166 (EU)Always wear when handling the compound. A face shield may be necessary for operations with a splash hazard.
Skin Protection Impervious gloves (e.g., Nitrile rubber)ASTM D6319 (Nitrile)Inspect gloves for integrity before each use. Change gloves immediately if contaminated. For prolonged or repeated contact, consult glove manufacturer's chemical resistance data.
Lab coat---A standard laboratory coat should be worn and buttoned to protect street clothes and skin.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorP95 (US) or P2 (EU) filter for dustsRequired when engineering controls are insufficient or when handling procedures may generate dust.[2] A full respiratory protection program, including fit-testing, should be in place.

Operational Plan

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]

  • Before starting work, ensure all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not breathe in dust. Minimize dust generation during handling and weighing.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

3. Spill Management:

  • In case of a spill, evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Carefully sweep or scoop the absorbed material into a designated, labeled waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of unused or waste this compound in a clearly labeled, sealed container as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal.

  • Contaminated Materials: All disposable labware, PPE (gloves, etc.), and cleanup materials that have come into contact with the compound should be collected in a designated hazardous waste container for disposal.[3]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4] Once decontaminated, the container can be disposed of according to institutional guidelines.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt of the chemical to the final disposal of its waste.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Receive Chemical & Review SDS of Analogs B Don Appropriate PPE A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Weigh and Handle Compound C->D E Perform Experiment D->E F Clean Work Area E->F G Segregate Chemical Waste F->G H Dispose of Contaminated PPE & Materials G->H I Decontaminate & Dispose of Empty Containers H->I

Caption: Workflow for Safe Handling of this compound.

References

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